molecular formula C6H12O5 B013492 1,5-Anhydroglucitol CAS No. 154-58-5

1,5-Anhydroglucitol

Numéro de catalogue: B013492
Numéro CAS: 154-58-5
Poids moléculaire: 164.16 g/mol
Clé InChI: MPCAJMNYNOGXPB-SLPGGIOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,5-anhydro-D-glucitol is an anhydro sugar of D-glucitol. It has a role as a human metabolite. It is functionally related to a D-glucitol.
1,5-Anhydro-D-glucitol has been reported in Polygala tenuifolia, Medicago sativa, and other organisms with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893389, DTXSID60893379
Record name 1,5-Anhydroglucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Anhydro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

154-58-5, 40026-07-1
Record name 1,5-Anhydroglucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydroglucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydroglucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Anhydro-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-anhydro-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-ANHYDRO-D-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-ANHYDRO-GLUCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

1,5-Anhydroglucitol: A Comprehensive Technical Guide on its Discovery and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for the short-term monitoring of glycemic control. This technical guide provides an in-depth overview of the discovery, chemical properties, and biological mechanisms of 1,5-AG. It details its clinical significance in the management of diabetes mellitus, with a particular focus on its utility in assessing postprandial hyperglycemia and glycemic variability. This document summarizes key quantitative data, outlines experimental protocols for its measurement, and presents visual diagrams of its metabolic pathway and clinical application workflow to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

This compound was first isolated from the plant Polygala senega in 1888.[1] Its presence in human plasma and cerebrospinal fluid was later confirmed in the early 1970s.[1][2] The pivotal discovery of its clinical utility came in 1981 when Dr. Akanuma observed decreased levels of 1,5-AG in patients with diabetes.[3] Subsequent research in the 1980s and 1990s, predominantly in Japan, established the inverse relationship between serum 1,5-AG concentrations and blood glucose levels, particularly in the context of hyperglycemia.[3][4] In 2003, the U.S. Food and Drug Administration (FDA) approved the GlycoMark™ assay, an enzymatic method for measuring 1,5-AG, solidifying its role as a marker for short-term glycemic control in the United States.[1]

Chemical and Physical Properties

This compound is a six-carbon monosaccharide with a structural similarity to glucose.[5][6] Chemically, it is 1-deoxy-D-glucopyranose, meaning it lacks the hydroxyl group at the C-1 position, which renders it metabolically inert.[5][6] This structural feature is crucial to its function as a biomarker, as it is not readily metabolized in the body.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C6H12O5[3]
Molar Mass 164.16 g/mol [3]
IUPAC Name (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol[3]
CAS Number 154-58-5[3]
Appearance Solid[7]
Melting Point 142-143 °C[7]
Solubility Soluble in DMSO (100 mg/mL)[8]

Biological Role and Metabolism

The primary source of 1,5-AG in the human body is dietary intake, with an average absorption of about 4.5 mg per day from foods such as soy, rice, pasta, and fruits. After absorption in the intestine, 1,5-AG is distributed throughout the body and is maintained at a relatively stable concentration in individuals with normal glucose metabolism.[5]

The key to understanding the clinical significance of 1,5-AG lies in its renal handling. 1,5-AG is freely filtered by the glomerulus and is almost completely reabsorbed in the renal proximal tubules.[4][9] This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), particularly SGLT4.[10]

During periods of hyperglycemia, when blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[3][4] This leads to an increased excretion of 1,5-AG in the urine and a subsequent decrease in its serum concentration.[3][4] Once blood glucose levels return to normal, the renal reabsorption of 1,5-AG is restored, and its serum levels gradually increase back to baseline over approximately one to two weeks.[3] This dynamic process makes serum 1,5-AG a sensitive indicator of recent hyperglycemic excursions.

G cluster_blood Bloodstream cluster_kidney Kidney cluster_urine Urine cluster_tubule Proximal Tubule Glucose Glucose Glomerulus Glomerulus Glucose->Glomerulus Filtered SGLT4 SGLT4 Glucose->SGLT4 Competes with 1,5-AG (in hyperglycemia) 1,5-AG 1,5-AG 1,5-AG->Glomerulus Filtered Proximal Tubule Proximal Tubule Glomerulus->Proximal Tubule Filtrate Urinary Excretion Urinary Excretion SGLT4->Urinary Excretion Inhibition leads to 1,5-AG excretion Reabsorption Reabsorption SGLT4->Reabsorption Mediates Reabsorption->1,5-AG Returns to Blood

Diagram 1: Renal Handling of this compound

Clinical Significance and Applications

Serum 1,5-AG is a valuable biomarker for monitoring short-term glycemic control, providing information that is complementary to longer-term markers like HbA1c.

Assessment of Postprandial Hyperglycemia and Glycemic Variability

One of the primary clinical applications of 1,5-AG is the assessment of postprandial hyperglycemia (PPHG) and glycemic variability.[4][11] Since serum 1,5-AG levels are sensitive to transient hyperglycemic episodes, they can detect glucose spikes that may not be fully reflected in the average glucose levels measured by HbA1c.[11] This is particularly useful in patients with well-controlled or moderately controlled diabetes (HbA1c < 8.0%) who may still experience significant post-meal glucose excursions.[4]

Diabetes Screening and Management

Low levels of 1,5-AG can be an early indicator of impaired glucose tolerance and may aid in the screening of individuals at high risk for developing type 2 diabetes.[5][6] In patients with diagnosed diabetes, serial measurements of 1,5-AG can be used to monitor the effectiveness of therapeutic interventions aimed at controlling postprandial glucose levels. A rise in 1,5-AG levels following a change in treatment can indicate an improvement in glycemic control.

Prediction of Diabetes-Related Complications

Emerging evidence suggests that low levels of 1,5-AG are associated with an increased risk of long-term diabetes-related complications, including retinopathy, nephropathy, and cardiovascular disease. This association may be linked to the detrimental effects of postprandial hyperglycemia and glycemic variability on vascular health.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 2: Reference Ranges of Serum this compound

Population1,5-AG Range (µg/mL)Reference
Healthy Adults (U.S.) 8.4 - 28.7[6]
Healthy Adults (China) Males: 15.8 - 52.6, Females: 14.3 - 48.0[12]
Healthy Adults (Japan) 18.7 - 35.3[2]
Healthy Youth (≤18 years) Males: 15.0-38.0, Females: 11.2-35.7[13]
Healthy Adults (≥18 years) Males: 7.3-36.6, Females: 7.5-28.4[13]
Type 1 Diabetes 3.8 ± 2.8[9]
Type 2 Diabetes 7.9 (vs. 21.8 in NGT)[14]

Table 3: Correlation of Serum 1,5-AG with Other Glycemic Markers

Correlated MarkerCorrelation Coefficient (r)p-valueReference
HbA1c -0.629<0.05[15]
HbA1c -0.700<0.001[14]
HbA1c -0.53<0.0001[16]
Fructosamine (B8680336) -0.590<0.05[15]
Fructosamine -0.618<0.001[14]
Fasting Plasma Glucose -0.627<0.05[15]
Mean Post-Meal Maximum Glucose -0.540.004[17]

Table 4: Performance of 1,5-AG in Diabetes Screening

ApplicationCut-off Value (µg/mL)Sensitivity (%)Specificity (%)Reference
Diabetes Mellitus <14.084.293.1[15]
Diabetes Mellitus ≤11.1892.682.3[18]
Combined with FPG for Diabetes -97.179.0[9]

Experimental Protocols

The measurement of 1,5-AG can be performed using several analytical methods. The most common are enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Assay (e.g., GlycoMark™)

This is the most widely used method in clinical settings due to its high throughput and ease of automation.

  • Principle: The assay typically involves a two-step enzymatic reaction. In the first step, glucose in the sample is converted to a non-reactive form (e.g., glucose-6-phosphate) by glucokinase to prevent interference. In the second step, pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, generating hydrogen peroxide. The amount of hydrogen peroxide is then measured colorimetrically using a peroxidase-catalyzed reaction, which is directly proportional to the concentration of 1,5-AG in the sample.[3]

  • Sample Type: Serum or plasma (EDTA, heparin, sodium fluoride, or sodium citrate).[19]

  • Sample Volume: Typically around 4 µL.[19]

  • Instrumentation: Automated clinical chemistry analyzer.

  • General Procedure:

    • Sample pretreatment with a reagent containing glucokinase, ATP, pyruvate (B1213749) kinase, and phosphoenolpyruvate (B93156) to eliminate glucose.

    • Addition of a second reagent containing pyranose oxidase and a chromogenic substrate for the peroxidase reaction.

    • Incubation to allow for the enzymatic reactions to proceed.

    • Measurement of the absorbance at a specific wavelength to quantify the colored product.

    • Calculation of the 1,5-AG concentration based on a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method often used as a reference method.

  • Principle: This method involves the chemical derivatization of 1,5-AG to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry.

  • Sample Type: Serum, plasma, or urine.

  • General Procedure:

    • Sample Preparation: Protein precipitation from the serum or plasma sample.

    • Derivatization: The hydroxyl groups of 1,5-AG are derivatized, for example, by silylation, to increase its volatility.

    • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar column like VF-5ms). A temperature program is used to separate the components of the sample.[20]

    • MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection. The mass-to-charge ratio of the resulting ions is used to identify and quantify 1,5-AG.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity and is particularly useful for analyzing samples with low concentrations of 1,5-AG, such as saliva.

  • Principle: LC-MS separates 1,5-AG from other components in a liquid sample using high-performance liquid chromatography, followed by detection with a mass spectrometer.

  • Sample Type: Serum, plasma, saliva, or urine.[1][6]

  • General Procedure:

    • Sample Preparation: Protein precipitation for serum or plasma samples. Saliva samples may be centrifuged.[6][21] An internal standard (e.g., isotope-labeled 1,5-AG) is added for accurate quantification.[6]

    • LC Separation: The prepared sample is injected into an LC system. A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column is often used for separation.[1][6]

    • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

Clinical Workflow and Future Directions

The integration of 1,5-AG testing into clinical practice can enhance the management of diabetes. The following diagram illustrates a potential workflow.

G Patient with Diabetes Patient with Diabetes Routine Monitoring Routine Monitoring Patient with Diabetes->Routine Monitoring HbA1c Measurement HbA1c Measurement Routine Monitoring->HbA1c Measurement HbA1c < 8.0%? HbA1c < 8.0%? HbA1c Measurement->HbA1c < 8.0%? 1,5-AG Measurement 1,5-AG Measurement HbA1c < 8.0%?->1,5-AG Measurement Yes Intensify Glycemic Control Intensify Glycemic Control HbA1c < 8.0%?->Intensify Glycemic Control No Assess Postprandial\nHyperglycemia Assess Postprandial Hyperglycemia 1,5-AG Measurement->Assess Postprandial\nHyperglycemia Low 1,5-AG? Low 1,5-AG? Assess Postprandial\nHyperglycemia->Low 1,5-AG? Adjust Therapy\n(e.g., target post-meal glucose) Adjust Therapy (e.g., target post-meal glucose) Low 1,5-AG?->Adjust Therapy\n(e.g., target post-meal glucose) Yes Continue Current Regimen Continue Current Regimen Low 1,5-AG?->Continue Current Regimen No Follow-up 1,5-AG\nMeasurement Follow-up 1,5-AG Measurement Adjust Therapy\n(e.g., target post-meal glucose)->Follow-up 1,5-AG\nMeasurement Continue Current Regimen->Routine Monitoring

Diagram 2: Clinical Workflow for 1,5-AG Application

Future research will likely focus on further elucidating the role of 1,5-AG in predicting long-term complications, its application in specific patient populations (e.g., gestational diabetes), and the development of more accessible and non-invasive measurement methods, such as reliable saliva-based assays.

Conclusion

This compound has been firmly established as a valuable biomarker for the short-term assessment of glycemic control. Its unique metabolic properties, particularly its renal handling, provide a sensitive measure of recent hyperglycemic excursions that complements the information provided by HbA1c. For researchers, scientists, and drug development professionals, an understanding of the discovery, mechanism, and clinical application of 1,5-AG is crucial for advancing diabetes management and developing novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

References

An In-Depth Technical Guide to 1,5-Anhydroglucitol (1,5-AG) Synthesis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that is gaining increasing attention as a sensitive biomarker for short-term glycemic control. Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over several months, 1,5-AG levels respond rapidly to fluctuations in blood glucose, particularly postprandial hyperglycemia. This technical guide provides a comprehensive overview of the synthesis and degradation pathways of 1,5-AG, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes involved, presents quantitative data, outlines experimental protocols for key assays, and provides visual representations of the metabolic and experimental workflows.

This compound Synthesis Pathways

The primary source of 1,5-AG in the human body is dietary; however, a minor endogenous synthesis pathway also exists.

Exogenous Pathway: Dietary Intake

1,5-AG is present in a wide variety of foods and is readily absorbed in the intestine.[1] Once absorbed, it enters the bloodstream and is distributed throughout the body.

Endogenous Pathway: From 1,5-Anhydrofructose

A minor endogenous synthesis pathway for 1,5-AG involves the reduction of 1,5-anhydrofructose (1,5-AF). 1,5-AF itself is a product of glycogen (B147801) metabolism. The enzyme 1,5-anhydro-D-fructose reductase catalyzes the conversion of 1,5-AF to 1,5-AG.[2][3]

cluster_synthesis This compound Synthesis Dietary Intake Dietary Intake This compound This compound Dietary Intake->this compound Primary Source Glycogen Glycogen 1,5-Anhydrofructose 1,5-Anhydrofructose Glycogen->1,5-Anhydrofructose 1,5-Anhydro-D-fructose reductase 1,5-Anhydro-D-fructose reductase 1,5-Anhydrofructose->1,5-Anhydro-D-fructose reductase Minor Endogenous Pathway 1,5-Anhydro-D-fructose reductase->this compound Minor Endogenous Pathway

Figure 1: Synthesis pathways of this compound.

This compound Degradation and Elimination

The primary route of 1,5-AG degradation is intracellular phosphorylation, followed by dephosphorylation in a "metabolite repair" pathway. The main route of elimination from the body is through renal excretion.

Intracellular Degradation: The Metabolite Repair Pathway

Once inside the cell, 1,5-AG can be phosphorylated by hexokinases (HK) at the 6th position to form This compound-6-phosphate (B96805) (1,5-AG6P).[4][5] This phosphorylation is a side reaction of hexokinases, which primarily act on glucose. 1,5-AG6P is a potent inhibitor of hexokinases and its accumulation can be toxic to cells.[4]

To prevent this toxicity, a metabolite repair pathway exists. 1,5-AG6P is transported into the endoplasmic reticulum by the glucose-6-phosphate transporter (G6PT).[6] Inside the endoplasmic reticulum, the enzyme glucose-6-phosphatase catalytic subunit 3 (G6PC3) dephosphorylates 1,5-AG6P back to 1,5-AG.[6][7] This process prevents the harmful accumulation of 1,5-AG6P.

cluster_degradation Intracellular Degradation of this compound cluster_er Endoplasmic Reticulum This compound This compound Hexokinases Hexokinases This compound->Hexokinases Phosphorylation This compound-6-Phosphate This compound-6-Phosphate G6PT G6P Transporter This compound-6-Phosphate->G6PT Transport into ER Hexokinases->this compound-6-Phosphate Phosphorylation G6PC3 G6Pase Catalytic Subunit 3 Endoplasmic Reticulum G6PC3_in_ER G6PC3 G6PC3_in_ER->1,5-AG_in_ER Dephosphorylation 1,5-AG6P_in_ER->G6PC3_in_ER Dephosphorylation 1,5-AG_in_ER->this compound Transport out of ER

Figure 2: Intracellular degradation and metabolite repair pathway of 1,5-AG.

Elimination: Renal Excretion

1,5-AG is freely filtered by the glomerulus in the kidneys.[1] Under normal glycemic conditions, it is almost completely reabsorbed in the proximal tubules. However, in a state of hyperglycemia, high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in its plasma concentration.[1]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in 1,5-AG metabolism.

Table 1: Kinetic Parameters of Hexokinases for this compound and Glucose

EnzymeSubstrateKm (mM)Relative Vmax (compared to Glucose)Catalytic Efficiency (vs. Glucose)
Yeast HexokinaseThis compound3.9[8]--
Rat Brain HexokinaseThis compound0.83[8]--
Human Low-Km HexokinasesThis compound--10,000-30,000-fold lower[7]
Human Low-Km HexokinasesGlucose~0.03-0.111

Table 2: Kinetic Parameters of G6PC3 for this compound-6-Phosphate and Glucose-6-Phosphate

EnzymeSubstrateKm (mM)Relative Dephosphorylation Efficiency
Human G6PC3This compound-6-Phosphate~0.43[6]~5-fold higher than G6P[7]
Human G6PC3Glucose-6-Phosphate-1

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 1,5-AG metabolism.

Measurement of this compound Levels

This method provides a quantitative determination of 1,5-AG in serum or plasma.

  • Principle: The assay is a two-step enzymatic method. In the first step, endogenous glucose is removed from the sample by phosphorylation using glucokinase. In the second step, pyranose oxidase oxidizes 1,5-AG, producing hydrogen peroxide, which is then detected colorimetrically.[9]

  • Procedure:

    • Sample Preparation: Use serum or plasma.

    • Glucose Elimination: The sample is incubated with a reagent containing glucokinase, ATP, and a regenerating system to convert all glucose to glucose-6-phosphate.

    • 1,5-AG Oxidation: A second reagent containing pyranose oxidase is added. This enzyme specifically oxidizes 1,5-AG, producing hydrogen peroxide.

    • Colorimetric Detection: The generated hydrogen peroxide is measured using a peroxidase-catalyzed reaction that produces a colored product. The absorbance is read at a specific wavelength (e.g., 546 nm).[9]

    • Quantification: The concentration of 1,5-AG is determined by comparing the absorbance of the sample to that of a known standard.

cluster_workflow Enzymatic Assay Workflow for 1,5-AG Sample Serum/Plasma Sample Step1 Glucose Elimination (Glucokinase, ATP) Sample->Step1 Step2 1,5-AG Oxidation (Pyranose Oxidase) Step1->Step2 Step3 Colorimetric Detection (Peroxidase, Chromogen) Step2->Step3 Result Quantification of 1,5-AG Step3->Result

Figure 3: Workflow for the enzymatic assay of 1,5-AG.

LC-MS provides a highly sensitive and specific method for the quantification of 1,5-AG.

  • Principle: This method uses liquid chromatography to separate 1,5-AG from other components in the sample, followed by mass spectrometry for detection and quantification.

  • Procedure:

    • Sample Preparation: Plasma samples are deproteinized, typically with a solvent like methanol (B129727) or acetonitrile. An internal standard (e.g., a stable isotope-labeled 1,5-AG) is added for accurate quantification.[10]

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column is often used for optimal separation of the polar 1,5-AG molecule.[11]

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. 1,5-AG is typically detected in negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for high specificity and sensitivity, monitoring the transition of the parent ion to a specific fragment ion.[10]

    • Quantification: The concentration of 1,5-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1,5-AG.

Measurement of Hexokinase Activity with this compound

This is a coupled enzyme assay to determine the rate of 1,5-AG phosphorylation by hexokinase.

  • Principle: The phosphorylation of 1,5-AG by hexokinase produces 1,5-AG6P. This reaction is coupled to the oxidation of 1,5-AG6P by a specific dehydrogenase (if available) or by measuring ATP consumption. A more common approach is to measure the ADP produced, which can be coupled to the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system, monitoring the decrease in NADH absorbance at 340 nm.

  • Procedure (adapted from standard hexokinase assays):

    • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

    • Enzyme and Substrate: Add a known amount of hexokinase enzyme to the reaction mixture. Initiate the reaction by adding this compound as the substrate.

    • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the phosphorylation of 1,5-AG.

    • Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of NADH.

Measurement of G6PC3 Activity with this compound-6-Phosphate

This assay measures the phosphatase activity of G6PC3 by quantifying the inorganic phosphate (B84403) (Pi) released from 1,5-AG6P. The Malachite Green assay is a common method for this purpose.

  • Principle: The Malachite Green assay is a colorimetric method for the detection of inorganic phosphate. In an acidic solution, molybdate (B1676688) and Malachite Green form a complex with inorganic phosphate, resulting in a colored product that can be measured spectrophotometrically.[12][13]

  • Procedure:

    • Reaction: Incubate purified G6PC3 enzyme (or microsomal preparations containing G6PC3) with this compound-6-phosphate in a suitable buffer (e.g., Bis-Tris buffer, pH 6.5) at 37°C.

    • Stopping the Reaction: Terminate the reaction by adding an acidic solution, such as trichloroacetic acid.

    • Color Development: Add the Malachite Green reagent (a solution of Malachite Green and ammonium (B1175870) molybdate in acid) to the reaction mixture.

    • Spectrophotometric Measurement: After a short incubation period for color development, measure the absorbance at a wavelength of approximately 620-660 nm.

    • Quantification: The amount of inorganic phosphate released is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of phosphate.

cluster_workflow_g6pc3 G6PC3 Activity Assay Workflow (Malachite Green) Incubation Incubate G6PC3 with 1,5-AG6P Stop Stop Reaction (e.g., with acid) Incubation->Stop Color Add Malachite Green Reagent Stop->Color Measure Measure Absorbance (620-660 nm) Color->Measure Quantify Quantify Released Pi Measure->Quantify

Figure 4: Workflow for the G6PC3 activity assay using the Malachite Green method.

Conclusion

The synthesis and degradation of this compound are governed by a distinct set of metabolic pathways that are intricately linked to glucose metabolism. While primarily obtained from the diet, a minor endogenous synthesis route exists. The intracellular degradation of 1,5-AG is not a catabolic process for energy production but rather a protective "metabolite repair" mechanism to prevent the accumulation of the inhibitory compound 1,5-AG6P. The primary mode of 1,5-AG elimination is renal excretion, which is competitively inhibited by glucose, forming the basis of its utility as a sensitive marker of short-term hyperglycemia. The detailed understanding of these pathways and the availability of robust analytical methods are crucial for researchers and clinicians in the fields of diabetes, metabolism, and drug development. Further research into the kinetic properties of the involved enzymes and the regulation of these pathways will continue to enhance the clinical and scientific value of this compound.

References

The Biochemical Properties of 1,5-Anhydroglucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, six-carbon monosaccharide, structurally similar to glucose but lacking the hydroxyl group at the C-1 position.[1] This seemingly minor structural difference renders it metabolically inert within the human body.[2][3] While not a direct participant in cellular energy metabolism, 1,5-AG has emerged as a highly sensitive and specific biomarker for the short-term monitoring of glycemic control, offering a unique window into recent hyperglycemic excursions that may not be fully captured by traditional markers like HbA1c.[4][5][6] This technical guide provides an in-depth exploration of the biochemical properties of 1,5-AG, its physiological handling, and the methodologies employed in its study, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, with the chemical formula C6H12O5 and a molar mass of 164.16 g/mol , exists as a stable polyol.[7] Its IUPAC name is (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol.[7] The closed pyranose ring structure contributes to its chemical stability.[1]

Biochemical Fate and Physiological Role

Unlike glucose, 1,5-AG is not significantly metabolized in the body, with a metabolic rate of less than 3%.[2][3] It is primarily obtained from dietary sources, absorbed in the intestine, and distributed throughout the body's tissues.[1] Under normoglycemic conditions, a stable plasma concentration of 1,5-AG is maintained through a dynamic equilibrium between dietary intake and renal excretion and reabsorption.[8]

The pivotal aspect of 1,5-AG's physiology lies in its renal handling. It is freely filtered by the glomerulus and subsequently reabsorbed in the proximal tubules by sodium-glucose cotransporters (SGLTs), primarily SGLT5 and to a lesser extent, SGLT4.[9][10][11] Glucose competitively inhibits this reabsorption process.[8] When blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the glomerular filtrate saturates the SGLTs, leading to a significant reduction in 1,5-AG reabsorption and a subsequent increase in its urinary excretion. This results in a rapid and pronounced decrease in serum 1,5-AG concentrations, making it a sensitive indicator of recent hyperglycemic episodes.[4][5][6]

Quantitative Data

The plasma concentration of 1,5-AG is a key parameter in its clinical and research applications. The following tables summarize typical concentrations in different populations and the kinetic parameters of its renal transporters.

Table 1: Plasma Concentrations of this compound

PopulationMean Concentration (µg/mL)Range (µg/mL)Reference(s)
Healthy Adults28.44 ± 8.768.4 - 28.7[1][12]
Healthy Males31.11 ± 8.9115.8 - 52.6[4]
Healthy Females26.33 ± 8.0514.3 - 48.0[4]
Type 2 Diabetes Mellitus4.57 ± 3.710.9 - 26.6[6][12]
Type 1 Diabetes (HbA1c <8%)-1.5 - 11.1[13]
Type 1 Diabetes (HbA1c 8-9%)-1.5 - 6.9[13]
Type 1 Diabetes (HbA1c >9%)-1.0 - 8.7[13]

Table 2: Kinetic Parameters of this compound Renal Transporters

TransporterSubstrateKm (mM)Vmax (relative units)Reference(s)
Human SGLT5This compound0.38 ± 0.05100[14]
Human SGLT5Mannose1.2 ± 0.2120[14]
Human SGLT4Mannose0.21 ± 0.03100[14]
Human SGLT4This compound>10-[14]

Experimental Protocols

Quantification of this compound in Serum/Plasma using an Enzymatic Assay

This protocol is based on the principles of commercially available enzymatic assays like the GlycoMark™ and Determiner-L kits.[7][15]

Principle:

The assay involves a two-step enzymatic reaction. First, endogenous glucose in the sample is phosphorylated by hexokinase to glucose-6-phosphate, which is not a substrate for the subsequent reaction. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase.

Materials:

  • Serum or plasma sample

  • 1,5-AG Assay Kit (e.g., Diazyme 1,5-AG Assay) containing:

    • Reagent 1 (R1): Buffer, Hexokinase, ATP, Phosphoenolpyruvate, Pyruvate Kinase

    • Reagent 2 (R2): Buffer, Pyranose Oxidase, Peroxidase, Chromogen

    • Calibrators

  • Clinical chemistry analyzer

Procedure:

  • Sample Preparation: Centrifuge blood sample to obtain serum or plasma. Samples can typically be stored at 2-8°C for up to one week or frozen for longer storage.

  • Assay Reaction: a. A specific volume of the sample is mixed with Reagent 1. This initiates the enzymatic removal of glucose. b. After a short incubation period, Reagent 2 is added. This starts the oxidation of 1,5-AG and the subsequent color development.

  • Measurement: The absorbance of the resulting colored product is measured photometrically by the clinical chemistry analyzer. The concentration of 1,5-AG in the sample is proportional to the change in absorbance.

  • Calibration: A calibration curve is generated using the provided calibrators of known 1,5-AG concentrations.

  • Calculation: The 1,5-AG concentration in the unknown samples is calculated from the calibration curve.

Measurement of this compound Transport in a Cell-Based Assay

This protocol describes a general method for studying the transport of 1,5-AG into cultured cells expressing specific transporters, such as SGLT5.[9][10]

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vectors for the transporter of interest (e.g., human SGLT5)

  • Cell culture medium and reagents

  • Transfection reagent

  • Radiolabeled [³H]-1,5-Anhydroglucitol

  • Transport buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Transfection: a. Culture HEK293T cells in appropriate culture dishes. b. Transfect the cells with the expression vector for the transporter of interest using a suitable transfection reagent. A control group should be transfected with an empty vector. c. Allow the cells to express the transporter for 24-48 hours.

  • Transport Assay: a. Wash the cells with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of radiolabeled [³H]-1,5-AG to the cells. c. Incubate for a defined period (e.g., 10-60 minutes) at 37°C. d. To stop the transport, rapidly wash the cells with ice-cold transport buffer.

  • Quantification: a. Lyse the cells with a suitable lysis buffer. b. Measure the protein concentration of the cell lysate. c. Add a portion of the cell lysate to a scintillation vial with scintillation cocktail. d. Quantify the amount of radioactivity in the lysate using a scintillation counter.

  • Data Analysis: a. Calculate the rate of 1,5-AG uptake, typically expressed as pmol/mg protein/min. b. Compare the uptake in cells expressing the transporter to the control cells to determine the specific transport activity. c. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of unlabeled 1,5-AG in the presence of a fixed concentration of radiolabeled 1,5-AG.

Visualizations

metabolic_pathway cluster_renal Renal Handling Diet Dietary Intake Intestine Intestinal Absorption Diet->Intestine Bloodstream Bloodstream (Stable Pool) Intestine->Bloodstream Kidney Kidney (Glomerular Filtration) Bloodstream->Kidney Tissues Tissue Distribution Bloodstream->Tissues ProximalTubule Proximal Tubule Kidney->ProximalTubule ProximalTubule->Bloodstream Reabsorption (SGLT5/4) Urine Urine Excretion ProximalTubule->Urine

Caption: Metabolic fate of this compound in the human body.

enzymatic_assay start Serum/Plasma Sample step1 Step 1: Glucose Removal + Hexokinase, ATP start->step1 glucose_p Glucose-6-Phosphate (Non-reactive) step1->glucose_p step2 Step 2: 1,5-AG Oxidation + Pyranose Oxidase step1->step2 h2o2 Hydrogen Peroxide (H₂O₂) step2->h2o2 step3 Step 3: Colorimetric Reaction + Peroxidase, Chromogen h2o2->step3 colored_product Colored Product step3->colored_product measurement Photometric Measurement colored_product->measurement

Caption: Workflow of the enzymatic assay for this compound quantification.

logical_relationship hyperglycemia Hyperglycemia (Blood Glucose > 180 mg/dL) renal_threshold Exceeds Renal Threshold for Glucose Reabsorption hyperglycemia->renal_threshold sglt_saturation Saturation of SGLT Transporters in Proximal Tubule renal_threshold->sglt_saturation competitive_inhibition Competitive Inhibition of 1,5-AG Reabsorption sglt_saturation->competitive_inhibition increased_excretion Increased Urinary Excretion of 1,5-AG competitive_inhibition->increased_excretion decreased_serum Decreased Serum 1,5-AG Concentration increased_excretion->decreased_serum

Caption: The physiological basis for decreased 1,5-AG in hyperglycemia.

References

1,5-Anhydroglucitol as a biomarker of short-term glycemic control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,5-Anhydroglucitol as a Biomarker of Short-Term Glycemic Control

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (1,5-AG) is a naturally occurring, diet-derived polyol that has emerged as a sensitive and specific biomarker for short-term glycemic control. Unlike traditional markers such as Hemoglobin A1c (HbA1c), which reflects average glycemia over 2-3 months, 1,5-AG provides a unique window into glycemic excursions over the preceding 1-2 weeks.[1][2] Its serum concentration is inversely proportional to the degree of recent hyperglycemia, particularly postprandial glucose spikes. This guide provides a comprehensive technical overview of 1,5-AG, including its biochemical mechanism, comparative performance against other glycemic markers, detailed analytical methodologies, and clinical utility and limitations. The information presented is intended to support research and development efforts in diabetes management and therapeutic evaluation.

Core Mechanism of this compound as a Glycemic Biomarker

The utility of 1,5-AG as a biomarker is rooted in its renal handling, which is directly influenced by plasma glucose concentrations.

  • Origin and Steady State: 1,5-AG is a structurally stable monosaccharide primarily derived from food.[1][3] In individuals with normal glucose tolerance, a steady state is maintained between dietary intake and renal excretion, resulting in stable serum levels.[4][5]

  • Renal Filtration and Reabsorption: 1,5-AG is freely filtered by the glomerulus and is almost completely (99.9%) reabsorbed back into the bloodstream in the renal proximal tubules.[3][4][5][6] Recent studies have identified Sodium-Glucose Cotransporter 5 (SGLT5) as the primary transporter responsible for this reabsorption.[1][7]

  • Competitive Inhibition by Glucose: Glucose and 1,5-AG compete for reabsorption. When blood glucose levels rise above the renal threshold for glucosuria (typically ~180 mg/dL), the high concentration of glucose in the tubular fluid competitively inhibits the reabsorption of 1,5-AG.[3][4][5]

  • Inverse Correlation with Hyperglycemia: This inhibition leads to increased urinary excretion of 1,5-AG and a corresponding rapid decrease in its serum concentration.[4][8] Therefore, low serum 1,5-AG levels are a direct indicator of recent hyperglycemic episodes where blood glucose exceeded 180 mg/dL.[4] Once normoglycemia is restored, serum 1,5-AG levels begin to rise, returning to normal over approximately 1-2 weeks.[2][6]

G cluster_blood Bloodstream cluster_kidney Kidney cluster_tubule Proximal Tubule cluster_urine Urine Glucose Glucose Glomerulus Glomerulus (Filtration) Glucose->Glomerulus AG This compound (1,5-AG) AG->Glomerulus SGLT5 SGLT5 Transporter Glomerulus->SGLT5 Filtered Urine_Output Urinary Excretion SGLT5->Urine_Output Increased 1,5-AG Excretion Blood_Reabsorption Reabsorption SGLT5->Blood_Reabsorption Blood_Reabsorption->AG Hyperglycemia Blood Glucose > 180 mg/dL Hyperglycemia->SGLT5 Competitively Inhibits

Caption: Renal handling mechanism of this compound (1,5-AG).

Quantitative Data and Performance Analysis

The performance of 1,5-AG has been evaluated in numerous studies, often in comparison to other glycemic markers.

Comparison of Glycemic Biomarkers

1,5-AG fills a critical gap between short-term glucose monitoring and long-term HbA1c assessment.

FeatureThis compound (1,5-AG) Hemoglobin A1c (HbA1c) Fructosamine (FA) Glycated Albumin (GA)
Timeframe Reflected 1–2 weeks[1][2]2–3 months2–3 weeks2–3 weeks
Primary Indication Postprandial hyperglycemia & glycemic excursions[4]Long-term average glycemic controlIntermediate-term average glycemic controlIntermediate-term average glycemic control
Biological Principle Competitive renal reabsorption with glucose[3][4]Non-enzymatic glycation of hemoglobinNon-enzymatic glycation of total serum proteinsNon-enzymatic glycation of albumin
Key Advantage High sensitivity to transient hyperglycemia[9]Well-standardized, strong outcome dataNot affected by RBC lifespanNot affected by RBC lifespan
Key Limitation Affected by severe renal/liver disease, pregnancy, SGLT2 inhibitors[4]Affected by hemoglobinopathies, anemia, hemolysis[1]Affected by serum protein/albumin concentrationsAffected by conditions altering albumin metabolism
Correlation with Continuous Glucose Monitoring (CGM) Indices

Studies have shown that 1,5-AG levels correlate significantly with measures of glycemic variability derived from CGM, particularly in patients with type 1 diabetes.

CGM ParameterCorrelation Coefficient (r) with 1,5-AGSignificance
Standard Deviation (SD) of Glucose-0.576P < 0.05
Mean Amplitude of Glucose Excursion (MAGE)-0.613P < 0.05
Lability Index-0.600P < 0.05
Mean Post-meal Maximum Glucose (MPMG)-0.630P < 0.05
Area Under Curve >180 mg/dL (AUC-180)-0.500P < 0.05
Data from a study on patients with Type 1 Diabetes.
Performance in Diabetes Screening and Reference Ranges

1,5-AG has demonstrated utility as a screening tool for diabetes, offering high specificity.

ParameterValueSource
Screening Cutoff 14 µg/mLYamanouchi et al. (1991)
Sensitivity 84.2%Yamanouchi et al. (1991)
Specificity 93.1%Yamanouchi et al. (1991)
Screening Cutoff 11.18 µg/mLStudy in Chinese population
Sensitivity 92.6%Study in Chinese population[10]
Specificity 82.3%Study in Chinese population[10]
Normal Range (Male, ≥18 years) 7.3–36.6 µg/mLQuest Diagnostics[11]
Normal Range (Female, ≥18 years) 7.5–28.4 µg/mLQuest Diagnostics[11]

Experimental Protocols for 1,5-AG Measurement

Several methods are available for the quantification of 1,5-AG in biological samples, primarily enzymatic assays and mass spectrometry.[10]

Enzymatic Colorimetric Assay (e.g., GlycoMark™)

This is the most common method used in clinical laboratories. The assay is FDA-cleared and can be adapted to most automated chemistry analyzers.[2][6][12]

Principle: The assay involves a two-step enzymatic reaction to ensure specificity for 1,5-AG in the presence of high concentrations of glucose.[2][6]

  • Glucose Elimination: The sample (serum or plasma) is first treated with glucokinase (GK) in the presence of adenosine (B11128) triphosphate (ATP). This reaction phosphorylates glucose to glucose-6-phosphate (G-6-P), effectively removing it from the subsequent reaction.[6][12]

  • 1,5-AG Measurement: Pyranose oxidase (PROD) is then added. PROD specifically oxidizes the 2-hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured colorimetrically using a peroxidase (POD) catalyzed reaction, and the resulting color change is proportional to the 1,5-AG concentration.[2][6][12]

Methodology Overview:

  • Sample Type: Serum or Plasma (EDTA, Heparin).[11]

  • Sample Preparation: Typically involves simple dilution; no extraction is required.

  • Instrumentation: Automated clinical chemistry analyzer.

  • Calibration: A two-point calibration is typically used.[4]

  • Reagents: Reagents include R1 (containing glucokinase, ATP, phosphoenolpyruvate) and R2 (containing pyranose oxidase, peroxidase, and a chromogen).

  • Procedure: The analyzer automatically pipettes the sample and reagents into a cuvette, incubates the mixture, and measures the absorbance change at a specific wavelength.

G cluster_pretreatment Reaction 1 Details cluster_reaction Reaction 2 Details start Start: Serum/Plasma Sample pretreatment Step 1: Pre-treatment (Glucose Elimination) start->pretreatment reaction Step 2: 1,5-AG Oxidation (Colorimetric Reaction) pretreatment->reaction pretreatment_eq Glucose + ATP --(Glucokinase)--> Glucose-6-Phosphate + ADP measurement Measurement: Read Absorbance reaction->measurement reaction_eq1 1,5-AG + O₂ --(Pyranose Oxidase)--> H₂O₂ + Product end Result: 1,5-AG Concentration (µg/mL) measurement->end reaction_eq2 H₂O₂ + Chromogen --(Peroxidase)--> Colored Product

Caption: Workflow for the enzymatic measurement of 1,5-AG.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS serves as a reference method, offering high sensitivity and specificity. It is particularly useful for research applications or for resolving discrepancies from enzymatic assays, such as in patients with uremia.[5][13]

Principle: This method separates 1,5-AG from other sample components using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using tandem mass spectrometry.

Methodology Overview:

  • Sample Type: Plasma, Serum, Urine.[13][14]

  • Sample Preparation: Protein precipitation is performed, typically with a solvent like methanol (B129727) or acetonitrile. An isotope-labeled internal standard (e.g., 1,5-AG-¹³C₆) is added prior to precipitation to ensure accurate quantification.[13]

  • Chromatography: Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) or an amide column.[13][14]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[13]

  • Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1,5-AG and its internal standard are monitored for high selectivity.

  • Quantification: The concentration of 1,5-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Clinical Utility and Limitations

Clinical Applications
  • Monitoring Postprandial Hyperglycemia: 1,5-AG is a superior marker for detecting postprandial glycemic excursions, which may be missed by HbA1c, especially in patients with seemingly well-controlled diabetes (e.g., HbA1c < 8%).[4]

  • Assessing Short-Term Therapy Adjustments: Changes in 1,5-AG levels can be observed within 1-2 weeks, providing rapid feedback on the effectiveness of lifestyle or medication changes.[3]

  • Complement to HbA1c: In patients with discordant HbA1c and self-monitored blood glucose results, 1,5-AG can help clarify the degree of recent hyperglycemic exposure.

  • Identifying Glycemic Variability: Low 1,5-AG levels suggest significant glucose fluctuations, which are an independent risk factor for diabetic complications.[15]

Limitations and Confounding Factors

The interpretation of 1,5-AG levels requires consideration of several clinical conditions that can affect its measurement independent of glycemia.

  • Renal Dysfunction: While levels are reliable in mild to moderate chronic kidney disease (CKD Stages 1-3), 1,5-AG is not a valid marker in patients with severe renal dysfunction or end-stage renal disease (ESRD), where its concentration is artificially low.

  • SGLT2 Inhibitors: This class of diabetes medication blocks glucose reabsorption in the kidney, which also significantly increases the excretion of 1,5-AG, leading to artificially low serum levels that do not reflect glycemic control.

  • Other Conditions: The accuracy of 1,5-AG may also be limited in patients with advanced liver cirrhosis, during pregnancy due to altered renal hemodynamics, and after gastrectomy.[4]

G AG This compound (1-2 Weeks) Fructosamine Fructosamine / GA (2-3 Weeks) HbA1c HbA1c (2-3 Months) Short Short-Term Intermediate Intermediate-Term Long Long-Term

Caption: Comparative timeframes of key glycemic biomarkers.

Conclusion for Drug Development Professionals

This compound offers a distinct and valuable endpoint for clinical trials and research focused on diabetes. Its ability to rapidly detect changes in glycemic excursions, particularly postprandial hyperglycemia, makes it an ideal tool for evaluating the efficacy of therapeutic agents that target these specific aspects of glycemic dysregulation. By incorporating 1,5-AG into study protocols, researchers can gain earlier and more nuanced insights into a drug's mechanism of action and its impact on glycemic variability, complementing the long-term data provided by HbA1c. Understanding its mechanism, analytical methodologies, and clinical limitations is crucial for its proper implementation and interpretation in a research and development setting.

References

Technical Guide: Mechanism of 1,5-Anhydroglucitol Reabsorption in Renal Tubules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is extensively reabsorbed in the kidneys under normal physiological conditions. Its serum concentration is a sensitive biomarker for short-term glycemic control, as its renal reabsorption is competitively inhibited by glucose. This technical guide provides an in-depth examination of the molecular mechanisms governing 1,5-AG reabsorption in the renal tubules. Recent functional studies have definitively identified Solute Carrier Family 5 Member 10 (SLC5A10), also known as Sodium-Glucose Cotransporter 5 (SGLT5), as the primary transporter responsible for this process. This document details the function of SGLT5, presents its kinetic parameters, outlines key experimental protocols for its study, and illustrates the core physiological pathways.

Core Reabsorption Mechanism

The reabsorption of 1,5-AG is an active process occurring predominantly in the proximal tubules of the kidney. Over 99% of the 1,5-AG filtered by the glomerulus is reabsorbed back into the bloodstream, maintaining stable plasma levels in healthy individuals[1]. The mechanism is a form of secondary active transport, intrinsically linked to the sodium gradient maintained across the apical membrane of the proximal tubule epithelial cells.

The core process involves:

  • Apical Transport: 1,5-AG in the tubular fluid binds to the SGLT5 transporter on the apical (luminal) membrane. The transport of 1,5-AG into the cell is coupled with the transport of sodium ions (Na+) down their electrochemical gradient.

  • Basolateral Gradient Maintenance: The low intracellular Na+ concentration that drives this process is actively maintained by the Na+/K+-ATPase pump located on the basolateral membrane, which expends ATP to pump Na+ out of the cell in exchange for potassium ions (K+).

  • Basolateral Efflux: Once inside the tubular cell, 1,5-AG is thought to exit into the interstitial fluid and peritubular capillaries via a facilitated diffusion transporter on the basolateral membrane, although this specific transporter is not yet fully characterized.

Competitive Inhibition by Glucose

The reabsorption of 1,5-AG is critically influenced by the glucose concentration in the tubular fluid. When plasma glucose levels rise above the renal threshold (typically ~180 mg/dL), the filtered load of glucose increases significantly[2][3]. SGLT proteins, including SGLT5, have an affinity for glucose. The high concentration of glucose in the filtrate outcompetes 1,5-AG for binding to SGLT5, leading to a marked reduction in 1,5-AG reabsorption and a subsequent increase in its urinary excretion[3][4]. This competitive inhibition is the fundamental principle behind the clinical use of serum 1,5-AG as a marker for hyperglycemic excursions[4][5].

Role of SGLT2 Inhibitors

Sodium-Glucose Cotransporter 2 (SGLT2) is responsible for reabsorbing approximately 90% of the filtered glucose in the early proximal tubule[6]. Pharmacological inhibitors of SGLT2 (gliflozins) are used to treat type 2 diabetes. These drugs block glucose reabsorption, leading to therapeutic glycosuria. This elevated glucose concentration in the downstream segments of the proximal tubule, where SGLT5 is expressed, competitively inhibits SGLT5-mediated 1,5-AG reabsorption. Therefore, treatment with SGLT2 inhibitors paradoxically lowers serum 1,5-AG levels, an effect that is independent of glycemic control improvement[7][8][9].

cluster_tubule Proximal Tubule Cell LUMEN Tubular Lumen (Filtrate) SGLT5 {SGLT5 (SLC5A10)|Na+/1,5-AG Cotransporter} BLOOD Peritubular Capillary (Blood) GLUT_X {Facilitated Transporter|(e.g., GLUT)|1,5-AG Efflux} AG_CELL 1,5-AG SGLT5->AG_CELL NA_CELL Na+ SGLT5->NA_CELL NA_K_PUMP {Na+/K+ ATPase|3 Na+ out 2 K+ in} K_CELL K+ NA_K_PUMP->K_CELL NA_BLOOD Na+ NA_K_PUMP->NA_BLOOD ADP ADP NA_K_PUMP->ADP   AG_BLOOD 1,5-AG GLUT_X->AG_BLOOD AG_LUMEN 1,5-AG AG_LUMEN->SGLT5 NA_LUMEN Na+ NA_LUMEN->SGLT5 GLUC_LUMEN Glucose (High Conc.) GLUC_LUMEN->SGLT5 Competitive Inhibition AG_CELL->GLUT_X NA_CELL->NA_K_PUMP K_BLOOD K+ K_BLOOD->NA_K_PUMP ATP ATP ATP->NA_K_PUMP  

Caption: Renal tubular cell mechanism for 1,5-AG reabsorption via SGLT5.

Key Transporters: SGLT5 and SGLT4

While early research suggested SGLT4 (SLC5A9) as a candidate for 1,5-AG reabsorption, recent functional characterization studies have established that SGLT5 is the principal renal transporter for 1,5-AG in humans[7][8]. SGLT4 has been shown to be a high-affinity mannose transporter with negligible activity towards 1,5-AG[7]. Both SGLT4 and SGLT5 are localized to the apical membrane of proximal tubule cells, primarily in the S2 segment[10][11].

Quantitative Data Presentation

The kinetic properties of human SGLT4 and SGLT5 have been characterized, highlighting their distinct substrate specificities.

Table 1: Kinetic Parameters of Human SGLT5

Substrate Michaelis Constant (Km) Max Velocity (Vmax) Catalytic Efficiency (Vmax/Km) Reference
This compound 167 ± 21 µM 155 ± 6 pmol/mg protein/min 0.93 [7]
D-Mannose 510 ± 121 µM 136 ± 18 pmol/mg protein/min 0.27 [7]

Data from transport assays in HEK293T cells overexpressing human SGLT5.

Table 2: Kinetic and Inhibition Parameters of Human SGLT4

Substrate / Inhibitor Parameter Value Notes Reference
Methyl-α-D-glucopyranoside (AMG) Km 2.6 mM Substrate analog used for transport assays. [10][11]
Methyl-α-D-glucopyranoside (AMG) Vmax 29 pmol/well/min In hSGLT4-expressing COS-7 cells. [10][11]
D-Mannose - - Primary substrate; transports ~10x better than SGLT5. [7]

| this compound | - | - | Not a substrate for human SGLT4. |[7] |

Table 3: Competitive Inhibition of SGLT5 by Gliflozins

Inhibitor IC50 for 1,5-AG Transport Reference
Empagliflozin 1.1 ± 0.1 µM [7]
Dapagliflozin 0.23 ± 0.02 µM [7]
Remogliflozin 0.35 ± 0.05 µM [7]

IC50 values determined in HEK293T cells overexpressing human SGLT5 with 10 µM 1,5-AG.

Experimental Protocols

The characterization of SGLT5 as the primary 1,5-AG transporter relies on specific experimental methodologies.

Protocol: In Vitro Radiolabeled Substrate Uptake Assay

This protocol describes a method to measure the transport activity of SGLT5 expressed in a mammalian cell line, adapted from methodologies described in the literature[2][7].

Objective: To quantify the uptake of radiolabeled this compound in HEK293T cells stably expressing human SGLT5.

Materials:

  • HEK293T cells stably transfected with human SGLT5 (or empty vector control).

  • Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 24-well cell culture plates.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

  • Substrate: 2-[³H + ¹H]-1,5-Anhydroglucitol (radiolabeled 1,5-AG).

  • Wash Buffer: Ice-cold PBS.

  • Lysis Buffer: 0.2 N NaOH with 0.2% SDS.

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Cell Culture: Seed SGLT5-expressing HEK293T cells and control cells into 24-well plates at a density of 0.5 x 10⁶ cells/well. Culture overnight at 37°C and 5% CO₂ to allow for adherence.

  • Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with 1 mL of pre-warmed (37°C) Transport Buffer.

  • Pre-incubation: Add 0.5 mL of Transport Buffer to each well and incubate for 15 minutes at 37°C to equilibrate.

  • Uptake Initiation: Aspirate the buffer. Initiate the transport reaction by adding 250 µL of Transport Buffer containing the desired concentration of radiolabeled 1,5-AG (e.g., for kinetic analysis, a range from 10 µM to 1 mM).

  • Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 30-60 minutes).

  • Uptake Termination: Terminate the assay by rapidly aspirating the substrate solution and immediately washing the cells three times with 1 mL of ice-cold PBS to remove extracellular substrate.

  • Cell Lysis: Lyse the cells by adding 300 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to scintillation vials. Add 4 mL of scintillation cocktail, mix thoroughly, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Normalize CPM to the protein content of each well (determined by a parallel BCA assay).

    • Subtract the non-specific uptake (measured in control cells) from the total uptake.

    • For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Quantification & Analysis seed 1. Seed SGLT5-HEK293T & Control Cells in 24-well plate culture 2. Culture overnight (37°C, 5% CO2) seed->culture wash1 3. Wash cells twice with pre-warmed Transport Buffer culture->wash1 preincubate 4. Pre-incubate in buffer (15 min, 37°C) wash1->preincubate initiate 5. Add radiolabeled 1,5-AG (various concentrations) preincubate->initiate incubate 6. Incubate for transport (30-60 min, 37°C) initiate->incubate terminate 7. Terminate with ice-cold PBS wash (3x) incubate->terminate lyse 8. Lyse cells (NaOH/SDS) terminate->lyse count 9. Measure radioactivity (Scintillation Counting) lyse->count analyze 10. Normalize to protein & subtract background count->analyze kinetics 11. Plot data & calculate Km, Vmax (Michaelis-Menten) analyze->kinetics

Caption: Experimental workflow for an in vitro radiolabeled substrate uptake assay.

Protocol: Immunohistochemistry for SGLT5 Localization

This protocol provides a general framework for localizing SGLT5 protein in formalin-fixed, paraffin-embedded kidney tissue sections.

Objective: To visualize the distribution of SGLT5 protein in the human renal cortex.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) human kidney tissue blocks.

  • Microtome.

  • Xylene, ethanol (B145695) series (100%, 95%, 70%).

  • Antigen Retrieval Buffer: Citrate buffer (10 mM, pH 6.0).

  • Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100.

  • Primary Antibody: Rabbit anti-SGLT5 (anti-SLC5A10) polyclonal antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) or HRP.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence or light microscope.

Methodology:

  • Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE kidney blocks and mount on charged slides. Deparaffinize sections by incubating in xylene (2x 5 min) and rehydrate through a graded ethanol series (100% to 70%), followed by water.

  • Antigen Retrieval: Immerse slides in Citrate Buffer and heat in a water bath or steamer at 95-100°C for 20-40 minutes. Allow to cool to room temperature.

  • Permeabilization & Blocking: Wash slides with PBS (3x 5 min). Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the anti-SGLT5 primary antibody in Blocking Buffer to its optimal concentration. Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Apply the fluorophore-conjugated secondary antibody, diluted in PBS, and incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash slides with PBS (3x 5 min). Apply DAPI solution for 5 minutes to stain cell nuclei.

  • Mounting: Rinse slides briefly in PBS. Mount with an aqueous mounting medium and apply a coverslip.

  • Imaging: Visualize the sections using a fluorescence microscope. SGLT5 staining is expected at the apical (brush border) membrane of proximal tubule epithelial cells.

Signaling and Regulation

The primary regulatory mechanism for 1,5-AG reabsorption is acute competitive inhibition by luminal glucose. Chronic regulatory mechanisms are less understood. However, studies in diabetic mouse models have shown that the gene expression of several glucose transporters, including Slc5a9 (SGLT4) and Slc5a10 (SGLT5), is significantly increased in the proximal tubules[12]. This suggests that chronic hyperglycemia may lead to an upregulation of these transporters, potentially as a compensatory mechanism. The specific signaling pathways (e.g., transcription factors, hormonal regulation) that mediate this upregulation in the context of diabetes require further investigation.

SGLT2i SGLT2 Inhibitor (e.g., Empagliflozin) SGLT2 SGLT2 Transporter SGLT2i->SGLT2 Inhibits Glucose_Reab Renal Glucose Reabsorption SGLT2->Glucose_Reab Mediates Luminal_Glucose Increased Luminal [Glucose] SGLT2->Luminal_Glucose Increases (due to inhibition) Glucose_Reab->Luminal_Glucose Reduces SGLT5 SGLT5 Transporter Luminal_Glucose->SGLT5 Competitively Inhibits AG_Reab 1,5-AG Reabsorption SGLT5->AG_Reab Mediates Serum_AG Decreased Serum [1,5-AG] AG_Reab->Serum_AG Leads to

Caption: Indirect inhibition of 1,5-AG reabsorption by SGLT2 inhibitors.

References

1,5-Anhydroglucitol's Role in Cellular Glucose Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol structurally similar to glucose, has emerged as a significant molecule in the landscape of glucose metabolism and transport. This technical guide provides an in-depth exploration of the core mechanisms by which 1,5-AG interacts with and influences cellular glucose transport. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key pathways to facilitate a deeper understanding and further investigation into the multifaceted role of 1,5-AG.

Introduction

This compound is a six-carbon monosaccharide, distinguished from glucose by the absence of a hydroxyl group at the C-1 position. Primarily obtained from dietary sources, 1,5-AG is metabolically inert, with a metabolic rate of less than 3% in hepatocytes and skeletal muscle cells. Its concentration in the blood is maintained at a stable level in healthy individuals, typically ranging from 12-40 µg/mL. The core of 1,5-AG's physiological significance lies in its competitive relationship with glucose for transport across cellular and renal membranes, making it a sensitive biomarker for short-term glycemic control. This guide delves into the molecular interactions and cellular consequences of 1,5-AG's presence in biological systems.

Cellular Transport of this compound

The transport of 1,5-AG into cells is a critical step in its physiological action and is mediated by the same transporters responsible for glucose uptake: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs).

SGLT-Mediated Transport

SGLT proteins are secondary active transporters that couple the uptake of glucose (or 1,5-AG) to the sodium gradient. The primary sites of SGLT-mediated 1,5-AG transport are the renal tubules, where it is almost completely reabsorbed under normoglycemic conditions.

Recent studies have identified SGLT5 as the main renal transporter for 1,5-AG. In hyperglycemic states, elevated glucose levels competitively inhibit the SGLT-mediated reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.

GLUT-Mediated Transport

Facilitative glucose transporters (GLUTs) are a family of passive carriers that mediate the transport of glucose across the plasma membranes of most cells. Evidence suggests that 1,5-AG can also be transported by GLUT proteins, allowing it to move freely in and out of cells in accordance with its concentration gradient. Cellular uptake of 1,5-AG has been observed to be competitive with glucose in various cell lines, implicating the involvement of GLUT1, GLUT2, and GLUT3 . However, detailed kinetic studies to determine the specific affinity and transport capacity of each GLUT isoform for 1,5-AG are still an area of active research.

Quantitative Data on this compound Transport and Metabolism

The following tables summarize key quantitative data related to the interaction of 1,5-AG with cellular transport and metabolic machinery.

Table 1: Kinetic Parameters of this compound Transport

TransporterSubstrateKm (µM)VmaxCell Type/SystemReference
Human SGLT5This compound167 ± 21-HEK293T cells
Human SGLT5MannoseHigher than 1,5-AG-HEK293T cells

Table 2: Affinity of Enzymes for this compound Compared to Glucose

EnzymeRelative Affinity (1,5-AG vs. Glucose)Reference
Glucose Oxidase (GOD)5%
Hexokinase (HK)42.5%

Table 3: Serum Concentrations of this compound

ConditionSerum Concentration (µg/mL)Reference
Healthy Adults12 - 40
Type 2 DiabetesSignificantly lower than healthy adults
HNF-1α MODYLower than Type 2 Diabetes

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 1,5-AG's role in cellular processes. The following are generalized protocols for key experiments.

Radiolabeled this compound Uptake Assay in HEK293T Cells

This protocol is adapted from studies investigating SGLT5-mediated transport.

Objective: To measure the uptake of radiolabeled 1,5-AG into HEK293T cells expressing a specific transporter (e.g., SGLT5).

Materials:

  • HEK293T cells

  • Transfection reagent and plasmid DNA encoding the transporter of interest

  • Radiolabeled 1,5-AG (e.g., 2-[³H]-1,5-AG)

  • Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells to 70-90% confluency. Transfect cells with the plasmid encoding the transporter of interest 36-48 hours prior to the assay.

  • Cell Seeding: Seed the transfected cells into a suitable multi-well plate.

  • Uptake Initiation: Wash the cells with uptake buffer. Initiate the transport by adding uptake buffer containing a known concentration of radiolabeled 1,5-AG. For competitive inhibition studies, also include varying concentrations of unlabeled glucose or other inhibitors.

  • Uptake Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the transport kinetics (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Enzymatic Assay for this compound Quantification in Serum/Plasma

This is a generalized protocol based on commercially available kits (e.g., GlycoMark™).

Objective: To quantify the concentration of 1,5-AG in biological fluids.

Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose is removed. Then, 1,5-AG is oxidized by pyranose oxidase, generating hydrogen peroxide, which is detected colorimetrically.

Procedure:

  • Sample Pretreatment: Incubate the serum or plasma sample with a reagent containing glucokinase and ATP to phosphorylate and thus sequester endogenous glucose.

  • 1,5-AG Oxidation: Add a second reagent containing pyranose oxidase to oxidize 1,5-AG, producing an equimolar amount of hydrogen peroxide.

  • Colorimetric Detection: The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength.

  • Quantification: Determine the 1,5-AG concentration by comparing the sample's absorbance to a standard curve generated with known concentrations of 1,5-AG.

Signaling Pathways and Logical Relationships

The interaction of 1,5-AG with glucose transporters and its subsequent, albeit minimal, intracellular presence can influence cellular signaling. The following diagrams, generated using the DOT language, illustrate these relationships.

Competitive Inhibition of Renal 1,5-AG Reabsorption

G cluster_renal_tubule Renal Proximal Tubule cluster_hyperglycemia Hyperglycemia Glomerulus Glomerular Filtrate (Glucose, 1,5-AG) SGLT5 SGLT5 Glomerulus->SGLT5 Reabsorption Bloodstream Bloodstream SGLT5->Bloodstream UrinaryExcretion Increased Urinary 1,5-AG Excretion SGLT5->UrinaryExcretion HighGlucose High Glucose HighGlucose->SGLT5 Competitive Inhibition

Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the renal tubule via SGLT5.

Cellular Uptake and Intracellular Fate of 1,5-AG

G cluster_extracellular Extracellular Space cluster_cell Cell Glucose_ext Glucose GLUT GLUT1/2/3 Glucose_ext->GLUT Transport SGLT SGLT Glucose_ext->SGLT Cotransport AG_ext This compound AG_ext->GLUT Transport (Competitive) AG_ext->SGLT Cotransport (Competitive) Glucose_int Intracellular Glucose GLUT->Glucose_int AG_int Intracellular 1,5-AG GLUT->AG_int SGLT->Glucose_int SGLT->AG_int Metabolism Glycolysis, etc. Glucose_int->Metabolism MinimalMetabolism Minimal Metabolism (<3%) AG_int->MinimalMetabolism

Caption: Cellular uptake of 1,5-AG via GLUT and SGLT transporters in competition with glucose.

Potential Influence of 1,5-AG on Signaling Pathways

While direct evidence is limited, some studies suggest potential downstream effects of 1,5-AG.

G cluster_cell Cell AG This compound InsulinSecretion Insulin (B600854) Secretion (in vitro) AG->InsulinSecretion May increase (in RINr and MIN6 cells) Akt_NFkB Akt/NF-kB Activity AG->Akt_NFkB May inhibit (in db/db mice) Inflammation Inflammation Akt_NFkB->Inflammation Leads to note Note: In vivo effects on insulin secretion and direct impact on glucose transport -regulating pathways require further investigation.

Caption: Potential, though not fully established, effects of 1,5-AG on cellular signaling pathways.

Conclusion and Future Directions

This compound plays a well-defined role as a competitive inhibitor of glucose transport, particularly at the level of renal SGLT transporters. This property underpins its utility as a sensitive biomarker of short-term hyperglycemia. Its transport into other cells via GLUT transporters is evident, but the precise kinetics and the physiological relevance of this transport require more detailed investigation. Furthermore, while initial studies have hinted at potential effects on intracellular signaling pathways, the direct impact of 1,5-AG on the regulation of glucose transporter expression and translocation remains an open and promising area for future research. A deeper understanding of these mechanisms could unveil novel therapeutic strategies for metabolic diseases.

For drug development professionals, the competitive interaction between 1,5-AG and glucose at SGLT5 presents a potential target for modulating renal glucose and 1,5-AG handling. Further research into small molecule modulators of SGLT5 could have implications for conditions where serum 1,5-AG levels are of clinical significance. The continued exploration of 1,5-AG's cellular and molecular biology will undoubtedly provide valuable insights into the intricate network of glucose homeostasis.

A Technical Guide to the Clinical Potential of 1,5-Anhydroglucitol as a Biomarker in Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, chemically stable monosaccharide that is emerging as a significant biomarker for the short-term monitoring of glycemic control in individuals with diabetes mellitus.[1] Structurally similar to glucose, its serum concentration is inversely correlated with blood glucose levels, particularly reflecting transient hyperglycemic excursions that may not be captured by traditional markers like HbA1c.[2] This guide provides a comprehensive overview of the physiological basis of 1,5-AG as a biomarker, its clinical applications, detailed analytical methodologies, and its comparative advantages and limitations. It aims to serve as a technical resource for professionals involved in diabetes research and the development of novel therapeutic agents.

The Physiological Basis of this compound Metabolism

1,5-AG is primarily derived from dietary sources and, under normal physiological conditions, its concentration in the blood is maintained at a stable level.[3][4] This stability is the result of a balance between dietary intake, glomerular filtration, and near-complete reabsorption in the renal proximal tubules.[3][5]

When blood glucose concentrations rise above the renal threshold for glucosuria (typically 160–180 mg/dL), the excess glucose competitively inhibits the tubular reabsorption of 1,5-AG.[3][6] This leads to increased urinary excretion of 1,5-AG and a corresponding rapid decrease in its serum levels.[7] Because of this dynamic, serum 1,5-AG levels reflect glycemic control over a period of approximately 1 to 2 weeks, making it a sensitive indicator of short-term hyperglycemia.[1][6][8]

cluster_0 Normoglycemia (<180 mg/dL) cluster_1 Hyperglycemia (>180 mg/dL) glomerulus_n Glomerular Filtration tubule_n Renal Tubule glomerulus_n->tubule_n Filtrate blood_n_out Bloodstream (1,5-AG Reabsorbed) tubule_n->blood_n_out >99% 1,5-AG Reabsorption urine_n Urine (Minimal 1,5-AG) tubule_n->urine_n Trace 1,5-AG blood_n_in Bloodstream (Stable 1,5-AG) blood_n_in->glomerulus_n 1,5-AG & Glucose glomerulus_h Glomerular Filtration tubule_h Renal Tubule glomerulus_h->tubule_h Filtrate blood_h_out Bloodstream (Low 1,5-AG) tubule_h->blood_h_out Inhibited 1,5-AG Reabsorption urine_h Urine (High 1,5-AG & Glucose) tubule_h->urine_h Increased 1,5-AG Excretion blood_h_in Bloodstream (High Glucose) blood_h_in->glomerulus_h High Glucose & 1,5-AG

Diagram 1: Renal handling of 1,5-AG in normoglycemic vs. hyperglycemic states.

Clinical Utility and Applications

Monitoring Short-Term Glycemic Control and Variability

Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a snapshot of glycemic control over the preceding 1-2 weeks.[4][8] This makes it particularly useful for assessing the effectiveness of recent adjustments in therapy.[9][10] Studies have shown that 1,5-AG is a more sensitive marker for postprandial hyperglycemia and glycemic excursions than HbA1c, especially in patients with well- or moderately-controlled diabetes.[11][12][13] In patients with Type 1 Diabetes, who often experience significant glycemic variability, changes in 1,5-AG levels correlate significantly with various glycemic excursion indices measured by continuous glucose monitoring systems (CGMS).[14][15]

Diabetes Screening and Diagnosis

Several studies have evaluated 1,5-AG as a screening tool for diabetes. A decreased 1,5-AG level is a highly specific indicator of diabetes mellitus.[16] When used in combination with Fasting Plasma Glucose (FPG), the sensitivity of diabetes detection can be significantly increased.[4][17] This combination may improve screening efficiency by reducing the number of individuals needing to undergo a full Oral Glucose Tolerance Test (OGTT).[17]

Association with Islet β-cell Function and Complications

Emerging research suggests a link between 1,5-AG levels and pancreatic β-cell function.[4] In newly diagnosed Type 2 Diabetes patients, 1,5-AG was associated with early-phase insulin (B600854) secretion.[4] Furthermore, plasma 1,5-AG levels have been shown to decrease in parallel with the loss of β-cell mass, suggesting its potential as a biomarker for β-cell health in prediabetes.[4] Low 1,5-AG levels have also been identified as a predictor for the development of diabetic complications, including nephropathy and cardiovascular events.[9][18]

Data Presentation: Quantitative Analysis

Table 1: Comparison of Glycemic Biomarkers
FeatureThis compound (1,5-AG)Glycated Hemoglobin (HbA1c)Fructosamine (B8680336) (FA) / Glycated Albumin (GA)
Timeframe of Glycemic Control 1-2 weeks[4][8]2-3 months[12]2-3 weeks[12]
Primary Indication Postprandial hyperglycemia, glycemic variability[11][12]Long-term average glucose[19]Intermediate-term average glucose[12]
Sample Type Serum, Plasma, Saliva[4]Whole BloodSerum, Plasma
Key Advantages Sensitive to short-term changes and excursions[9]; Not affected by hemolysis or hemoglobinopathies[12]Well-established standard, strong predictive value for long-term complications[19]Useful when HbA1c is unreliable (e.g., anemia, hemoglobinopathies)[12]
Key Limitations Influenced by severe renal dysfunction, pregnancy, and SGLT2 inhibitors[13][18]Does not capture glycemic variability or recent changes[14]; Affected by red blood cell lifespan[9]Influenced by conditions affecting albumin metabolism[12]
Table 2: Correlation and Performance of 1,5-AG
ParameterFindingCitation(s)
Correlation with Fasting Plasma Glucose r = -0.627[16][20]
Correlation with HbA1c r = -0.629 to -0.768[16][20][21]
Correlation with Fructosamine r = -0.590[16][20]
Correlation with MAGE (CGMS) r = -0.613[15]
Correlation with Glucose SD (CGMS) r = -0.576[15]
Screening Sensitivity (Cutoff: 14 µg/ml) 84.2%[16][20]
Screening Specificity (Cutoff: 14 µg/ml) 93.1%[16][20]
Screening Sensitivity (Cutoff: 11.18 µg/ml) 92.6%[4][12]
Screening Specificity (Cutoff: 11.18 µg/ml) 82.3%[4][12]

Experimental Protocols for 1,5-AG Measurement

The measurement of 1,5-AG in clinical and research settings is primarily accomplished through enzymatic assays and chromatographic methods.

Enzymatic Assays

Commercially available enzymatic assays, such as the GlycoMark™ assay (USA) and the Determiner-L assay (Japan), are the most common methods used for quantifying serum 1,5-AG.[4][9][17] These assays can be automated and offer high specificity and ease of use.[9]

Principle of the GlycoMark™ Assay: The assay involves a two-step reaction process.[3]

  • Pre-treatment: Endogenous glucose in the sample is phosphorylated by glucokinase to prevent it from reacting in the subsequent step.

  • Oxidation and Detection: Pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, which generates hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the 1,5-AG concentration and is quantified colorimetrically using a peroxidase-catalyzed reaction.[3]

start Start: Serum/Plasma Sample step1 Step 1: Pre-treatment Add Glucokinase, ATP, PK, PEP to convert Glucose to G6P start->step1 step2 Step 2: Oxidation Add Pyranose Oxidase (PROD) step1->step2 Glucose is now non-reactive step3 Step 3: Detection Add Peroxidase (POD) & Chromogen step2->step3 1,5-AG is oxidized, producing H₂O₂ end Result: Measure Absorbance (Color Intensity ∝ [1,5-AG]) step3->end H₂O₂ reacts to produce color

Diagram 2: General workflow for the enzymatic assay of 1,5-AG.
Chromatographic Methods

Methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also used, particularly in research settings, for their high accuracy and sensitivity.[4][22]

Protocol for HPLC with Pulsed Amperometric Detection:

  • Sample Preparation: Plasma samples are deproteinized using an agent like trichloroacetic acid.[22]

  • Purification: The deproteinized sample is passed through a multi-layer ion-exchange column to remove interfering substances, allowing for the efficient recovery of 1,5-AG.[22]

  • Chromatography: The purified fraction is injected into an HPLC system equipped with an anion-exchange column.

  • Detection: 1,5-AG is detected using a pulsed amperometric detector, which provides high sensitivity for non-UV absorbing carbohydrates.[22] The method is linear over a wide concentration range and can detect very low levels of 1,5-AG.[22]

Factors Influencing 1,5-AG Interpretation

Accurate interpretation of 1,5-AG levels requires consideration of several clinical and pharmacological factors.

Renal Function

The utility of 1,5-AG is limited in patients with severe renal impairment, particularly end-stage renal disease (ESRD), as altered renal tubular function directly impacts its reabsorption.[13][23] However, studies suggest that mild to moderate renal dysfunction does not significantly affect serum 1,5-AG levels, allowing for its use in this large subset of the diabetic population.[23] Variations in the individual renal threshold for glucose can also influence 1,5-AG concentrations independent of overall glucose tolerance.[24]

SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of anti-diabetic drugs that lower blood glucose by inducing glycosuria. By blocking glucose reabsorption in the renal tubules, they also inherently block the reabsorption of 1,5-AG.[25][26] This leads to a profound and persistent decrease in serum 1,5-AG levels, rendering the marker invalid for assessing glycemic control in patients taking these medications.[25][27][28] In this context, a very low 1,5-AG level (e.g., ≤ 2 µg/mL) is an indicator of the pharmacological effect of the SGLT2 inhibitor rather than poor glycemic control.[25][27]

cluster_factors Influencing Factors AG Serum 1,5-AG Concentration hyperglycemia Hyperglycemia hyperglycemia->AG Decreases sglt2i SGLT2 Inhibitors sglt2i->AG Decreases (Invalidates Marker) renal Severe Renal Dysfunction renal->AG Decreases (Unreliable) pregnancy Pregnancy pregnancy->AG Decreases good_control Good Glycemic Control good_control->AG Increases/ Normalizes

Diagram 3: Key factors that influence serum 1,5-AG concentrations.
Other Conditions

Other conditions reported to limit the accuracy of 1,5-AG measurements include pregnancy, advanced liver cirrhosis, and post-gastrectomy states.[13]

Salivary 1,5-AG: A Non-Invasive Frontier

Recent research has explored the potential of using saliva as a non-invasive biological sample for 1,5-AG measurement.[4][17] Studies have found that salivary 1,5-AG is positively correlated with serum levels and negatively correlated with blood glucose and HbA1c.[4][12] However, current enzymatic assays like the GlycoMark™ kit are not yet validated for saliva, as other substances in saliva (e.g., galactose) can interfere with the measurement, leading to a lack of correlation with more accurate mass spectrometry methods.[9][29] Further development is needed to establish a reliable and simple assay for salivary 1,5-AG.[9][10]

Conclusion and Future Perspectives

This compound has demonstrated significant clinical potential as a biomarker for short-term glycemic control, offering valuable insights into postprandial hyperglycemia and glycemic variability that complement traditional markers like HbA1c. Its utility is particularly pronounced in monitoring therapeutic adjustments and in screening for diabetes, especially when combined with FPG. However, its interpretation is critically dependent on renal function and is invalidated by the use of SGLT2 inhibitors.

Future research should focus on:

  • Establishing standardized reference ranges for 1,5-AG across diverse populations.

  • Further elucidating its role in predicting the progression of diabetic complications.

  • Developing and validating robust and cost-effective assays for non-invasive samples like saliva.

For researchers and drug development professionals, 1,5-AG represents a valuable tool for assessing the impact of novel therapies on short-term glycemic excursions, providing a more dynamic and nuanced picture of glycemic control than can be achieved with HbA1c alone.

References

1,5-Anhydroglucitol: A Technical Guide to its Role in Non-Diabetic Glycemic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that is emerging as a sensitive and specific marker for short-term glycemic control. Unlike traditional markers such as HbA1c, which reflect average glycemia over several months, 1,5-AG provides a more immediate picture of glycemic excursions, particularly postprandial hyperglycemia, over a one- to two-week period.[1][2] This technical guide provides an in-depth overview of the core principles of 1,5-AG as a biomarker in non-diabetic glycemic monitoring, including its biochemical basis, analytical methodologies, and clinical utility. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this important biomarker.

Biochemical Basis of this compound

This compound is a six-carbon monosaccharide structurally similar to D-glucose.[3] Primarily derived from dietary sources such as soy, rice, and pasta, its daily intake averages around 4.5 mg.[3] Being metabolically inert, 1,5-AG is not broken down in the body and maintains a stable concentration in the blood of healthy individuals.[3][4]

The clinical utility of 1,5-AG as a glycemic marker is rooted in its renal handling. It is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[5] This reabsorption is competitively inhibited by glucose.[5][6] In normoglycemic individuals, where blood glucose levels are below the renal threshold for glucosuria (typically around 180 mg/dL), 1,5-AG is efficiently reabsorbed, leading to stable and high serum concentrations.[3][4] However, when blood glucose levels exceed this threshold, as in periods of hyperglycemia, the excess glucose saturates the renal transporters, leading to increased urinary excretion of both glucose and 1,5-AG.[4][5] This results in a rapid decrease in serum 1,5-AG levels, making it a sensitive indicator of recent hyperglycemic episodes.[7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding 1,5-AG, providing a comparative overview of its levels in different populations and its relationship with other glycemic markers.

Table 1: Reference Ranges of this compound in Healthy Non-Diabetic Adults

PopulationSexReference Range (µg/mL)Source
U.S. AdultsMale10.7 - 32.0[1][3][8]
Female6.8 - 29.3[1][3][8]
Japanese Adults->14.0 (normal lower limit)[9][10]
Chinese Adults-11.27 - 45.61 (Mean: 28.44 ± 8.76)[11]
Southern Taiwan AdultsMale29.45 ± 11.7[12]
Female22.90 ± 9.51[12]

Table 2: Comparison of this compound with Other Glycemic Markers in Non-Diabetic and Diabetic Populations

ParameterThis compound (1,5-AG)Hemoglobin A1c (HbA1c)Fructosamine (B8680336)
Timeframe of Glycemic Control 1-2 weeks[1][2]2-3 months2-3 weeks
Reflection of Glycemia Recent hyperglycemic excursions, particularly postprandial hyperglycemia[4][7]Average blood glucoseAverage blood glucose
Correlation with Fasting Plasma Glucose r = -0.627[9][10]--
Correlation with HbA1c r = -0.629[9][10]--
Correlation with Fructosamine r = -0.590[9][10]--
Sensitivity for Diabetes Mellitus 84.2%[9][10]--
Specificity for Diabetes Mellitus 93.1%[9][10]--

Table 3: this compound Levels in Different Glucose Tolerance States

Glucose Tolerance StatusMean 1,5-AG (µg/mL)Source
Normal Glucose Tolerance (NGT)25.4 ± 4.0[13]
Impaired Fasting Glucose (IFG)24.6 ± 6.2[13]
Impaired Glucose Tolerance (IGT)22.1 ± 6.2[13]
Type 2 Diabetes Mellitus18.0 ± 7.0[13]
Healthy Chinese Adults28.44 ± 8.76[11][14]
Chinese Adults with Type 2 Diabetes4.57 ± 3.71[11][14]

Experimental Protocols

The measurement of 1,5-AG in biological samples is crucial for its clinical application. The two primary methods are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS).

Enzymatic Assay for Serum/Plasma this compound

This protocol is a generalized representation of commercially available enzymatic assays (e.g., GlycoMark™).

Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the sample is eliminated. Subsequently, 1,5-AG is oxidized by a specific enzyme, producing a detectable signal (e.g., colorimetric or electrochemical) that is proportional to the 1,5-AG concentration.[15]

Materials:

  • Microplate reader

  • Reagents for glucose elimination (e.g., hexokinase, ATP)

  • Enzyme for 1,5-AG oxidation (e.g., pyranose oxidase)

  • Chromogenic substrate and peroxidase (for colorimetric detection)

  • 1,5-AG standards

  • Serum or plasma samples

Procedure:

  • Sample Preparation: Collect whole blood and separate serum or plasma by centrifugation.

  • Glucose Elimination: Incubate the sample with the glucose elimination reagent to convert glucose into a non-reactive form.

  • 1,5-AG Reaction: Add the 1,5-AG specific enzyme and the detection reagents to the glucose-depleted sample.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period.

  • Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of 1,5-AG. Determine the 1,5-AG concentration in the samples by interpolating from the standard curve.

High-Performance Liquid Chromatography (HPLC) for Plasma this compound

This protocol is based on a described HPLC method with pulsed amperometric detection.[16]

Principle: This method involves deproteinization of the plasma sample, followed by chromatographic separation of 1,5-AG from other components. Detection is achieved using a pulsed amperometric detector, which offers high sensitivity.

Materials:

  • HPLC system with a pulsed amperometric detector

  • Anion exchange chromatography column

  • Trichloroacetic acid (TCA) for deproteinization

  • Ion exchange resins for sample cleanup

  • 1,5-AG standards

Procedure:

  • Sample Deproteinization: Precipitate proteins in the plasma sample by adding TCA. Centrifuge to remove the precipitate.

  • Sample Cleanup: Pass the deproteinized supernatant through a multi-layer ion exchange column to remove interfering substances.

  • Chromatographic Separation: Inject the cleaned-up sample into the HPLC system. Separate 1,5-AG using an anion exchange column with an appropriate mobile phase.

  • Detection: Detect 1,5-AG using a pulsed amperometric detector.

  • Quantification: Create a standard curve by injecting known concentrations of 1,5-AG. Quantify the 1,5-AG in the samples based on the peak area compared to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Bloodstream cluster_1 Kidney (Proximal Tubule) cluster_2 Urine Glucose Glucose Filtration Glomerular Filtration Glucose->Filtration Reabsorption Tubular Reabsorption (SGLT4) Glucose->Reabsorption Competitively Inhibits AG This compound AG->Filtration Filtration->Reabsorption Urine_Glucose Glucose in Urine (Glucosuria) Filtration->Urine_Glucose Excreted (Hyperglycemia) Urine_AG 1,5-AG in Urine Filtration->Urine_AG Excreted (Hyperglycemia) Reabsorption->Glucose Reabsorbed Reabsorption->AG Reabsorbed

Caption: Renal handling of this compound and competitive inhibition by glucose.

G cluster_workflow Enzymatic Assay Workflow start Start: Serum/Plasma Sample step1 Step 1: Glucose Elimination (Hexokinase + ATP) start->step1 step2 Step 2: 1,5-AG Oxidation (Pyranose Oxidase) step1->step2 step3 Step 3: Color Development (Peroxidase + Chromogen) step2->step3 step4 Step 4: Measure Absorbance (Microplate Reader) step3->step4 end End: Quantify 1,5-AG (vs. Standard Curve) step4->end

Caption: Generalized workflow for the enzymatic assay of this compound.

G cluster_logic Logical Relationship hyperglycemia Short-term Glycemic Excursion (Blood Glucose > 180 mg/dL) glucosuria Increased Urinary Glucose (Glucosuria) hyperglycemia->glucosuria inhibition Competitive Inhibition of 1,5-AG Reabsorption glucosuria->inhibition ag_excretion Increased Urinary 1,5-AG Excretion inhibition->ag_excretion ag_decrease Decreased Serum 1,5-AG Concentration ag_excretion->ag_decrease

Caption: Logical cascade from glycemic excursion to decreased serum 1,5-AG.

Conclusion

This compound serves as a valuable and dynamic biomarker for the assessment of short-term glycemic control in non-diabetic individuals. Its unique physiological properties, particularly its competitive renal reabsorption with glucose, allow for the sensitive detection of transient hyperglycemic events that may not be captured by longer-term markers like HbA1c. The availability of robust and automated enzymatic assays facilitates its integration into research and clinical settings. For researchers, scientists, and drug development professionals, understanding the nuances of 1,5-AG metabolism, its measurement, and its interpretation is paramount for leveraging its full potential in studies of glucose homeostasis and the development of novel therapeutic strategies. This guide provides a foundational resource to support these endeavors.

References

Methodological & Application

Application Notes: Enzymatic Quantification of 1,5-Anhydroglucitol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that is obtained from dietary sources.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules.[2] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucosuria, leading to a decrease in its serum levels.[2][3][4] This inverse relationship makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[3][4][5] The quantification of 1,5-AG provides valuable insights for diabetes monitoring and management that may not be apparent from standard glycemic markers like HbA1c.[1][3]

Principle of the Enzymatic Assay

The enzymatic quantification of 1,5-AG is a robust and widely used method. The assay typically involves a two-step enzymatic process.[1] In the first step, endogenous glucose in the sample, which can interfere with the assay, is eliminated. This is achieved by converting glucose to a non-reactive form, glucose-6-phosphate (G-6-P), using the enzyme hexokinase in the presence of adenosine (B11128) triphosphate (ATP).[3] To drive this reaction to completion, the generated adenosine diphosphate (B83284) (ADP) is recycled back to ATP by pyruvate (B1213749) kinase (PK) with phosphoenolpyruvate (B93156) (PEP) as the phosphate (B84403) donor.[1][3]

In the second step, the concentration of 1,5-AG is determined. The enzyme pyranose oxidase (PROD) specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂).[3] The amount of H₂O₂ generated is then measured colorimetrically using a peroxidase (POD) catalyzed reaction with a suitable chromogen.[3] The intensity of the resulting color is directly proportional to the concentration of 1,5-AG in the sample.

Core Signaling Pathway

Enzymatic Assay for this compound cluster_0 Step 1: Glucose Elimination cluster_1 Step 2: 1,5-AG Quantification Glucose Glucose G6P Glucose-6-Phosphate (Non-reactive) Glucose->G6P Hexokinase ATP ATP ADP ADP ATP->ADP Hexokinase Hexokinase AG This compound (1,5-AG) H2O2 Hydrogen Peroxide (H₂O₂) AG->H2O2 PROD PROD Pyranose Oxidase (PROD) ColoredProduct Colored Product (Measurable) H2O2->ColoredProduct POD POD Peroxidase (POD) Chromogen Chromogen (Colorless) Chromogen->ColoredProduct

Caption: Enzymatic reaction cascade for the quantification of this compound.

Experimental Protocols

Materials and Reagents:

  • Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 546 nm).[6]

  • Microplates (96-well).

  • Pipettes and pipette tips.

  • This compound Assay Kit (e.g., GlycoMark™, Determiner-L 1,5-AG).[1][7] These kits typically contain:

    • 1,5-AG Standard

    • Reagent 1 (containing hexokinase, pyruvate kinase, ATP, phosphoenolpyruvate)

    • Reagent 2 (containing pyranose oxidase, peroxidase, chromogen)

    • Assay Buffer

  • Serum or plasma samples.

Sample Preparation:

  • Collect whole blood and separate the serum or plasma by centrifugation according to standard laboratory procedures.[2]

  • Samples can be stored at 2-8°C for up to 7 days or at -80°C for long-term storage.[8]

  • Avoid using hemolyzed or grossly lipemic samples.[5]

Assay Procedure (Example based on commercially available kits):

  • Bring all reagents and samples to room temperature before use.

  • Prepare the 1,5-AG standard curve by performing serial dilutions of the 1,5-AG standard in the provided assay buffer.

  • Pipette a small volume of standards, controls, and samples into the wells of the microplate (typically 2-4 µL).[4]

  • Add Reagent 1 to all wells. This initiates the glucose elimination reaction.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 5 minutes at 37°C).

  • Add Reagent 2 to all wells. This initiates the 1,5-AG quantification reaction, leading to color development.

  • Incubate the plate for a second specified period (e.g., 5 minutes at 37°C).

  • Measure the absorbance of each well at the appropriate wavelength (e.g., 546 nm).[6]

Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of all standards, controls, and samples.

  • Generate a standard curve by plotting the absorbance of the 1,5-AG standards against their known concentrations.

  • Determine the concentration of 1,5-AG in the samples by interpolating their absorbance values from the standard curve.

Workflow Diagram

Experimental Workflow SamplePrep Sample Preparation (Serum/Plasma Collection & Storage) Plating Pipette Standards, Controls & Samples into Microplate SamplePrep->Plating ReagentPrep Reagent & Standard Preparation ReagentPrep->Plating Step1 Add Reagent 1 (Glucose Elimination) Incubate Plating->Step1 Step2 Add Reagent 2 (1,5-AG Reaction & Color Development) Incubate Step1->Step2 Measurement Measure Absorbance Step2->Measurement Analysis Data Analysis (Standard Curve & Concentration Calculation) Measurement->Analysis

Caption: General experimental workflow for the enzymatic quantification of 1,5-AG.

Performance Characteristics of Commercial Assays

The performance of commercially available enzymatic assays for 1,5-AG quantification has been well-documented. Below is a summary of key performance data for two widely used assays, GlycoMark™ and Determiner-L.

Performance MetricGlycoMark™Determiner-LReference(s)
Intra-Assay Precision (CV%) 0.7% - 3.83%1.9%[1][4][9]
Inter-Assay Precision (CV%) 1.35% - 5.0%5.1%[1][4][7][9]
Linearity 0 - 113 µg/mLNot specified[8][10]
Analytical Sensitivity 0.2 - 0.49 µg/mLNot specified[4][8][10]
Sample Type Serum, PlasmaSerum[4][11]
Sample Volume ~4 µLNot specified[4]

Assay Validation Protocols

To ensure the accuracy and reliability of the 1,5-AG assay in a specific laboratory setting, the following validation experiments are recommended.

1. Assessment of Assay Precision:

  • Intra-Assay Precision (Within-run precision):

    • Select at least three samples with known concentrations of 1,5-AG (low, medium, and high).

    • Assay each sample in at least 20 replicates on the same plate.[12]

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% is calculated as (SD / Mean) * 100.[12]

  • Inter-Assay Precision (Between-run precision):

    • Use the same three samples with known concentrations.

    • Assay these samples on at least three different plates on different days.[12]

    • Calculate the mean, SD, and CV% for each sample across all plates.[12]

2. Assessment of Assay Accuracy (Spike and Recovery):

  • Select at least three different biological samples (e.g., serum, plasma).

  • Measure the endogenous level of 1,5-AG in each sample.

  • Spike each sample with a known amount of 1,5-AG standard at two different concentrations.[12]

  • Assay the spiked and unspiked samples.

  • Calculate the recovery percentage as: [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Concentration of Spiked Analyte] * 100.[12]

3. Assessment of Linearity of Dilution:

  • Spike a sample with a high concentration of 1,5-AG.

  • Perform a serial dilution of the spiked sample using the assay buffer.[12]

  • Assay all the diluted samples.

  • Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.

  • The corrected concentrations should be consistent across the dilution series.[12]

Logical Relationship Diagram

Logical Relationships Hyperglycemia Hyperglycemia (Blood Glucose > 180 mg/dL) Glucosuria Glucosuria (Increased Glucose in Urine) Hyperglycemia->Glucosuria CompetitiveInhibition Competitive Inhibition of 1,5-AG Reabsorption in Kidneys Glucosuria->CompetitiveInhibition DecreasedSerumAG Decreased Serum This compound Levels CompetitiveInhibition->DecreasedSerumAG EnzymaticAssay Enzymatic Assay Measures 1,5-AG Concentration DecreasedSerumAG->EnzymaticAssay GlycemicControl Indicator of Short-Term Glycemic Control EnzymaticAssay->GlycemicControl

Caption: The physiological basis for using 1,5-AG as a marker for glycemic control.

References

Application Note: Quantification of 1,5-Anhydroglucitol in Human Plasma and Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose. In healthy individuals, 1,5-AG is maintained at stable concentrations through a balance of dietary intake and renal reabsorption. However, during periods of hyperglycemia, elevated glucose levels competitively inhibit the reabsorption of 1,5-AG in the renal tubules, leading to a decrease in its plasma and serum concentrations.[1] This inverse relationship with glucose levels makes 1,5-AG a sensitive biomarker for short-term glycemic control, reflecting hyperglycemic excursions over the preceding 1-2 weeks.[1]

While traditional enzymatic assays are available, liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity, specificity, and the ability to multiplex with other analytes.[2][3] This application note details a robust LC-MS/MS method for the quantitative analysis of 1,5-AG in human plasma and serum, suitable for clinical research and drug development applications.

Target Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the efficient removal of high-molecular-weight interferences from plasma or serum samples.[4][5]

Materials:

  • Human plasma or serum samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727), HPLC grade

  • Internal Standard (IS) solution (e.g., isotope-labeled 1,5-AG)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma or serum samples at room temperature.[6]

  • In a microcentrifuge tube, combine 100 µL of plasma or serum with the internal standard solution.

  • Add 400 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of 1,5-AG, hydrophilic interaction liquid chromatography (HILIC) is the preferred separation technique.[1][7]

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column Amide-based HILIC column (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry (MS/MS) in negative ionization mode provides excellent sensitivity and selectivity for the detection of 1,5-AG.[4]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions 1,5-AG: m/z 163.1 -> 89.1, IS: (specific to IS)
Collision Energy Optimized for specific instrument (e.g., -15 eV)

Quantitative Data

The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1 - 50 µg/mL[4]
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 0.20 µg/mL[1]
Intra- and Inter-day Precision < 15% RSD
Accuracy 85 - 115%
Recovery 70.8% - 89.8%[1]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Plasma/Serum Collection add_is Addition of Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation with ACN add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hilic_separation HILIC Separation supernatant_transfer->hilic_separation esi_ionization Negative ESI hilic_separation->esi_ionization ms_detection MRM Detection esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 1,5-AG calibration_curve->quantification

Caption: Experimental workflow for 1,5-AG analysis by LC-MS/MS.

signaling_pathway cluster_normoglycemia Normoglycemia cluster_hyperglycemia Hyperglycemia normo_glucose Normal Blood Glucose normo_reabsorption Renal Reabsorption of 1,5-AG normo_glucose->normo_reabsorption No Inhibition normo_ag_levels Stable Plasma 1,5-AG normo_reabsorption->normo_ag_levels Maintained hyper_glucose High Blood Glucose hyper_reabsorption Inhibition of Renal Reabsorption of 1,5-AG hyper_glucose->hyper_reabsorption Competitive Inhibition hyper_ag_levels Decreased Plasma 1,5-AG hyper_reabsorption->hyper_ag_levels Reduced

Caption: Physiological basis of 1,5-AG as a glycemic marker.

References

Measuring 1,5-Anhydroglucitol in Human Plasma: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that has emerged as a valuable biomarker for short-term glycemic control. In healthy individuals, plasma concentrations of 1,5-AG are maintained within a stable range. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption, the urinary excretion of glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules, leading to a decrease in its plasma concentration. This inverse relationship with blood glucose levels makes 1,5-AG a sensitive indicator of recent hyperglycemic excursions, providing a more dynamic picture of glycemic control than longer-term markers like HbA1c. This document provides detailed protocols for the quantification of 1,5-AG in human plasma using four common analytical techniques: enzymatic assay, high-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods for this compound Quantification

The choice of analytical method for 1,5-AG measurement depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and available instrumentation.

  • Enzymatic Assays: These are widely used in clinical settings due to their simplicity, high throughput, and amenability to automation. They rely on the specific enzymatic oxidation of 1,5-AG to produce a detectable signal.

  • High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD): This method offers good sensitivity and specificity without the need for derivatization. It separates 1,5-AG from other plasma components, and the electrochemical detector provides a direct measure of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold-standard method, LC-MS/MS provides high sensitivity, specificity, and accuracy. It is particularly useful for research applications requiring precise quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique also offers high sensitivity and specificity but requires derivatization of 1,5-AG to make it volatile. It is a robust method often used in metabolomics studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different analytical methods for the quantification of 1,5-AG in human plasma.

ParameterEnzymatic Assay (GlycoMark™)HPLC-PADLC-MS/MSGC-MS
Linearity Range 0 - 113 µg/mL[1]Up to 40 mg/L (40 µg/mL)[2]1 - 50 µg/mL[3]Method Dependent
Limit of Detection (LOD) 0.2 µg/mL[1][4]0.1 mg/L (0.1 µg/mL)[2]Not explicitly stated, LLOQ is 1 µg/mLMethod Dependent
Intra-assay Precision (%CV) 0.7%[5]9.8% at 40 µmol/L2.5 - 5.8%Method Dependent
Inter-assay Precision (%CV) 2.7%[5]11.8% at 40 µmol/L3.1 - 7.2%Method Dependent
Accuracy/Recovery Not explicitly stated96 - 103%[2]97 - 113%[6]Method Dependent

Experimental Protocols

Enzymatic Assay Protocol

This protocol is based on the principles of commercially available enzymatic assay kits, such as the GlycoMark™ assay.

Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the plasma sample is eliminated by phosphorylation, catalyzed by glucokinase. Subsequently, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase (POD).

Workflow Diagram:

Enzymatic_Assay_Workflow plasma Plasma Sample pretreatment Pre-treatment: - Add Glucokinase & ATP - Incubate to remove glucose plasma->pretreatment oxidation Oxidation: - Add Pyranose Oxidase (PROD) - Incubate pretreatment->oxidation detection Detection: - Add Peroxidase (POD) & Chromogen - Measure Absorbance oxidation->detection result Calculate 1,5-AG Concentration detection->result

Caption: Workflow for the enzymatic assay of 1,5-AG.

Materials:

  • Human plasma (collected in EDTA, heparin, or citrate (B86180) tubes)

  • Enzymatic assay kit for 1,5-AG (e.g., GlycoMark™) containing:

    • Reagent 1 (R1): Buffer, Glucokinase, ATP

    • Reagent 2 (R2): Buffer, Pyranose Oxidase, Peroxidase, Chromogenic substrate

  • Microplate reader

  • Microplates (96-well)

  • Pipettes and tips

  • Incubator

Procedure:

  • Sample Preparation: Centrifuge whole blood to obtain plasma. Samples can be stored at 2-8°C for up to one week or at -20°C for longer periods.

  • Assay Reaction: a. Bring all reagents and samples to room temperature. b. Pipette a small volume of plasma (typically 5-10 µL) into a microplate well. c. Add Reagent 1 (R1) to each well. d. Incubate the plate according to the kit manufacturer's instructions (e.g., 5 minutes at 37°C) to allow for the complete removal of glucose. e. Add Reagent 2 (R2) to each well to initiate the oxidation of 1,5-AG and the color development reaction. f. Incubate the plate for a specified time (e.g., 5-10 minutes at 37°C).

  • Data Acquisition: Measure the absorbance of each well at the wavelength specified by the kit manufacturer (e.g., 550 nm).

  • Calculation: Calculate the concentration of 1,5-AG in the samples by comparing their absorbance to that of a calibrator of known concentration, as per the manufacturer's instructions.

HPLC-PAD Protocol

This protocol is based on a published method for the determination of 1,5-AG in human plasma using high-performance anion-exchange chromatography with pulsed amperometric detection.[2]

Principle: Plasma proteins are precipitated, and interfering substances are removed by passing the sample through a series of ion-exchange columns. The cleaned-up sample is then injected into an HPLC system equipped with an anion-exchange column, which separates 1,5-AG from other carbohydrates. A pulsed amperometric detector is used for sensitive and specific detection of the hydroxyl groups of 1,5-AG.

Workflow Diagram:

HPLC_PAD_Workflow plasma Plasma Sample deproteinization Deproteinization: - Add Trichloroacetic Acid - Centrifuge plasma->deproteinization cleanup Solid-Phase Extraction: - Anion & Cation Exchange  Columns deproteinization->cleanup hplc HPLC-PAD Analysis: - Anion-Exchange Column - Pulsed Amperometric Detection cleanup->hplc result Quantify 1,5-AG hplc->result

Caption: Workflow for HPLC-PAD analysis of 1,5-AG.

Materials:

  • Human plasma

  • Trichloroacetic acid (TCA) solution

  • Strongly basic anion-exchange resin (OH⁻ and BO₃³⁻ forms)

  • Strongly acidic cation-exchange resin (H⁺ form)

  • HPLC system with a pulsed amperometric detector

  • Anion-exchange analytical column (e.g., Dionex CarboPac PA1)

  • Sodium hydroxide (B78521) (NaOH) for mobile phase preparation

  • This compound standard

Procedure:

  • Sample Preparation: a. To 100 µL of plasma, add 100 µL of TCA solution to precipitate proteins. b. Vortex and centrifuge the mixture. c. Pass the supernatant through a three-layer solid-phase extraction column packed with a strongly basic anion-exchange resin (borate form), a strongly basic anion-exchange resin (hydroxide form), and a strongly acidic cation-exchange resin (protonated form) to remove interfering compounds.[2] d. Collect the eluate for HPLC analysis.

  • HPLC-PAD Analysis: a. Mobile Phase: Prepare an isocratic mobile phase of aqueous sodium hydroxide (concentration to be optimized, e.g., 100 mM). b. Column: Use an anion-exchange column suitable for carbohydrate analysis. c. Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20 µL). d. Detection: Use a pulsed amperometric detector with a gold working electrode and an appropriate waveform for carbohydrate detection.

  • Quantification: Create a calibration curve using standard solutions of 1,5-AG of known concentrations. Quantify the 1,5-AG in the plasma samples by comparing their peak areas to the calibration curve.

LC-MS/MS Protocol

This protocol is based on a validated method for the determination of 1,5-AG in human plasma.[3]

Principle: Plasma proteins are precipitated using a solvent. An isotopically labeled internal standard is added for accurate quantification. The supernatant is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a suitable column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Workflow Diagram:

LCMS_Workflow plasma Plasma Sample precipitation Protein Precipitation: - Add Acetonitrile (B52724) with  Internal Standard - Vortex & Centrifuge plasma->precipitation analysis LC-MS/MS Analysis: - HILIC Column - ESI Negative Mode - MRM Detection precipitation->analysis quantification Quantify 1,5-AG analysis->quantification

Caption: Workflow for LC-MS/MS analysis of 1,5-AG.

Materials:

  • Human plasma

  • Acetonitrile

  • This compound-d7 (or other suitable isotope-labeled internal standard)

  • This compound standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • HILIC (Hydrophilic Interaction Liquid Chromatography) or amide column

Procedure:

  • Sample Preparation: a. To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.[3] b. Vortex the mixture to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis: a. Chromatographic Conditions:

    • Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm).[3]
    • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like ammonium (B1175870) acetate) is typically used.
    • Flow Rate: Optimize for the column dimensions (e.g., 0.2 mL/min).
    • Injection Volume: 5-10 µL. b. Mass Spectrometry Conditions:
    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
    • 1,5-AG: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 163 → 71)
    • Internal Standard: Monitor the corresponding transition for the labeled compound.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of 1,5-AG in the plasma samples from this curve.

GC-MS Protocol

This protocol outlines a general procedure for the analysis of 1,5-AG in human plasma by GC-MS, which requires a derivatization step.

Principle: After protein precipitation, the plasma extract is dried and derivatized to convert the non-volatile 1,5-AG into a volatile derivative, typically a trimethylsilyl (B98337) (TMS) ether. The derivatized sample is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and quantification.

Workflow Diagram:

GCMS_Workflow plasma Plasma Sample precipitation Protein Precipitation & Extraction plasma->precipitation drying Evaporation to Drying precipitation->drying derivatization Derivatization: - Oximation followed by  Silylation (e.g., MSTFA) drying->derivatization gcms GC-MS Analysis: - Capillary Column - Electron Impact Ionization - SIM/Scan Mode derivatization->gcms quantification Quantify 1,5-AG gcms->quantification

Caption: Workflow for GC-MS analysis of 1,5-AG.

Materials:

  • Human plasma

  • Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

  • Internal standard (e.g., a stable isotope-labeled sugar)

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (B92270) (for oximation)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)

  • GC-MS system with a capillary column suitable for sugar analysis

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Extraction: a. Precipitate proteins in a plasma sample by adding a cold solvent like methanol. b. Add an internal standard. c. Vortex and centrifuge. d. Collect the supernatant and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization: a. Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a moderate temperature (e.g., 60°C) for about 1 hour to protect the aldehyde and ketone groups. b. Silylation: Add MSTFA with 1% TMCS to the sample. Incubate at a slightly higher temperature (e.g., 70-80°C) for about 30-60 minutes to convert the hydroxyl groups to TMS ethers.

  • GC-MS Analysis: a. GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
    • Injection: Splitless injection of 1 µL.
    • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C. b. MS Conditions:
    • Ionization: Electron Impact (EI) ionization.
    • Detection: Can be done in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Create a calibration curve using derivatized 1,5-AG standards. Quantify the 1,5-AG in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Conclusion

The measurement of this compound in human plasma provides valuable insights into short-term glycemic control and can be a useful tool in research, clinical diagnostics, and drug development. The choice of the analytical method should be guided by the specific requirements of the study. Enzymatic assays are well-suited for high-throughput clinical applications, while chromatographic methods coupled with mass spectrometry offer superior specificity and sensitivity for research purposes. The detailed protocols provided in this application note serve as a guide for the implementation of these methods in the laboratory. Proper validation of the chosen method is crucial to ensure accurate and reliable results.

References

Application of 1,5-Anhydroglucitol in Clinical Trials for Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, diet-derived monosaccharide that has emerged as a sensitive and specific biomarker for short-term glycemic control in individuals with diabetes mellitus. Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a more immediate picture of glycemic excursions, typically over the preceding 1-2 weeks.[1] Its unique physiological properties make it a valuable tool in clinical trials for assessing the efficacy of new diabetes therapies, particularly those targeting postprandial hyperglycemia.

The clinical utility of 1,5-AG stems from its renal handling. In healthy individuals with normal blood glucose levels, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[2] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), high concentrations of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum levels.[3] This inverse relationship between serum 1,5-AG and glucosuria forms the basis of its use as a marker for hyperglycemic episodes.

These application notes provide a comprehensive overview of the use of 1,5-AG in diabetes-related clinical trials, including a summary of key quantitative data, detailed experimental protocols for its measurement, and visualizations of the relevant physiological pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data from various clinical studies on the application of this compound in diabetes.

Table 1: Reference Ranges of this compound in Healthy Individuals

PopulationSample TypeMethodReference Range (µg/mL)
United States (General)SerumEnzymatic8.4 - 28.7[4][5]
Jiangsu Province, China (Males)SerumEnzymatic15.8 - 52.6[4][5]
Jiangsu Province, China (Females)SerumEnzymatic14.3 - 48.0[4][5]
Korean (General)SerumNot Specified10.7 - 32.0[6]
Polish (Non-diabetic controls)PlasmaEnzymatic (GlycoMark)Mean: 23.9[7]
Normal Glucose ToleranceSalivaLC-MS0.086 - 1.627[4][5]
Normal Glucose ToleranceSalivaEnzymatic3.30 (2.30 - 4.30)[4][5]

Table 2: this compound in Diabetes Screening and Diagnosis

ApplicationCut-off Value (µg/mL)Sensitivity (%)Specificity (%)Study Population/Notes
Diabetes Screening11.1892.682.3Chinese individuals at high risk of diabetes.[8]
Diabetes Screening≤23.0--Study in Jiangsu Province, China.[9][10]
Differentiating HNF-1α MODY from Type 2 Diabetes<6.672.765.1Polish Nationwide Registry of MODY.[11]
Gestational Diabetes Mellitus (GDM) Identification13.2167.665.3Pregnant women.[5]

Table 3: Correlation of this compound with Other Glycemic Markers

Comparison MarkerCorrelation with 1,5-AGPatient PopulationKey Findings
HbA1cNegativeType 1 & 2 Diabetes1,5-AG reflects short-term changes not captured by HbA1c, especially in moderately controlled patients (HbA1c <8%).[3][6]
FructosamineNegativeType 1 & 2 Diabetes1,5-AG is more sensitive to recent glycemic excursions than fructosamine.[12]
Postprandial Glucose (PPG)Strong NegativeType 1 & 2 Diabetes1,5-AG is a strong indicator of postprandial hyperglycemia.[13]
Continuous Glucose Monitoring (CGM) variables (SD, MAGE)Significant NegativeType 1 DiabetesChanges in 1,5-AG levels are significantly correlated with changes in glycemic variability indices from CGM.[6]

Experimental Protocols

Principle of the this compound Enzymatic Assay (e.g., GlycoMark™)

The measurement of 1,5-AG in serum or plasma is typically performed using an enzymatic assay. The GlycoMark™ assay is a widely used commercial kit for this purpose. The principle of the assay involves a series of enzymatic reactions that result in a color change, the intensity of which is inversely proportional to the 1,5-AG concentration in the sample.

The general steps are as follows:

  • Pre-treatment: The sample is first treated to remove endogenous glucose, which could interfere with the subsequent enzymatic reactions. This is often achieved using the enzyme glucokinase.

  • Enzymatic Reaction: An enzyme, such as pyranose oxidase, is added to the sample. This enzyme specifically oxidizes 1,5-AG to produce hydrogen peroxide (H₂O₂).

  • Colorimetric Detection: The hydrogen peroxide produced in the previous step reacts with a chromogenic substrate in the presence of peroxidase. This reaction produces a colored product.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer. The concentration of 1,5-AG is then determined by comparing the absorbance of the sample to that of a known standard.

Protocol for Serum/Plasma 1,5-AG Measurement using an Automated Analyzer

This protocol provides a general outline for the use of a commercial enzymatic assay kit for 1,5-AG on a fully automated chemistry analyzer. Researchers should always refer to the specific package insert of the assay kit being used for detailed instructions.

1. Materials and Reagents:

  • 1,5-AG Assay Kit (containing Reagent 1 and Reagent 2)

  • 1,5-AG Calibrators (low and high concentrations)

  • 1,5-AG Controls (low and high concentrations)

  • Patient serum or plasma samples

  • Automated chemistry analyzer (e.g., Roche/Hitachi series)

  • Distilled or deionized water

2. Specimen Collection and Handling:

  • Collect whole blood in a serum separator tube (SST) or a tube containing EDTA as an anticoagulant.

  • Separate serum or plasma from the cells by centrifugation within one hour of collection.

  • Samples can be stored at room temperature for up to 7 days, refrigerated for up to 14 days, or frozen for longer-term storage.[2]

3. Assay Procedure (Automated):

  • Program the automated analyzer with the specific parameters for the 1,5-AG assay as provided by the manufacturer.

  • Load the 1,5-AG reagents, calibrators, controls, and patient samples onto the analyzer.

  • Initiate the assay run. The analyzer will automatically perform the following steps:

    • Pipetting of samples, calibrators, and controls.

    • Addition of Reagent 1 for the pre-treatment step.

    • Incubation for a specified time and temperature.

    • Addition of Reagent 2 to initiate the colorimetric reaction.

    • Incubation for a specified time and temperature.

    • Measurement of the absorbance at the specified wavelength.

  • The analyzer's software will calculate the 1,5-AG concentration for each sample based on the calibration curve generated from the calibrators.

4. Quality Control:

  • Run low and high concentration controls with each batch of patient samples.

  • The results of the controls must fall within the manufacturer's specified ranges for the assay results to be considered valid.

Mandatory Visualizations

Physiological Pathway of this compound

G Diet Dietary Intake (e.g., soy, rice, pasta) Intestine Intestinal Absorption Diet->Intestine Bloodstream Bloodstream (Stable 1,5-AG Pool) Intestine->Bloodstream Kidney Kidney (Glomerular Filtration) Bloodstream->Kidney RenalTubule Renal Tubule Kidney->RenalTubule SGLT SGLT4/SGLT5 Transporters RenalTubule->SGLT Reabsorption Reabsorption of 1,5-AG SGLT->Reabsorption Active Transport Urine Urine Excretion SGLT->Urine Increased 1,5-AG Excretion Reabsorption->Bloodstream Hyperglycemia Hyperglycemia (Blood Glucose > 180 mg/dL) Glucose High Glucose in Renal Tubule Hyperglycemia->Glucose Glucose->SGLT Competitive Inhibition

Caption: Physiological pathway of this compound regulation.

Experimental Workflow for 1,5-AG Measurement in a Clinical Trial

G Start Start: Patient Enrollment Collection Blood Sample Collection (Serum or Plasma) Start->Collection Processing Sample Processing (Centrifugation) Collection->Processing Storage Sample Storage (Refrigerated or Frozen) Processing->Storage Assay 1,5-AG Enzymatic Assay (Automated Analyzer) Storage->Assay QC Quality Control Check (Controls within range) Assay->QC Data Data Analysis (Correlation with clinical outcomes) QC->Data Pass Fail Fail: Re-run Assay or Troubleshoot QC->Fail Fail End End: Reporting of Results Data->End Fail->Assay

Caption: Workflow for 1,5-AG analysis in a clinical trial setting.

Logical Relationship of Glycemic Markers

G GlycemicControl Overall Glycemic Control LongTerm Long-Term (2-3 months) Average Glycemia GlycemicControl->LongTerm ShortTerm Short-Term (1-2 weeks) Glycemic Excursions GlycemicControl->ShortTerm FPG Fasting Plasma Glucose (Single point in time) GlycemicControl->FPG HbA1c HbA1c LongTerm->HbA1c AG This compound (1,5-AG) ShortTerm->AG PPG Postprandial Hyperglycemia PPG->AG Strongly Influences

Caption: Relationship between different glycemic control markers.

References

Application Notes and Protocols: 1,5-Anhydroglucitol as a Marker for Postprandial Hyperglycemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that has emerged as a valuable biomarker for the assessment of short-term glycemic control, particularly postprandial hyperglycemia.[1][2] Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG levels are sensitive to glucose fluctuations over a more recent period of 1-2 weeks.[3] This makes it a dynamic and complementary tool for a more comprehensive understanding of a patient's glycemic status. In individuals with normal blood glucose, a stable circulating level of 1,5-AG is maintained through a balance of dietary intake and renal reabsorption.[1] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.[4] Consequently, lower levels of 1,5-AG are indicative of recent hyperglycemic excursions.[1]

These application notes provide a comprehensive overview of the utility of 1,5-AG as a biomarker, including detailed protocols for its measurement, data interpretation, and its application in research and drug development.

Physiological Basis of this compound as a Glycemic Marker

The utility of 1,5-AG as a marker for postprandial hyperglycemia is rooted in its renal handling, which is directly influenced by plasma glucose concentrations. The following diagram illustrates this physiological relationship.

Physiological Regulation of this compound cluster_0 Normal Glycemia (<180 mg/dL) cluster_1 Hyperglycemia (>180 mg/dL) Normal Glucose Normal Blood Glucose Renal Filtration Glomerular Filtration of Glucose and 1,5-AG Normal Glucose->Renal Filtration High Glucose High Blood Glucose Renal Reabsorption Complete Reabsorption of Glucose and 1,5-AG in Renal Tubules Renal Filtration->Renal Reabsorption Stable AG Stable Serum 1,5-AG Levels Renal Reabsorption->Stable AG Renal Filtration Hyper Increased Glomerular Filtration of Glucose High Glucose->Renal Filtration Hyper Competitive Inhibition Glucose Competitively Inhibits 1,5-AG Reabsorption Renal Filtration Hyper->Competitive Inhibition AG Excretion Increased Urinary Excretion of 1,5-AG Competitive Inhibition->AG Excretion Low AG Decreased Serum 1,5-AG Levels AG Excretion->Low AG

Physiological Regulation of 1,5-AG

Data Presentation: Quantitative Analysis of this compound

The following tables summarize key quantitative data related to 1,5-AG levels in various populations and in comparison to other glycemic markers.

Table 1: Reference Ranges and Levels of this compound in Different Populations

Population1,5-AG Level (µg/mL)NotesReference(s)
Healthy Adults
Male7.3 - 36.6Reference range for individuals ≥18 years.[1]
Female7.5 - 28.4Reference range for individuals ≥18 years.[1]
Male (Jiangsu Province, China)15.8 - 52.6[5]
Female (Jiangsu Province, China)14.3 - 48.0[5]
Youth (2-17 years)
Male15.0 - 38.0[1]
Female11.2 - 35.7[1]
Individuals with Impaired Glucose Tolerance (IGT) 18.8 (median)Significantly lower than normal glucose tolerance.[6]
Type 2 Diabetes Mellitus (T2DM) 7.9 (median)Significantly lower than IGT and normal glucose tolerance.[6]
Type 1 Diabetes Mellitus (T1DM) 4.0 ± 2.0[7]
Gestational Diabetes Mellitus (GDM) < 13.21Cut-off for identifying GDM with 67.6% sensitivity and 65.3% specificity.[8]

Table 2: Comparison of this compound with Other Glycemic Markers

Parameter1,5-AGHbA1cFructosamine (B8680336)Continuous Glucose Monitoring (CGM)Reference(s)
Timeframe of Glycemic Assessment 1-2 weeks2-3 months2-3 weeksReal-time[3]
Correlation with Fasting Plasma Glucose r = -0.627-r = -0.590-[9]
Correlation with HbA1c r = -0.629---[9]
Correlation with Postprandial Glucose Strong negative correlationWeaker correlationModerate correlationDirect measurement[6]
Sensitivity for Detecting Diabetes 84.2% (at <14 µg/mL)---[9]
Specificity for Detecting Diabetes 93.1% (at <14 µg/mL)---[9]
TIR of 70% in T2DM Corresponds to: 10.0 µg/mL7.1%19.3% (GA)-[6]

Table 3: Impact of SGLT2 Inhibitors on this compound Levels

Patient GroupMean 1,5-AG Level (µg/mL)Key FindingsReference(s)
Patients taking SGLT2 inhibitors 1.787% of patients had levels ≤ 2 µg/mL, reflecting persistent glycosuria induced by the medication.[10]
Non-compliant patients (SGLT2 inhibitors) 7.5Levels above 2 µg/mL in patients prescribed SGLT2 inhibitors may indicate non-compliance.[10]
Predictor of SGLT2i Efficacy Cut-off: 7.65Patients with baseline 1,5-AG below this level showed a greater reduction in HbA1c with SGLT2 inhibitor treatment.[11]

Experimental Protocols

Specimen Collection and Handling

Proper specimen collection and handling are crucial for accurate 1,5-AG measurement.

Required Materials:

  • Serum separator tubes (SST) or EDTA (lavender-top) tubes

  • Centrifuge

  • Pipettes

  • Transport tubes (if necessary)

Protocol:

  • Blood Collection: Collect whole blood into either an SST or an EDTA tube. For coagulation-sensitive assays from the same draw, follow the correct order of draw.

  • Mixing: Immediately after collection, gently invert the tube 5-10 times to ensure proper mixing with the anticoagulant (for EDTA tubes) or clot activator (for SSTs). Avoid vigorous shaking to prevent hemolysis.

  • Clotting (SST only): Allow the SST to stand upright at room temperature for at least 30 minutes to allow for complete clot formation.

  • Centrifugation: Centrifuge the tubes at approximately 1,000 x g for 10-15 minutes at room temperature to separate the serum or plasma from the blood cells.

  • Aliquoting: If not using a gel-barrier tube, carefully aspirate the serum or plasma using a pipette and transfer it to a clean, labeled transport tube. Be careful not to disturb the buffy coat or red blood cells.

  • Storage:

    • Short-term: Samples can be stored at 2-8°C for up to 7 days.

    • Long-term: For storage longer than 7 days, freeze the serum or plasma at -20°C or colder. Avoid repeated freeze-thaw cycles.

Enzymatic Assay for this compound (Colorimetric)

This protocol is based on the principles of commercially available enzymatic assays, such as the Diazyme 1,5-AG Assay and the GlycoMark™ assay.[12][13] These assays are typically performed on automated chemistry analyzers but can be adapted for a microplate format.

Assay Principle: The assay is a two-step enzymatic process. First, endogenous glucose in the sample is removed to prevent interference. Second, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a colorimetric reaction catalyzed by peroxidase (POD). The intensity of the color produced is directly proportional to the 1,5-AG concentration in the sample.

Workflow Diagram:

1,5-AG Enzymatic Assay Workflow Sample Prep Sample Preparation (Serum/Plasma) Glucose Removal Step 1: Enzymatic Removal of Glucose Sample Prep->Glucose Removal 1,5-AG Oxidation Step 2: Oxidation of 1,5-AG by Pyranose Oxidase (PROD) Glucose Removal->1,5-AG Oxidation H2O2 Production Generates Hydrogen Peroxide (H₂O₂) 1,5-AG Oxidation->H2O2 Production Colorimetric Reaction Step 3: Peroxidase (POD) Catalyzed Color Reaction with H₂O₂ H2O2 Production->Colorimetric Reaction Measurement Measure Absorbance at specified wavelength Colorimetric Reaction->Measurement Calculation Calculate 1,5-AG Concentration from Standard Curve Measurement->Calculation

References

GlycoMark® Assay for 1,5-Anhydroglucitol (1,5-AG) Measurement: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GlycoMark® assay provides a quantitative measurement of 1,5-anhydroglucitol (1,5-AG) in serum or plasma.[1] 1,5-AG is a validated biomarker for monitoring short-term glycemic control and variability, offering a unique perspective compared to traditional markers like HbA1c.[2][3] While HbA1c reflects average glycemia over two to three months, 1,5-AG levels respond to changes in blood glucose within a much shorter timeframe of one to two weeks.[2][4][5] This makes it particularly useful for assessing postprandial hyperglycemia and the effectiveness of recent therapeutic adjustments.[2][4]

The clinical utility of 1,5-AG lies in its inverse relationship with blood glucose levels.[2] When blood glucose exceeds the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG in the kidneys is competitively inhibited by excess glucose, leading to its increased excretion in urine and a rapid drop in serum levels.[6][7][8][9] Consequently, lower GlycoMark values indicate recent hyperglycemic excursions.[2][10]

Principle of the Assay

The GlycoMark assay is an enzymatic, colorimetric method designed for use on automated chemistry analyzers.[1] The core principle involves the specific oxidation of 1,5-AG by the enzyme pyranose oxidase (PROD) to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then detected colorimetrically using a peroxidase (POD) reaction.[1]

To ensure specificity for 1,5-AG, glucose in the sample, which also reacts with PROD, is first eliminated. This is achieved by pre-treating the sample with glucokinase (GK) and adenosine (B11128) triphosphate (ATP) to convert glucose into glucose-6-phosphate (G-6-P), a non-reactive species for PROD. An ATP-regenerating system involving pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP) is included to drive this initial reaction to completion.[1]

Clinical Utility and Applications

The GlycoMark assay serves as a valuable tool in diabetes management and research, complementing traditional glycemic markers.

  • Monitoring Short-Term Glycemic Control: 1,5-AG is sensitive to glycemic changes within one to two weeks, providing more immediate feedback on the effectiveness of treatment adjustments compared to HbA1c.[2][4][5]

  • Detecting Postprandial Hyperglycemia: Low levels of 1,5-AG are strongly associated with post-meal glucose spikes, which may not be fully captured by HbA1c measurements.[2][3][4][11] This is crucial as postprandial hyperglycemia is a significant risk factor for diabetes-related complications.[2]

  • Assessing Glycemic Variability: The assay helps identify patients with significant glucose fluctuations, even those with a seemingly well-controlled HbA1c.[2][7] This is particularly useful in type 1 diabetes, which is often characterized by more severe glycemic variability.[7][12]

  • Adjunct to HbA1c: Using GlycoMark in conjunction with HbA1c offers a more comprehensive picture of a patient's glycemic status.[2][4][11] It can help explain discrepancies between HbA1c readings and a patient's self-monitored glucose levels.

  • Drug Development: The test can be used to rapidly assess the efficacy of new antihyperglycemic therapies, particularly those targeting postprandial glucose.[2][8]

  • Predicting Complication Risks: Low 1,5-AG levels have been associated with an increased risk of microvascular and macrovascular complications, including retinopathy, chronic kidney disease, and cardiovascular disease.[2]

Quantitative Data Summary

The performance characteristics of the GlycoMark assay have been well-documented. The following tables summarize key quantitative data for easy comparison.

Table 1: Assay Performance Characteristics

ParameterSpecificationSource
Method Enzymatic, Colorimetric[1][10]
Sample Type Serum or Plasma[1][10]
Sample Volume ~4 µL[10]
Linearity Up to 110 µg/mL[1][13]
Limit of Detection 0.2 - 0.49 µg/mL[10][13]
Calibration 2-Point Calibration[10]

Table 2: Assay Precision

Precision TypeControl/PoolMean (µg/mL)Standard Deviation%CVSource
Within-Assay Low Control4.630.183.83%[10]
High Control14.670.191.28%[10]
Between-Assay Low Control4.700.183.71%[10]
High Control14.700.201.35%[10]
Serum Pool 119.600.231.17%[10]
Serum Pool 227.000.210.79%[10]

Table 3: Reference Intervals (Non-Diabetic Population)

PopulationRange (µg/mL)Source
Adult Male 10.7 - 32.0[8]
Adult Female 6.8 - 29.3[8]
Glycemic Goal > 10.0[8]

Table 4: Correlation with Glycemic Excursions (AUC > 180 mg/dL)

Glycemic MarkerCorrelation Coefficient (r)P-valueSource
1,5-AG (Mean) -0.480.002[11]
HbA1c (Mean) 0.360.02[11]
Fructosamine (Mean) 0.330.03[11]

Limitations

It is important to consider certain conditions where 1,5-AG levels may be altered independently of glycemic control:

  • Advanced Renal Disease: Patients with Stage 4 or 5 chronic kidney disease may have altered 1,5-AG levels.[10][14] However, the marker is considered reliable in patients with mild to moderate (Stage 1-3) renal dysfunction.[14]

  • Pregnancy: 1,5-AG levels can be affected during pregnancy.[5][10]

  • Advanced Liver Disease: This condition may also impact 1,5-AG measurements.[10]

  • Medications: SGLT2 inhibitors, by their mechanism of inducing glucosuria, will cause extremely low GlycoMark values, which can indicate medication compliance rather than poor glycemic control.[10][15] Acarbose may also cause low values.[10]

Diagrams

Biological Pathway of 1,5-AG and Glucose

cluster_blood Bloodstream cluster_kidney Kidney cluster_tubule Proximal Tubule cluster_hyper Hyperglycemia (>180 mg/dL) Glucose Glucose Glomerulus Glomerulus (Filtration) Glucose->Glomerulus AG 1,5-AG AG->Glomerulus Reabsorption Reabsorption Transporters Glomerulus->Reabsorption Filtrate Reabsorption->Glucose Glucose reabsorbed Reabsorption->AG 1,5-AG reabsorbed (99.9%) Urine Urine (Excretion) Reabsorption->Urine Excess Glucose competitively inhibits 1,5-AG reabsorption AG_Excreted AG_Excreted Gluc_Excreted Gluc_Excreted

Caption: Renal handling of 1,5-AG and glucose in normal and hyperglycemic states.

GlycoMark Assay Experimental Workflow

start Start: Obtain Serum/Plasma Sample pretreat Step 1: Glucose Elimination Add Reagent 1 (Glucokinase, ATP, PEP, PK) Incubate to convert Glucose to G-6-P start->pretreat reaction Step 2: 1,5-AG Oxidation Add Reagent 2 (PROD, POD, Chromogen) Incubate pretreat->reaction measure Step 3: Colorimetric Measurement Read absorbance on automated analyzer reaction->measure calculate Step 4: Calculation Calculate 1,5-AG concentration based on calibrators measure->calculate end End: Report Result calculate->end

Caption: High-level workflow for the GlycoMark enzymatic assay.

Comparison of Glycemic Marker Timeframes

Marker Marker Timeframe Reflected Timeframe Reflected BG_label Blood Glucose BG AG_label 1,5-AG (GlycoMark) AG FA_label Fructosamine / GA FA A1c_label HbA1c A1c p1 Minutes-Hours BG->p1 p2 1-2 Weeks AG->p2 p3 2-3 Weeks FA->p3 p4 2-3 Months A1c->p4

Caption: Comparison of the timeframes reflected by different glycemic markers.

Experimental Protocol

This section provides a generalized protocol for the GlycoMark assay on an automated chemistry analyzer. Users must refer to the specific package insert for their reagent kit and instrument application notes.

1. Materials and Reagents

  • GlycoMark Reagent Kit (R1 and R2)

  • GlycoMark Calibrator Set

  • GlycoMark Control Set (Low and High)

  • Automated Chemistry Analyzer (e.g., Roche/Hitachi series, Beckman Coulter AU series, etc.)

  • Patient Samples: Serum (red-top or gel-barrier tube) or Plasma (EDTA tube).[8]

2. Sample Handling and Preparation

  • Collect blood samples using standard venipuncture techniques.

  • Separate serum or plasma from cells within one hour of collection.[8]

  • Stability : 1,5-AG is stable at 4°C for 7 days, at 22°C for 5 days, and at -80°C for 14 days. It is stable through at least three freeze-thaw cycles.[13]

3. Instrument Setup

  • Program the analyzer with the specific parameters for the GlycoMark assay as provided by the reagent manufacturer (e.g., Diazyme Laboratories). This includes sample volume, reagent volumes, incubation times, and wavelength for measurement.

  • Ensure the instrument is maintained and has passed its own quality control checks.

4. Calibration

  • Perform a two-point calibration as per the instrument and reagent instructions.

  • Calibration should be performed with each new lot of reagents, after major instrument maintenance, or if quality control results are out of the specified range.

5. Quality Control (QC)

  • Run low and high control materials before processing patient samples.

  • QC results must fall within the manufacturer's specified acceptable range.

  • If QC fails, troubleshoot according to instrument and reagent guidelines before analyzing patient samples.

6. Assay Procedure (Automated)

  • The analyzer automatically pipettes the required volume of sample (e.g., 4 µL) into a reaction cuvette.

  • Reagent 1 (R1) is added, and the mixture is incubated. During this first incubation, endogenous glucose is phosphorylated to G-6-P.

  • Reagent 2 (R2) is added. This initiates the oxidation of 1,5-AG by PROD and the subsequent colorimetric reaction.

  • The analyzer monitors the change in absorbance at the specified wavelength.

  • The concentration of 1,5-AG in the sample is calculated by the analyzer based on the results obtained from the calibration curve.

7. Interpretation of Results

  • Low Levels (<10 µg/mL in diabetic patients) : Indicate poor glycemic control, specifically the presence of hyperglycemic episodes (blood glucose >180 mg/dL) within the past 1-2 weeks.[2][8][10]

  • High/Normal Levels : Suggest good glycemic control with minimal to no recent hyperglycemic excursions.[2]

  • Changes in Levels : An increase in 1,5-AG levels indicates improving glycemic control, while a decrease suggests worsening control.[10] Results should always be interpreted in the context of the patient's complete clinical picture, including HbA1c and other relevant data.

References

Application Notes and Protocols: 1,5-Anhydroglucitol (1,5-AG) Measurement in Pediatric Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that has emerged as a valuable biomarker for monitoring short-term glycemic control in individuals with diabetes.[1] Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a more immediate picture of glycemic excursions, typically over the preceding 1-2 weeks.[2][3] This makes it a particularly useful tool in pediatric diabetes research, where glycemic variability can be high and timely assessment of therapeutic interventions is crucial.

In a state of normal blood glucose, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[4] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum or plasma concentrations.[5][6] Consequently, lower levels of 1,5-AG are indicative of recent hyperglycemic episodes.

These application notes provide a comprehensive overview of the use of 1,5-AG in pediatric diabetes research, including detailed experimental protocols, data presentation guidelines, and a summary of its clinical significance.

Clinical Significance in Pediatric Diabetes

The measurement of 1,5-AG offers several advantages in the context of pediatric diabetes research:

  • Marker of Postprandial Hyperglycemia: 1,5-AG is a sensitive indicator of post-meal blood sugar spikes, which may not be fully captured by HbA1c measurements.[7]

  • Assessment of Glycemic Variability: In type 1 diabetes, which is prevalent in children, glycemic variability is a significant challenge. 1,5-AG can serve as a useful surrogate marker for assessing these fluctuations.[8]

  • Early Indicator of Glycemic Control Changes: Due to its shorter half-life compared to HbA1c, 1,5-AG can provide earlier feedback on the effectiveness of new therapies or lifestyle modifications.[1]

  • Complementary to HbA1c: When used in conjunction with HbA1c, 1,5-AG offers a more complete picture of a patient's glycemic status. It is particularly valuable in individuals with HbA1c levels below 8%, where it can reveal significant glycemic excursions that might otherwise be missed.[1][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating 1,5-AG levels in pediatric populations.

Table 1: this compound Levels in Children with and without Type 1 Diabetes Mellitus

Study Participant Group Number of Participants (n) Mean 1,5-AG (µg/mL ± SD) Mean HbA1c (% ± SD) Key Findings
Control Children 1024.60 ± 3.99Not Reported1,5-AG levels were significantly higher in control children compared to those with T1DM.[7]
Children with T1DM 104.75 ± 2.95Not ReportedA strong negative correlation was observed between 1,5-AG and both HbA1c and peak post-meal plasma glucose concentrations.[7]
Healthy Controls (10-30 years) 136Not explicitly stated, but distinct from T1D group5.4 ± 0.3Youth and young adults with T1D have lower 1,5-AG levels than healthy controls.[9]
Youth with T1DM (10-30 years) 138Not explicitly stated, but distinct from control group8.5 ± 1.61,5-AG may provide unique information beyond HbA1c in young patients with T1D and HbA1c <8%.[9]

Table 2: this compound Levels in Overweight/Obese Children and Children with Diabetes

Study Participant Group Number of Participants (n) Mean 1,5-AG (µg/mL ± SD) Mean HbA1c (% ± SD) Key Findings
Overweight/Obese 2731.1 ± 10.15.5 ± 0.31,5-AG levels were significantly higher in the overweight/obese group compared to the diabetes group.[2]
Diabetes 477.4 ± 7.38.9 ± 2.7A significant negative correlation between 1,5-AG and HbA1c was observed, particularly in the HbA1c range of 5.5% to 8%.[2]

Experimental Protocols

Pre-Analytical Considerations for Pediatric Blood Collection

Given the challenges of blood collection in pediatric populations, careful planning and technique are essential to ensure sample quality and minimize patient distress.

  • Pain Management: The use of topical anesthetics or other pain-alleviating measures is strongly recommended.[10]

  • Distraction Techniques: Employing age-appropriate distraction methods can help reduce anxiety and improve cooperation.[10]

  • Sample Collection Method: For infants and neonates, heel sticks or capillary blood sampling are preferred methods. For older children, venipuncture using a butterfly needle or a small gauge needle is appropriate.[10]

  • Minimum Volume: While the required serum or plasma volume for the 1,5-AG assay is small (typically around 4-6 µL), it is important to collect a sufficient amount of whole blood to yield the necessary serum/plasma volume, especially in newborns with high hematocrit.[3][11][12] It is advisable to draw approximately 2.5 times the required serum/plasma volume in whole blood.[12]

  • Tube Selection: Serum (red-top or gel-barrier tube) or plasma (lavender-top EDTA tube) can be used.[13]

  • Sample Handling: Separate serum or plasma from cells within one hour of collection to prevent hemolysis.[13]

Enzymatic Assay for this compound (Example using a commercial kit)

The following protocol is a generalized procedure based on commercially available enzymatic assays for 1,5-AG, such as the GlycoMark™ assay. Researchers should always refer to the specific manufacturer's instructions for the kit being used.

Assay Principle:

The assay typically involves a two-step enzymatic reaction. First, any glucose present in the sample is eliminated. Then, 1,5-AG is oxidized by the enzyme pyranose oxidase (PROD), which generates hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically using a peroxidase (POD) reaction.[14]

Reagents and Materials:

  • 1,5-AG Assay Kit (containing reagents R1 and R2, calibrators, and controls)

  • Automated chemistry analyzer (e.g., Hitachi 917) or a spectrophotometer

  • Precision pipettes and tips

  • Patient serum or plasma samples

Assay Procedure (Automated Analyzer Example):

  • Sample Preparation: Ensure serum or plasma has been properly separated from blood cells.

  • Instrument Setup: Program the automated analyzer with the assay parameters as specified in the kit insert. This will include settings for sample volume, reagent volumes, wavelengths (e.g., main: 546 nm, sub: 700 nm), and incubation times.

  • Calibration: Calibrate the assay using the provided calibrators.

  • Quality Control: Run quality control samples at the beginning and end of each batch of patient samples to ensure the accuracy and precision of the assay.

  • Sample Analysis:

    • The analyzer will automatically pipette a small volume of the sample (e.g., 6 µL) and Reagent 1 (R1) into a reaction cuvette.[11]

    • The mixture is incubated at 37°C for a specified time (e.g., 5 minutes).[11]

    • An initial absorbance reading (A1) is taken.[11]

    • Reagent 2 (R2) is added to the cuvette, and the mixture is incubated again at 37°C for a specified time (e.g., 5 minutes).[11]

    • A final absorbance reading (A2) is taken.[11]

  • Calculation: The change in absorbance (ΔA = A2 - A1) is proportional to the concentration of 1,5-AG in the sample. The analyzer's software will use the calibration curve to calculate the 1,5-AG concentration in µg/mL.[11]

Manual Assay Procedure (General Steps):

  • Pipette the sample and Reagent 1 into a microplate well or cuvette.

  • Incubate as recommended.

  • Read the initial absorbance.

  • Add Reagent 2 and incubate.

  • Read the final absorbance.

  • Calculate the change in absorbance and determine the 1,5-AG concentration using a standard curve prepared from the calibrators.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Renal handling of this compound and competitive inhibition by glucose.

experimental_workflow patient_prep Pediatric Patient Preparation (Pain management, distraction) blood_collection Blood Collection (Heel stick or venipuncture) patient_prep->blood_collection sample_processing Sample Processing (Centrifugation, serum/plasma separation) blood_collection->sample_processing assay_setup 1,5-AG Assay Setup (Calibration, QC) sample_processing->assay_setup enzymatic_reaction Enzymatic Reaction (Automated analyzer) assay_setup->enzymatic_reaction data_acquisition Data Acquisition (Absorbance measurement) enzymatic_reaction->data_acquisition data_analysis Data Analysis (Concentration calculation) data_acquisition->data_analysis interpretation Interpretation of Results (Comparison to reference ranges) data_analysis->interpretation

Caption: Experimental workflow for 1,5-AG measurement in pediatric research.

References

Application of 1,5-Anhydroglucitol in Assessing SGLT2 Inhibitor Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant advancement in the management of type 2 diabetes mellitus. Their unique mechanism of action, which involves the inhibition of glucose reabsorption in the renal tubules, leads to glucosuria and subsequent lowering of blood glucose levels.[1][2] Assessing the pharmacodynamic effect and patient adherence to SGLT2 inhibitor therapy is crucial for both clinical management and drug development. 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol, has emerged as a sensitive biomarker for this purpose.[3][4] This document provides detailed application notes and protocols for utilizing 1,5-AG in the evaluation of SGLT2 inhibitor efficacy.

Principle of 1,5-AG as a Biomarker for SGLT2 Inhibitor Activity

1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the proximal renal tubules.[5] This reabsorption is competitively inhibited by glucose.[6] In individuals with normal glycemic control, serum 1,5-AG levels remain stable. However, during periods of hyperglycemia where urinary glucose excretion increases, the reabsorption of 1,5-AG is blocked, leading to a decrease in its serum concentration.[3]

SGLT2 inhibitors induce glucosuria by blocking the primary transporter responsible for renal glucose reabsorption.[1][7] This marked increase in urinary glucose concentration directly competes with and inhibits the reabsorption of 1,5-AG, resulting in a significant and rapid decrease in serum 1,5-AG levels.[3][8] This phenomenon makes 1,5-AG a highly sensitive indicator of SGLT2 inhibitor activity and patient adherence to the therapy.[4][9] Notably, this reduction in 1,5-AG occurs despite the improvement in overall glycemic control (as measured by HbA1c) that is the therapeutic goal of SGLT2 inhibitors.[8]

Applications of 1,5-AG in SGLT2 Inhibitor Assessment

  • Pharmacodynamic Biomarker: 1,5-AG serves as a non-invasive, sensitive, and early indicator of the pharmacological effect of SGLT2 inhibitors. A significant drop in 1,5-AG levels post-administration confirms the drug's mechanism of action.

  • Adherence Monitoring: Measuring 1,5-AG levels can be a valuable tool to assess patient adherence to SGLT2 inhibitor therapy.[4][9] Persistently high levels of 1,5-AG in a patient prescribed an SGLT2 inhibitor may suggest non-adherence.

  • Predicting Therapeutic Response: Baseline 1,5-AG levels may predict the subsequent HbA1c reduction in response to SGLT2 inhibitor treatment.[10][11] Studies suggest that patients with lower baseline 1,5-AG (indicative of greater glycemic variability) may experience a more significant reduction in HbA1c.[10][12]

Data Presentation: Quantitative Summary of 1,5-AG Levels in Response to SGLT2 Inhibitors

The following tables summarize quantitative data from clinical studies on the impact of SGLT2 inhibitors on serum 1,5-AG levels.

Table 1: Serum 1,5-AG Levels in Patients With and Without SGLT2 Inhibitor Treatment

Patient GroupMean 1,5-AG Level (µg/mL)Percentage of Patients with 1,5-AG ≤ 2 µg/mLReference
Taking SGLT2 Inhibitors (n=240)1.292%[3]
Not Taking SGLT2 Inhibitors (n=52)6.412%[3]
Taking SGLT2 Inhibitors (n=256)1.787%[9]
Non-compliant with SGLT2 Inhibitors (n=35)7.5Not Reported[9]

Table 2: Predictive Value of Baseline 1,5-AG for HbA1c Reduction with SGLT2 Inhibitors

ParameterValueFindingReference
Optimal 1,5-AG Cutoff Level7.65 µg/mLFor predicting an HbA1c improvement of more than 0.7%[10][11]
Sensitivity at Cutoff88%For predicting an HbA1c improvement of more than 0.7%[10]
Specificity at Cutoff62%For predicting an HbA1c improvement of more than 0.7%[10]
Negative Predictive Value (for 1,5-AG > 7.7 µg/mL)0.831Indicates that SGLT2 inhibitors are less likely to improve HbA1c in patients with high baseline 1,5-AG.[10]

Experimental Protocols

Measurement of Serum this compound (1,5-AG) using the GlycoMark™ Assay

The most widely used method for quantifying 1,5-AG is the enzymatic GlycoMark™ assay.[13]

Principle: This is an enzymatic, colorimetric assay. The method involves a two-step process. First, endogenous glucose in the sample, which can interfere with the assay, is removed by phosphorylation using the enzyme glucokinase. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), generating hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically.[3]

Specimen Requirements:

  • Specimen Type: Serum or plasma.[8]

  • Container: Red-top tube, gel-barrier tube, or lavender-top (EDTA) tube.[8]

  • Volume: A minimum of 0.75 mL is required, though 1 mL is recommended to allow for repeat testing.[8]

  • Collection and Handling: Serum or plasma should be separated from cells within one hour of collection.[4]

  • Stability:

    • Room temperature: 7 days[8]

    • Refrigerated: 14 days[8]

    • Frozen: 14 days[8]

Materials:

  • GlycoMark™ Assay Kit (Reagents 1 and 2)

  • Automated chemistry analyzer (e.g., Roche Hitachi 917)[3]

  • Calibration standards and controls (purchased separately)

Protocol: The assay is typically performed on a fully automated chemistry analyzer according to the manufacturer's instructions. The following provides a general overview of the steps involved:

  • Sample Preparation: Serum or plasma is used directly. No special preparation is required if collected and stored as per the guidelines.

  • Reagent Preparation: Reagents are typically provided in a liquid-stable format and are placed on the automated analyzer.

  • Calibration: A two-point calibration is generally performed as per the assay's package insert.

  • Assay Procedure (Automated): a. The analyzer pipettes the sample and Reagent 1 (pretreatment reagent containing glucokinase) into a reaction cuvette. b. After an incubation period to remove glucose, the analyzer adds Reagent 2 (coloring reagent containing pyranose oxidase and peroxidase). c. The absorbance is measured at the appropriate wavelength (e.g., 546/700nm). d. The concentration of 1,5-AG in the sample is calculated based on the calibration curve.

Quality Control: Two levels of controls (low and high) should be run with each batch of samples to ensure the accuracy and precision of the assay.

Limitations:

  • Low 1,5-AG values can be observed in conditions other than SGLT2 inhibitor use, such as severe hyperglycemia, end-stage renal disease, advanced liver disease, and pregnancy.[10]

  • Certain medications, like acarbose, may also lead to low 1,5-AG levels.[10]

  • Some Chinese medicines have been reported to cause high 1,5-AG values.[10]

Visualizations

Signaling Pathway of Renal Glucose and 1,5-AG Reabsorption

Renal Glucose and 1,5-AG Reabsorption in the Proximal Tubule cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) lumen_glucose Glucose SGLT2 SGLT2 lumen_glucose->SGLT2 90% Reabsorption SGLT1 SGLT1 lumen_glucose->SGLT1 10% Reabsorption lumen_15ag 1,5-AG lumen_15ag->SGLT2 Reabsorption GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport blood_15ag 1,5-AG SGLT2->blood_15ag 1,5-AG Efflux blood_glucose Glucose SGLT1->blood_glucose Glucose Transport GLUT2->blood_glucose Glucose Efflux SGLT2_inhibitor SGLT2 Inhibitor SGLT2_inhibitor->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition on renal glucose and 1,5-AG reabsorption.

Experimental Workflow for Assessing SGLT2 Inhibitor Efficacy using 1,5-AG

Workflow for 1,5-AG Based Assessment of SGLT2 Inhibitor Efficacy start Patient Cohort on SGLT2 Inhibitor Therapy baseline Baseline Sample Collection (Serum/Plasma) start->baseline treatment SGLT2 Inhibitor Administration baseline->treatment assay 1,5-AG Measurement (GlycoMark™ Assay) baseline->assay followup Follow-up Sample Collection (e.g., 2 weeks post-treatment) treatment->followup followup->assay data_analysis Data Analysis and Interpretation assay->data_analysis outcome Assessment of: - Pharmacodynamic Effect - Patient Adherence - Prediction of Glycemic Response data_analysis->outcome

Caption: Experimental workflow for monitoring SGLT2 inhibitor efficacy using 1,5-AG.

Logical Relationship of 1,5-AG and SGLT2 Inhibitor Action

Logical Cascade of SGLT2 Inhibition and 1,5-AG Levels sglt2i SGLT2 Inhibitor Administration inhibition Inhibition of SGLT2 in Renal Proximal Tubule sglt2i->inhibition glucosuria Increased Urinary Glucose Excretion (Glucosuria) inhibition->glucosuria competition Competitive Inhibition of 1,5-AG Reabsorption glucosuria->competition decrease Decreased Serum 1,5-AG Levels competition->decrease biomarker 1,5-AG as a Biomarker of SGLT2 Inhibitor Activity decrease->biomarker

Caption: Cause-and-effect relationship between SGLT2 inhibition and serum 1,5-AG.

References

Application Notes and Protocols for Non-Invasive 1,5-Anhydroglucitol Measurement in Saliva

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is emerging as a valuable biomarker for short-term glycemic control. In healthy individuals, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia (blood glucose >180 mg/dL), renal glucose reabsorption is saturated, leading to competitive inhibition of 1,5-AG reabsorption and its subsequent excretion in urine. This results in a decrease in circulating 1,5-AG levels. Recent studies have demonstrated a strong correlation between 1,5-AG concentrations in blood and saliva, positioning salivary 1,5-AG as a promising non-invasive tool for monitoring glycemic status.[1][2][3] Saliva offers a convenient, stress-free, and safe alternative to blood-based testing, making it particularly suitable for large-scale screening programs and frequent monitoring in diabetic patients.[4][5]

These application notes provide a comprehensive overview of the methodologies for non-invasive 1,5-AG measurement in saliva, including detailed experimental protocols and a summary of key quantitative data from recent studies.

Data Presentation

Table 1: Concentration of this compound in Saliva and Serum/Plasma
PopulationSample Type1,5-AG Concentration (µg/mL)Measurement MethodReference
Healthy IndividualsSaliva0.124 (mean)Liquid Chromatography-Mass Spectrometry (LC-MS)[6]
Healthy IndividualsSaliva0.086 - 1.627 (reference interval)LC-MS[7]
Healthy Individuals (Normal Glucose Tolerance)Saliva0.53 (median)LC-MS[7]
Healthy Individuals (Normal Glucose Tolerance)Saliva3.30 (median)Enzymatic Method[7]
Type 2 Diabetes PatientsSaliva0.025 (mean)LC-MS[6]
Type 2 Diabetes PatientsSaliva0.133 (median)LC-MS[4]
Healthy IndividualsSerum22.19 (mean)LC-MS[6]
Type 2 Diabetes PatientsSerum3.89 (mean)LC-MS[6]
Table 2: Correlation of Salivary 1,5-AG with Other Glycemic Markers
Correlationr-valuep-valuePopulationReference
Salivary 1,5-AG vs. Serum 1,5-AG0.6480.0005Diabetic Patients[6]
Salivary 1,5-AG vs. Serum 1,5-AG0.285<0.001Type 2 Diabetes Patients[4]
Salivary 1,5-AG vs. Postprandial Blood Sugar-0.5390.0005Diabetic Patients[6]
Salivary 1,5-AG vs. HbA1cNegative<0.05Type 2 Diabetes Patients[4]
Salivary 1,5-AG vs. Glycated AlbuminNegative<0.05Type 2 Diabetes Patients[4]
Table 3: Diagnostic Performance of Salivary 1,5-AG for Diabetes Screening
Cutoff Point (µg/mL)Sensitivity (%)Specificity (%)ApplicationReference
<0.05486.487.2Predicting blood sugar >180 mg/dL[6]
0.436 (fasting)63.5860.61Diabetes Screening[8][9]
0.438 (2-hour postload)62.2560.41Diabetes Screening[8][9]

Experimental Protocols

Protocol 1: Saliva Sample Collection

Objective: To collect unstimulated whole saliva for 1,5-AG analysis.

Materials:

  • Salivette® saliva collection tubes (Sarstedt, Nümbrecht, Germany) or similar saliva collection devices.

  • Ice box.

  • Centrifuge.

  • Cryovials for storage.

Procedure:

  • Participants should refrain from eating, drinking, or oral hygiene procedures for at least 1-2 hours before collection.

  • Provide the participant with the cotton swab from the Salivette® tube.

  • Instruct the participant to gently chew on the cotton swab for a defined period (e.g., 2 minutes) to stimulate saliva flow and ensure adequate sample volume.[4]

  • Place the saturated cotton swab back into the Salivette® tube.

  • Cap the tube securely and place it on ice immediately for transportation to the laboratory.[3]

  • Within 6 hours of collection, centrifuge the Salivette® tube at 2,500 x g for 10 minutes at 4°C to separate the saliva from the swab.[3]

  • Aliquot the clear saliva supernatant into pre-labeled cryovials.

  • Store the saliva aliquots at -80°C until analysis.[3]

Protocol 2: this compound Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately quantify 1,5-AG levels in saliva samples. This method is considered the gold standard due to its high specificity.[4]

Materials and Reagents:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • This compound standard (purity ≥99%).[4]

  • ¹³C-labeled this compound (internal standard, IS).[4]

  • Methanol, acetonitrile (B52724), and water (LC-MS grade).

  • Formic acid.

  • Microcentrifuge tubes.

Procedure:

  • Sample Preparation:

    • Thaw the frozen saliva samples on ice.

    • Vortex the samples to ensure homogeneity.

    • In a microcentrifuge tube, mix a defined volume of saliva (e.g., 50 µL) with a solution containing the internal standard (¹³C-labeled 1,5-AG).

    • Add a protein precipitation agent (e.g., four volumes of cold methanol).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Use a suitable column (e.g., a HILIC column) for separation.

      • The mobile phase can consist of a gradient of acetonitrile and water with a small percentage of formic acid.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.

      • Set specific precursor-to-product ion transitions for both 1,5-AG and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the 1,5-AG standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of 1,5-AG in the saliva samples by interpolating their peak area ratios on the standard curve.

Protocol 3: this compound Quantification by Enzymatic Assay (e.g., GlycoMark™)

Objective: To quantify 1,5-AG in saliva using a commercially available enzymatic assay. Note: This method may be subject to interference from other structurally similar sugars present in saliva, such as galactose.[10][11]

Materials:

  • GlycoMark™ assay kit or similar enzymatic assay for 1,5-AG.

  • Clinical chemistry analyzer.

  • Saliva samples collected as per Protocol 1.

Procedure:

  • Follow the manufacturer's instructions for the GlycoMark™ assay kit.

  • The assay principle typically involves the enzymatic oxidation of 1,5-AG, leading to the production of hydrogen peroxide, which is then measured colorimetrically.

  • Important Consideration: Studies have shown that the GlycoMark™ assay, when used with saliva, can produce a signal that is highly correlated with galactose, a sugar not typically present in blood.[11] This can lead to an overestimation of the true 1,5-AG concentration.

  • Potential Modification: To improve specificity, an additional enzymatic step to deplete galactose from the saliva sample prior to the assay may be necessary.[10][11] This modification is not part of the standard GlycoMark™ protocol and would require in-house validation.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Output participant Participant (Fasting/Non-fasting) collection Saliva Collection (Salivette®) participant->collection transport Transport on Ice collection->transport centrifugation Centrifugation (2,500 x g, 10 min) transport->centrifugation aliquoting Aliquoting Supernatant centrifugation->aliquoting storage Storage at -80°C aliquoting->storage lcms LC-MS Analysis storage->lcms enzymatic Enzymatic Assay storage->enzymatic concentration 1,5-AG Concentration (µg/mL) lcms->concentration enzymatic->concentration

Caption: Experimental workflow for salivary 1,5-AG measurement.

signaling_pathway cluster_kidney Renal Tubule cluster_normoglycemia Normoglycemia cluster_hyperglycemia Hyperglycemia blood Bloodstream tubule_lumen Tubular Lumen (Glomerular Filtrate) blood->tubule_lumen Glomerular Filtration tubule_cell Tubular Epithelial Cell tubule_lumen->tubule_cell Reabsorption tubule_lumen->tubule_cell Competitive Inhibition urine Urine tubule_lumen->urine Excretion tubule_cell->blood Return to Blood glucose_norm Glucose ag_norm 1,5-AG glucose_hyper High Glucose ag_hyper 1,5-AG

Caption: Renal handling of 1,5-AG in normoglycemia and hyperglycemia.

logical_relationship blood_glucose Blood Glucose renal_reabsorption Renal 1,5-AG Reabsorption blood_glucose->renal_reabsorption Inhibits urinary_ag Urinary 1,5-AG renal_reabsorption->urinary_ag Inversely Affects serum_ag Serum 1,5-AG renal_reabsorption->serum_ag Directly Affects salivary_ag Salivary 1,5-AG serum_ag->salivary_ag Positively Correlates

Caption: Logical relationship between glucose, and serum and salivary 1,5-AG.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sample Preparation for 1,5-AG Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,5-anhydroglucitol (1,5-AG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your 1,5-AG analysis in a question-and-answer format.

Question: Why are my 1,5-AG measurements from an enzymatic assay unexpectedly low or inconsistent?

Answer: Unexpectedly low or inconsistent 1,5-AG results from enzymatic assays can stem from several factors related to sample collection, handling, and the assay procedure itself. Here are some potential causes and solutions:

  • Sample Quality:

    • Hemolysis: The presence of hemolysis in serum or plasma samples can interfere with the accuracy of 1,5-AG measurements. It is crucial to use non-hemolyzed samples for analysis. While 1,5-AG levels themselves are not affected by hemolysis, the cellular contents released during hemolysis can interfere with the enzymatic reactions in some assay kits.

    • Lipemia and Icterus: High levels of lipids (lipemia) or bilirubin (B190676) (icterus) in the sample can also cause interference in spectrophotometric assays. If possible, collect samples from fasting subjects to minimize lipemia.

  • Assay Procedure:

    • Reagent Handling: Ensure all reagents are brought to room temperature before use and are properly reconstituted according to the kit instructions. Do not use expired reagents.

    • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Inadequate or excessive incubation can lead to incomplete reactions or increased background signal.

    • Washing Steps: Incomplete or inconsistent washing of microplate wells is a common source of variability in ELISA-based assays. Ensure thorough aspiration of well contents between washes.

  • Interfering Substances:

    • Medications: Certain medications, such as SGLT2 inhibitors, can lower 1,5-AG levels by increasing its excretion in urine. It is important to consider the medication history of the sample donor.

    • Endogenous Compounds: In patients with uremia, high concentrations of substances like myo-inositol can interfere with some enzymatic assays, leading to inaccurate 1,5-AG readings.

Question: I am observing a significant discrepancy between 1,5-AG results obtained from an enzymatic assay and LC-MS/MS. What could be the reason?

Answer: Discrepancies between enzymatic assays and LC-MS/MS are often due to differences in assay specificity and susceptibility to matrix effects.

  • Specificity of the Assay: Enzymatic assays may be susceptible to interference from structurally similar molecules. For example, in saliva samples, galactose can interfere with the GlycoMark™ assay, leading to an overestimation of 1,5-AG levels. LC-MS/MS is generally more specific and can distinguish 1,5-AG from other similar compounds.

  • Matrix Effects in LC-MS/MS: While highly specific, LC-MS/MS can be prone to matrix effects, where other components in the sample suppress or enhance the ionization of 1,5-AG, leading to inaccurate quantification. Proper sample cleanup, such as solid-phase extraction (SPE), and the use of an appropriate internal standard are crucial to mitigate these effects.

Question: My recovery of 1,5-AG is low after solid-phase extraction (SPE). How can I improve it?

Answer: Low recovery in SPE can be due to several factors in the extraction process. Here is a systematic approach to troubleshoot this issue:

  • Analyte Breakthrough During Loading: If the analyte is found in the flow-through fraction, it could be due to:

    • Incorrect Solvent Conditions: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Ensure the pH of the sample is optimized for analyte retention.

    • High Flow Rate: Loading the sample too quickly can prevent efficient binding. A flow rate of 1-2 mL/min is generally recommended.

    • Insufficient Sorbent Mass: If the amount of analyte in the sample exceeds the binding capacity of the SPE cartridge, breakthrough will occur. Consider using a cartridge with a larger sorbent bed.

  • Analyte Loss During Washing: If the analyte is detected in the wash eluate, the wash solvent is likely too strong and is prematurely eluting your compound of interest. Try a weaker wash solvent.

  • Incomplete Elution: If the analyte is not found in the load or wash fractions, it is likely retained on the cartridge. To improve elution:

    • Use a Stronger Elution Solvent: You may need a stronger solvent to disrupt the interaction between the analyte and the sorbent.

    • Optimize Elution Volume and Steps: Eluting with multiple smaller volumes of solvent can be more effective than a single large volume.

    • Soak the Sorbent: Allowing the elution solvent to soak the sorbent for a few minutes before final elution can improve recovery.

Frequently Asked Questions (FAQs)

What is the best sample type for 1,5-AG analysis?

Serum and plasma are the most common and reliable sample types for 1,5-AG analysis. While 1,5-AG can be measured in other matrices like saliva and urine, these present unique challenges. Saliva can have interfering substances like galactose, and urine has significantly lower concentrations of 1,5-AG.

Is there a difference in 1,5-AG concentrations between serum and plasma?

Studies have shown a very high correlation between 1,5-AG levels in serum and plasma from the same individuals, with minimal systematic difference. Therefore, either sample type can be used reliably.

Table 1: Comparison of 1,5-AG Measurements in Serum vs. Plasma

ParameterSerumPlasmaReference
Mean Concentration (µg/mL) 16.1 (SD 6.9)16.5 (SD 7.1)
Correlation (Pearson's r) \multicolumn{2}{c}{0.996}
Intra-class Correlation (ICC) \multicolumn{2}{c}{0.985}

How should I collect and store samples for 1,5-AG analysis?

  • Serum: Collect blood in a serum separator tube (SST). Allow the blood to clot at room temperature for at least 30 minutes before centrifugation.

  • Plasma: Collect blood in a tube containing EDTA or heparin as an anticoagulant. Centrifuge within 30 minutes of collection.

  • Storage: For short-term storage (up to 7 days), samples can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A single freeze-thaw cycle has been shown to have a small but statistically significant effect on measured 1,5-AG concentrations.

Table 2: Sample Stability for 1,5-AG Analysis

Storage TemperatureDurationReference
Room TemperatureUp to 7 days
2-8°CUp to 7 days
-20°CLong-term
-80°CLong-term

What are the common methods for 1,5-AG analysis?

The two most common methods for 1,5-AG analysis are enzymatic assays (often in an ELISA format) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Enzymatic Assays: These are widely used in clinical settings and are generally faster and less expensive than LC-MS/MS. They rely on enzymes that specifically react with 1,5-AG to produce a measurable signal.

  • LC-MS/MS: This method is highly specific and sensitive, making it a gold standard for research applications. It separates 1,5-AG from other molecules in the sample before detecting and quantifying it based on its mass-to-charge ratio.

Experimental Protocols

Protocol 1: Serum/Plasma Sample Preparation for Enzymatic Assay (ELISA)

  • Sample Collection:

    • For serum, collect blood in a serum separator tube and allow it to clot for at least 30 minutes at room temperature.

    • For plasma, collect blood in a tube containing EDTA or heparin.

  • Centrifugation: Centrifuge the tubes at 1,000 x g for 15-20 minutes.

  • Aliquoting: Carefully aspirate the serum or plasma without disturbing the cell layer and transfer it to a clean microcentrifuge tube.

  • Storage: If not assaying immediately, store the aliquots at -20°C or -80°C.

  • Assay Preparation: On the day of the assay, thaw the samples at room temperature. If necessary, dilute the samples with the assay buffer provided in the kit.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled 1,5-AG).

    • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analyte.

  • Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis serum Serum (Clot, Centrifuge) enzymatic Enzymatic Assay (Dilution) serum->enzymatic lcms LC-MS/MS (Protein Precipitation/SPE) serum->lcms plasma Plasma (Anticoagulant, Centrifuge) plasma->enzymatic plasma->lcms elisa ELISA Reader enzymatic->elisa ms LC-MS/MS Instrument lcms->ms

Caption: General experimental workflow for 1,5-AG analysis.

Troubleshooting_Tree decision decision issue issue solution solution start Inconsistent or Unexpected 1,5-AG Results assay_type Assay Type? start->assay_type enzymatic enzymatic assay_type->enzymatic Enzymatic lcms lcms assay_type->lcms LC-MS/MS check_sample Hemolysis or Lipemia? enzymatic->check_sample Check Sample Quality check_recovery Low Recovery? lcms->check_recovery Check Analyte Recovery yes_sample yes_sample check_sample->yes_sample Yes no_sample no_sample check_sample->no_sample No recollect recollect yes_sample->recollect Recollect Sample check_procedure Deviation from Protocol? no_sample->check_procedure Check Assay Procedure yes_proc yes_proc check_procedure->yes_proc Yes no_proc no_proc check_procedure->no_proc No adhere adhere yes_proc->adhere Strictly Adhere to Protocol (Incubation, Washing) check_interference Patient on SGLT2i or Uremic? no_proc->check_interference Check for Interferences yes_interfere yes_interfere check_interference->yes_interfere Yes consider_lcms consider_lcms yes_interfere->consider_lcms Consider LC-MS/MS for Confirmation yes_rec yes_rec check_recovery->yes_rec Yes no_rec no_rec check_recovery->no_rec No optimize_spe optimize_spe yes_rec->optimize_spe Optimize SPE Method (Solvents, Flow Rate) check_matrix check_matrix no_rec->check_matrix Investigate Matrix Effects

Caption: Decision tree for troubleshooting 1,5-AG analysis issues.

Technical Support Center: Interpreting 1,5-Anhydroglucitol (1,5-AG) in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of using 1,5-Anhydroglucitol (1,5-AG) as a glycemic marker in the context of renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why are my 1,5-AG levels unexpectedly low in a subject with renal impairment, even with seemingly good glycemic control?

A: Serum 1,5-AG levels are highly dependent on normal kidney function. In a healthy individual, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[1][2] When renal function declines, this reabsorptive capacity is compromised. This leads to increased urinary excretion of 1,5-AG and consequently, lower serum concentrations, independent of the patient's actual glycemic status. Therefore, low 1,5-AG in the setting of significant renal impairment is often a direct result of the kidney disease itself, not necessarily an indicator of recent hyperglycemia.

Q2: What is the physiological mechanism connecting renal function and serum 1,5-AG levels?

A: The connection is centered on the process of tubular reabsorption. 1,5-AG is reabsorbed in the proximal tubules by sodium-glucose co-transporters (SGLTs), particularly SGLT4.[2] In a state of hyperglycemia (blood glucose >180 mg/dL), glucose saturates these transporters, preventing 1,5-AG reabsorption and causing serum levels to drop. In chronic kidney disease (CKD), the number and function of nephrons and their associated transporters are reduced. This diminished reabsorptive capacity causes a "leak" of 1,5-AG into the urine, lowering serum levels irrespective of blood glucose concentrations.

Q3: At what stage of chronic kidney disease (CKD) does 1,5-AG become an unreliable marker?

A: Studies suggest that 1,5-AG remains a reliable marker of glycemic control in patients with mild to moderate renal dysfunction, specifically CKD stages 1-3 (eGFR ≥30 mL/min).[3][4][5] In these stages, the correlation between 1,5-AG and other glycemic markers like HbA1c and fasting plasma glucose remains significant.[3][4][5] However, in patients with severe renal dysfunction (CKD stages 4-5, eGFR <30 mL/min), this correlation is lost, and eGFR becomes the primary determinant of 1,5-AG levels.[3] Therefore, caution is strongly advised when interpreting 1,5-AG values in patients with an eGFR below 30 mL/min/1.73 m².

Q4: Are there any methods or formulas to "correct" or adjust 1,5-AG values for renal function?

A: Currently, there are no universally accepted formulas to adjust 1,5-AG levels for the degree of renal impairment. The relationship between the decline in eGFR and the reduction in 1,5-AG is complex and not sufficiently linear for a simple correction factor. Research has focused on identifying the eGFR threshold at which the marker becomes unreliable rather than on developing an adjustment algorithm. For this reason, in advanced CKD, switching to alternative glycemic markers is the recommended approach.

Q5: What are the recommended alternative glycemic markers to use when 1,5-AG is unreliable due to severe renal impairment?

A: When 1,5-AG is compromised, other markers should be considered, though each has its own limitations in the CKD population.

  • Glycated Albumin (GA): Reflects glycemic control over the preceding 2-4 weeks and is less affected by the red blood cell lifespan issues that can skew HbA1c in CKD.[6][7] However, it can be biased by conditions affecting albumin metabolism, such as nephrotic syndrome.[6][8]

  • Fructosamine: Similar to GA, it measures overall glycated serum proteins and reflects short-term (2-3 weeks) glycemic control.[6] Like GA, it can also be influenced by serum protein concentrations.[8]

  • Hemoglobin A1c (HbA1c): While the traditional gold standard for long-term (3 months) glycemic control, its reliability in advanced CKD can be compromised by factors like anemia, iron deficiency, and erythropoietin-stimulating agents, which are common in this population.[6]

  • Continuous Glucose Monitoring (CGM): Considered a highly effective method as it provides real-time glucose readings and trends, bypassing the biochemical limitations of blood-based markers.[7][9] CGM is particularly useful for assessing glycemic variability.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
1,5-AG is low (<10 µg/mL), but HbA1c and Fructosamine are within the target range.Subject has moderate to severe renal impairment (eGFR < 60 mL/min/1.73 m²), causing renal loss of 1,5-AG.1. Confirm the subject's latest eGFR. 2. If eGFR is <30 mL/min/1.73 m², consider the 1,5-AG value unreliable.[3] 3. Rely on Glycated Albumin, Fructosamine, or CGM for short-term glycemic assessment.[7]
1,5-AG results show high variability in a longitudinal study of subjects with progressive CKD.Declining eGFR over time is progressively lowering the serum 1,5-AG baseline, confounding the glycemic signal.1. Analyze 1,5-AG data stratified by eGFR categories (e.g., >60, 45-59, 30-44, <30). 2. For subjects who cross the eGFR <30 mL/min/1.73 m² threshold, exclude subsequent 1,5-AG data from glycemic efficacy analysis and switch to an alternative marker.
A subject with glomerular hyperfiltration (e.g., eGFR >120 mL/min) has lower-than-expected 1,5-AG levels.Glomerular hyperfiltration, an early sign of diabetic nephropathy, can sometimes be associated with altered tubular function, potentially affecting 1,5-AG reabsorption.1. Investigate for other signs of early renal dysfunction. 2. While 1,5-AG is generally considered reliable in early-stage CKD, be aware that renal hyperfiltration may be a confounding factor.[10] 3. Correlate with CGM data to verify periods of hyperglycemia.

Data Summary

Reliability of Glycemic Markers by CKD Stage
CKD Stage eGFR (mL/min/1.73 m²) This compound (1,5-AG) Glycated Albumin (GA) / Fructosamine Hemoglobin A1c (HbA1c)
1-2 ≥ 90 to 60Reliable [3][5]ReliableReliable
3 59 to 30Generally Reliable [3][5]Generally ReliableUse with caution, potential for interference increases.
4-5 < 30Unreliable [3][4]Preferred Alternative (short-term)[7]Unreliable due to high prevalence of anemia, ESA therapy, and altered RBC lifespan.[6]

Visual Logic and Process Flows

Workflow for Interpreting 1,5-AG in Clinical Research

G start Measure 1,5-AG in Subject check_egfr Assess Renal Function (Calculate eGFR) start->check_egfr egfr_ok eGFR >= 30 (CKD Stages 1-3) check_egfr->egfr_ok Normal to Moderate Impairment egfr_low eGFR < 30 (CKD Stages 4-5) check_egfr->egfr_low Severe Impairment interpret_ag Interpret 1,5-AG as a reliable marker of postprandial glycemia and glycemic excursions. egfr_ok->interpret_ag caution DISCARD 1,5-AG DATA Value is likely confounded by poor renal reabsorption. egfr_low->caution alternatives Utilize Alternative Markers: - Glycated Albumin (GA) - Fructosamine - Continuous Glucose Monitoring (CGM) caution->alternatives

Caption: Decision workflow for using 1,5-AG based on eGFR.

Mechanism of Renal Impairment Affecting Serum 1,5-AG

G cluster_0 Normal Renal Function cluster_1 Severe Renal Impairment (CKD 4-5) glomerulus_n Glomerular Filtration: 1,5-AG freely enters filtrate tubule_n Proximal Tubule: >99% of 1,5-AG is reabsorbed via SGLT4/SGLT2 glomerulus_n->tubule_n Filtrate Flow serum_n Result: Stable & High Serum 1,5-AG tubule_n->serum_n Reabsorption glomerulus_i Glomerular Filtration: 1,5-AG enters filtrate tubule_i Damaged Proximal Tubule: Reduced SGLT function leads to IMPAIRED REABSORPTION glomerulus_i->tubule_i Filtrate Flow serum_i Result: Falsely Low Serum 1,5-AG tubule_i->serum_i Reduced Reabsorption urine_i Increased Urinary Excretion of 1,5-AG tubule_i->urine_i Impaired Reabsorption

Caption: Comparison of 1,5-AG renal handling in healthy vs. impaired kidneys.

Experimental Protocol Example

Title: Protocol for Assessing the Influence of eGFR on 1,5-AG Measurements in a Diabetic Cohort

1. Objective: To investigate the correlation between serum 1,5-AG concentrations, HbA1c, and estimated Glomerular Filtration Rate (eGFR) across different stages of chronic kidney disease (CKD) in subjects with Type 2 Diabetes.

2. Study Design: A cross-sectional, observational study.

3. Subject Population:

  • Inclusion Criteria: Adults aged 18-80 with a confirmed diagnosis of Type 2 Diabetes.

  • Exclusion Criteria: Acute kidney injury, end-stage renal disease on dialysis, known genetic tubular disorders, pregnancy.

  • Stratification: Subjects will be stratified into four groups based on the CKD-EPI formula for eGFR:

    • Group 1 (Normal/Mild): eGFR ≥ 60 mL/min/1.73 m²

    • Group 2 (Moderate): eGFR 30-59 mL/min/1.73 m²

    • Group 3 (Severe): eGFR 15-29 mL/min/1.73 m²

    • Group 4 (Kidney Failure): eGFR < 15 mL/min/1.73 m² (not on dialysis)

4. Methodology:

  • Sample Collection:

    • Collect one 5 mL serum separator tube (SST) and one 3 mL EDTA tube of whole blood from each subject after a minimum 8-hour fast.

    • Process samples within 2 hours of collection. Centrifuge SST at 1500 x g for 10 minutes to separate serum.

    • Aliquot serum and store at -80°C until analysis.

  • Biochemical Analyses:

    • This compound (1,5-AG): Analyze serum using an enzymatic assay on an automated clinical chemistry analyzer.

    • Serum Creatinine (B1669602): Analyze serum using a Jaffe or enzymatic method to be used for eGFR calculation.

    • Hemoglobin A1c (HbA1c): Analyze EDTA whole blood using an NGSP-certified high-performance liquid chromatography (HPLC) method.[5]

  • eGFR Calculation:

    • Calculate eGFR using the 2021 Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) creatinine equation.

5. Data Analysis:

  • Use descriptive statistics to summarize baseline characteristics and biomarker levels for each eGFR stratum.

  • Perform Pearson or Spearman correlation analyses to assess the relationship between ln(1,5-AG), HbA1c, and eGFR within each group.

  • Use ANOVA or Kruskal-Wallis test to compare mean 1,5-AG and HbA1c levels across the eGFR groups.

  • Conduct stepwise multivariate linear regression analysis to identify independent determinants of serum 1,5-AG levels in each stratum, including eGFR, HbA1c, age, and diabetes duration as variables.[3]

References

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Blood Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Anhydroglucitol (1,5-AG) blood tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,5-AG) and what is the principle behind its measurement?

A1: this compound (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose.[1] It is used as a marker for short-term glycemic control, reflecting glucose levels over the preceding 1-2 weeks.[2][3] The principle of its measurement relies on its relationship with blood glucose levels and renal function. In healthy individuals with normal blood glucose, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed by the renal tubules, maintaining a stable concentration in the blood.[4] However, when blood glucose levels exceed the renal threshold for glucose reabsorption (approximately 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[4][5] This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum or plasma concentration.[6] Therefore, lower levels of 1,5-AG are indicative of recent hyperglycemic episodes.[2][7]

Q2: How does the 1,5-AG test differ from an HbA1c test?

A2: The 1,5-AG test and the HbA1c test both measure glycemic control, but they reflect different timeframes and aspects of hyperglycemia. 1,5-AG is a marker of short-term glycemic control, reflecting average blood glucose levels over the past 1-2 weeks, and is particularly sensitive to postprandial (after-meal) hyperglycemic excursions.[2][8] In contrast, HbA1c reflects the average blood glucose levels over a longer period of 2-3 months.[2] While HbA1c provides a long-term average, 1,5-AG can detect recent, transient spikes in blood glucose that may not be fully reflected in the HbA1c value.[9]

Q3: What are the typical reference ranges for 1,5-AG?

A3: Reference ranges for 1,5-AG can vary by age, sex, and population.[8] It is crucial to use the reference range provided by the specific assay manufacturer. However, general reference ranges have been established. For instance, one study reported sex-specific 5th to 95th percentile reference ranges of 10.7–32.0 μg/mL for men and 6.8–29.3 μg/mL for women.[9]

Q4: What types of samples can be used for 1,5-AG measurement?

A4: The most common sample types for 1,5-AG analysis are serum and plasma.[10][11] Saliva has also been investigated as a non-invasive sample type, and studies have shown a positive correlation between salivary and serum 1,5-AG levels.[3][12] However, enzymatic assays for salivary 1,5-AG may be affected by interfering substances like galactose, potentially requiring modified assay protocols.[3]

Troubleshooting Guide

Q5: My control values are consistently out of the acceptable range. What are the possible causes and solutions?

A5:

  • Improper Reagent Storage or Handling: Ensure that all reagents, calibrators, and controls are stored at the recommended temperature (typically 2-8°C) and are not used past their expiration date.[11] Avoid repeated freeze-thaw cycles.

  • Incorrect Pipetting or Dilution: Verify the accuracy and calibration of your pipettes. Ensure that all dilutions are prepared correctly according to the assay protocol.

  • Instrument Malfunction: Check the instrument settings, such as wavelength and temperature, to ensure they match the assay requirements.[9] Run instrument performance checks as recommended by the manufacturer.

  • Contaminated Reagents: Use fresh reagents if contamination is suspected. Do not mix reagents from different kit lots.

Q6: I am observing high variability between replicate samples. What could be the cause?

A6:

  • Inadequate Mixing: Ensure thorough but gentle mixing of samples and reagents before analysis.

  • Pipetting Inconsistency: Use consistent pipetting techniques for all samples and replicates.

  • Sample Quality: The presence of particulates or fibrin (B1330869) clots in the sample can lead to variability. Ensure samples are properly centrifuged and handled.

  • Assay Drift: If running a large batch of samples, assay drift can occur. Run controls at the beginning and end of the batch to monitor for this.

Q7: The 1,5-AG results seem inconsistent with the patient's HbA1c levels. What could explain this discrepancy?

A7:

  • Different Timeframes: Remember that 1,5-AG reflects glycemic control over the past 1-2 weeks, while HbA1c reflects the past 2-3 months.[2] A recent improvement or worsening of glycemic control will be detected by 1,5-AG before it is fully reflected in the HbA1c value.[9]

  • Postprandial Hyperglycemia: The patient may have significant post-meal glucose spikes, which would lower 1,5-AG levels but might have a smaller impact on the overall HbA1c, especially if fasting glucose is well-controlled.[2][5]

  • Underlying Conditions: Certain conditions can affect one or both markers. For example, conditions that affect red blood cell lifespan (like hemolysis) can alter HbA1c levels but do not affect 1,5-AG.[3] Conversely, severe renal dysfunction can impact 1,5-AG levels.[4]

  • Medications: Certain medications, such as SGLT2 inhibitors, which increase urinary glucose excretion, can also affect 1,5-AG levels.[3]

Q8: Can hemolyzed, icteric, or lipemic samples be used for 1,5-AG analysis?

A8: This depends on the specific assay. Some manufacturers state that hemolyzed or grossly lipemic samples are causes for rejection.[10] However, one study on the GlycoMark™ assay indicated that hemoglobin (up to 125 mg/dL), bilirubin (B190676) (up to 53 mg/dL), and triglycerides (up to 1,153 mg/dL) did not interfere with the assay.[9] It is always best to consult the package insert for the specific assay you are using to check for interference thresholds. When in doubt, it is recommended to request a new sample.

Data Presentation

Table 1: Reference Ranges for Serum this compound (μg/mL)

PopulationMaleFemaleCombinedSource
Adult (U.S.)10.7 - 32.06.8 - 29.3-[9]
Adult (Jiangsu, China)15.8 - 52.614.3 - 48.0-[8]
General Adult--7.3 - 36.6[7]

Table 2: Performance Characteristics of a Commercial 1,5-AG Enzymatic Assay

ParameterSpecificationSource
Method Enzymatic[11]
Sample Type Serum, Plasma[11]
Sample Volume 4 µL[11]
Analytical Sensitivity 0.2 µg/mL[9][11]
Linearity 0 - 50 µg/mL[11]
Intra-Assay Precision (%CV) < 4%[9]
Inter-Assay Precision (%CV) < 4%[9]

Experimental Protocols

Generalized Protocol for an Automated Enzymatic 1,5-AG Assay

This protocol is a generalized example based on the principles of commercially available enzymatic assays, such as the GlycoMark™ assay.[9][11] Users must follow the specific instructions provided with their assay kit.

  • Sample Preparation:

    • Collect blood in a serum separator tube or a tube with a suitable anticoagulant (e.g., EDTA, heparin) if using plasma.

    • Separate serum or plasma from cells by centrifugation within 45 minutes of collection.[10]

    • Store samples at 2-8°C if they are to be analyzed within 7 days. For longer storage, freeze at -20°C or below.[10]

  • Reagent Preparation:

    • Bring all reagents, controls, and calibrators to room temperature before use.

    • Reconstitute any lyophilized components according to the manufacturer's instructions.

    • Ensure reagents are within their stability period after opening.[11]

  • Assay Procedure (Automated Analyzer):

    • Calibration: Perform a two-point calibration as per the assay instructions.

    • Pretreatment: The analyzer pipettes a small volume of sample (e.g., 4 µL) into a reaction cuvette containing a pretreatment reagent. This reagent often contains glucokinase to eliminate glucose, which could otherwise interfere.[9]

    • Incubation 1: The mixture is incubated for a specified time (e.g., 5 minutes) to allow for the completion of the pretreatment reaction.[9]

    • Color Reaction: A coloring reagent, containing an enzyme specific for 1,5-AG (e.g., pyranose oxidase), is added. This enzyme oxidizes 1,5-AG, leading to a reaction that produces a colored product.[9][13]

    • Incubation 2: The reaction mixture is incubated for a second period (e.g., 10 minutes) to allow for color development.[9]

    • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546 nm), with a reference wavelength (e.g., 700 nm) to correct for background absorbance.[9]

    • Calculation: The concentration of 1,5-AG in the sample is calculated by the analyzer based on the absorbance values and the calibration curve.

Visualizations

G cluster_blood Bloodstream cluster_kidney Kidney cluster_hyperglycemia Hyperglycemia (>180 mg/dL) Blood_Glucose Blood Glucose Glomerulus Glomerular Filtration Blood_Glucose->Glomerulus AG_Blood This compound AG_Blood->Glomerulus Tubule Renal Tubule Reabsorption Glomerulus->Tubule Filtrate Tubule->AG_Blood 99.9% Reabsorbed (Normal Glucose) Urine Urinary Excretion Tubule->Urine Increased 1,5-AG Excretion High_Glucose Excess Glucose High_Glucose->Tubule Competitively Inhibits 1,5-AG Reabsorption

Caption: Metabolic pathway of this compound regulation.

G start Start: Receive Sample (Serum/Plasma) prep Sample Preparation: Centrifuge to separate serum/plasma start->prep storage Store at 2-8°C (≤7 days) or ≤ -20°C (long-term) prep->storage reagent_prep Reagent Preparation: Bring reagents, calibrators, controls to room temp storage->reagent_prep instrument_setup Instrument Setup: Load reagents, perform calibration reagent_prep->instrument_setup run_assay Run Assay: Automated pipetting, incubation, and reading instrument_setup->run_assay data_analysis Data Analysis: Calculate 1,5-AG concentration run_assay->data_analysis report Report Results data_analysis->report

Caption: General experimental workflow for 1,5-AG analysis.

G start Inconsistent 1,5-AG Result (e.g., mismatch with HbA1c) check_time Consider Clinical Context: Recent change in therapy or diet? start->check_time check_ppg Assess Postprandial Glucose: High glucose spikes expected? check_time->check_ppg No result_valid Result is likely valid. Reflects short-term glycemic events. check_time->result_valid Yes check_conditions Review Patient History: Renal or liver disease? Anemia? check_ppg->check_conditions No check_ppg->result_valid Yes check_meds Check Medications: Is the patient on SGLT2 inhibitors? check_conditions->check_meds No result_invalid Result may be compromised. Request new sample if possible. check_conditions->result_invalid Yes check_sample Evaluate Sample Quality: Hemolysis? Lipemia? Icterus? check_meds->check_sample No check_meds->result_invalid Yes check_sample->result_valid No check_sample->result_invalid Yes

Caption: Logical troubleshooting for inconsistent 1,5-AG results.

References

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) as a Glycemic Marker

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the use of 1,5-anhydroglucitol (1,5-AG) as a marker for short-term glycemic control.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,5-AG) and what is its principle as a glycemic marker?

A1: this compound (1,5-AG) is a naturally occurring, metabolically inert polyol found in food.[1][2] Under normal blood glucose conditions, it is freely filtered by the kidney glomeruli and almost completely reabsorbed by the proximal tubules, maintaining a stable concentration in the blood.[3][4] However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the high amount of glucose competitively inhibits the reabsorption of 1,5-AG.[4][5] This leads to increased excretion of 1,5-AG in the urine and a corresponding decrease in its serum or plasma concentration. Therefore, lower levels of 1,5-AG are indicative of recent hyperglycemic excursions.[4]

Q2: What are the primary advantages of 1,5-AG over other glycemic markers like HbA1c and Fructosamine?

A2: The primary advantage of 1,5-AG is its ability to reflect short-term glycemic control, typically over the preceding 1-2 weeks.[6][7][8] This makes it particularly sensitive to transient and postprandial hyperglycemia that may not be captured by HbA1c, which reflects average glycemia over 2-3 months.[1][9] Unlike fructosamine, which can be influenced by serum protein concentrations, 1,5-AG is not affected by this variable. Studies have shown that 1,5-AG is more tightly associated with glucose fluctuations and postprandial glucose than HbA1c or fructosamine.[1][2]

Q3: What are the main limitations and confounding factors that can affect 1,5-AG levels?

A3: While a powerful marker, 1,5-AG has several limitations. Its accuracy can be compromised by conditions affecting renal function, certain medications, and other physiological states. For instance, severe chronic kidney disease (CKD Stages 4-5) can independently lower 1,5-AG levels, making it an unreliable marker in this population.[5] Other factors include advanced liver disease, pregnancy, and the use of specific drugs like SGLT2 inhibitors, which inherently alter glucose reabsorption.[10]

Q4: How do SGLT2 inhibitors affect 1,5-AG measurements?

A4: Sodium-glucose cotransporter 2 (SGLT2) inhibitors lower blood glucose by inducing glucosuria, even at normal glucose levels. This mechanism directly interferes with the principle of the 1,5-AG assay. By blocking glucose reabsorption, these drugs also block 1,5-AG reabsorption, leading to artificially low 1,5-AG levels that do not accurately reflect glycemic control.[7] Therefore, 1,5-AG is not a valid glycemic marker in patients undergoing treatment with SGLT2 inhibitors.

Troubleshooting Guide

Issue 1: Unexpectedly low 1,5-AG levels in a subject with well-controlled HbA1c.

  • Possible Cause 1: Postprandial Hyperglycemia: The subject may have significant glucose spikes after meals that are not reflected in the long-term average of HbA1c.[1][11] Low 1,5-AG is a strong indicator of such excursions.

  • Recommended Action: Recommend evaluation with continuous glucose monitoring (CGM) or more frequent self-monitoring of blood glucose (SMBG) to investigate glycemic variability.[10]

  • Possible Cause 2: Renal Impairment: The subject may have undiagnosed renal dysfunction. While 1,5-AG is generally reliable in mild to moderate (Stage 1-3) CKD, its levels can be affected in severe renal disease.[5]

  • Recommended Action: Assess the subject's estimated glomerular filtration rate (eGFR). If eGFR is indicative of CKD Stage 4 or 5, 1,5-AG results should be considered invalid for glycemic monitoring.

  • Possible Cause 3: Interfering Medications or Conditions: The subject may be taking medications (e.g., SGLT2 inhibitors) or have conditions (e.g., pregnancy, advanced liver disease) that lower 1,5-AG.[10][12]

  • Recommended Action: Carefully review the subject's medical history, current medications, and physiological status.

Issue 2: High inter-assay variability for the same sample.

  • Possible Cause 1: Sample Quality: Hemolysis or gross lipemia can interfere with the enzymatic assay. Improper sample handling, storage, or repeated freeze-thaw cycles can degrade analytes.

  • Recommended Action: Ensure proper sample collection and processing. Serum should be separated from cells within 45 minutes of collection.[8] Avoid using hemolyzed or lipemic samples. Follow the storage stability guidelines (e.g., stable for 7 days when refrigerated).[8]

  • Possible Cause 2: Reagent or Instrument Issue: Reagents may be expired or improperly stored. The instrument may require calibration or maintenance.

  • Recommended Action: Check the expiration dates and storage conditions of all assay components. Run quality control materials to verify instrument performance and calibration.

Data Presentation: Comparison of Glycemic Markers

FeatureThis compound (1,5-AG)Glycated Hemoglobin (HbA1c)Fructosamine
Timeframe of Glycemic Control ~1–2 weeks[6][7]~2–3 months[9]~2–3 weeks
Principle Competitive inhibition of renal reabsorption by glucose[1]Non-enzymatic glycation of hemoglobinNon-enzymatic glycation of total serum proteins
Primary Strength Detects short-term glycemic excursions and postprandial hyperglycemia[1][2]Reflects long-term average glucose; widely standardizedUseful when HbA1c is unreliable (e.g., hemoglobinopathies)
Key Limitations Affected by severe renal disease, SGLT2 inhibitors, pregnancy, liver disease[5][10]Does not capture glycemic variability; affected by conditions altering RBC lifespanAffected by serum protein levels and turnover (e.g., nephrotic syndrome)
Correlation with Hyperglycemia Negative (levels decrease with hyperglycemia)[11]Positive (levels increase with hyperglycemia)Positive (levels increase with hyperglycemia)

Experimental Protocols

Protocol: Quantitative Determination of 1,5-AG in Serum/Plasma (Enzymatic Method)

This protocol is based on a common enzymatic colorimetric assay principle. Researchers should always refer to the specific manufacturer's insert for the kit being used.

1. Principle: The assay typically involves a two-step enzymatic reaction.[6] First, endogenous glucose in the sample is eliminated to prevent interference. This is achieved by converting glucose to a non-reactive form using enzymes like hexokinase.[6] Second, 1,5-AG is oxidized by the enzyme pyranose oxidase (PROD), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase (POD), and the resulting color intensity is proportional to the 1,5-AG concentration.[3][6]

2. Materials:

  • Serum or plasma sample (collected in SST or red-top tube; EDTA or Heparin plasma is also acceptable).

  • 1,5-AG assay kit (containing reagents, calibrators, and controls).

  • Microplate reader or automated clinical chemistry analyzer.

  • Precision pipettes and tips.

3. Sample Preparation:

  • Collect blood via standard venipuncture.

  • Separate serum or plasma from cells within 45 minutes of collection to prevent glycolysis.[8]

  • Ensure samples are not hemolyzed or grossly lipemic.[8]

  • Samples can be stored at 2-8°C for up to 7 days before analysis. For longer storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

4. Assay Procedure (Example for a microplate format):

  • Prepare working reagents according to the kit manufacturer's instructions.

  • Pipette calibrators, controls, and unknown samples into designated wells of the microplate.

  • Add the first enzyme reagent (for glucose elimination) to each well. Incubate as specified by the manufacturer (e.g., 5 minutes at 37°C).

  • Add the second enzyme reagent (for 1,5-AG reaction and color development) to each well.

  • Incubate for the specified time and temperature (e.g., 5 minutes at 37°C).

  • Read the absorbance at the specified wavelength (e.g., 546 nm) using a microplate reader.

5. Calculation:

  • Generate a calibration curve by plotting the absorbance of the calibrators against their known concentrations.

  • Determine the concentration of 1,5-AG in the unknown samples and controls by interpolating their absorbance values from the calibration curve.

  • Results are typically reported in µg/mL.

Visualizations

Diagram 1: Factors Influencing Plasma 1,5-AG Levels

cluster_inhibition Inhibitory Factors on Reabsorption Diet Dietary Intake (Source of 1,5-AG) BodyPool Body Pool of 1,5-AG (500-1000 mg) Diet->BodyPool Plasma Plasma 1,5-AG (Target of Measurement) BodyPool->Plasma Maintains Stable Level Kidney Kidney Filtration & Reabsorption Plasma->Kidney Kidney->Plasma 99.9% Reabsorbed Urine Urinary Excretion Kidney->Urine Excreted Hyperglycemia Hyperglycemia (>180 mg/dL) Hyperglycemia->Kidney Competitively Inhibits SGLT2i SGLT2 Inhibitors SGLT2i->Kidney Directly Inhibits CKD Severe CKD (Stages 4-5) CKD->Kidney Alters Function Pregnancy Pregnancy Pregnancy->Kidney Alters Threshold

Caption: Factors affecting the metabolism and measurement of 1,5-AG.

Diagram 2: Experimental Workflow for 1,5-AG Measurement

cluster_assay Enzymatic Assay Steps start 1. Sample Collection (Serum or Plasma) process 2. Centrifugation (Separate serum/plasma within 45 min) start->process store 3. Sample Storage (2-8°C for ≤7 days or Frozen) process->store assay_prep 4. Assay Preparation (Prepare reagents, calibrators, controls) store->assay_prep glucose_elim 5a. Glucose Elimination (Add Reagent 1, Incubate) assay_prep->glucose_elim color_dev 5b. 1,5-AG Reaction & Color Development (Add Reagent 2, Incubate) glucose_elim->color_dev read 6. Absorbance Reading (Spectrophotometer) color_dev->read calc 7. Calculation (Interpolate from calibration curve) read->calc result 8. Final Result (µg/mL) calc->result

Caption: Standard workflow for the enzymatic measurement of 1,5-AG.

Diagram 3: Troubleshooting Logic for Low 1,5-AG Results

start Low 1,5-AG Result Observed q1 Is HbA1c also elevated? start->q1 a1_yes Consistent with Poor Glycemic Control q1->a1_yes Yes q2 Is HbA1c within target range? q1->q2 No q3 Is patient on SGLT2 inhibitors? q2->q3 Yes a3_yes Result is an expected pharmacological effect. Marker is not valid. q3->a3_yes Yes q4 Does patient have severe CKD (eGFR <30), pregnancy, or advanced liver disease? q3->q4 No a4_yes Result likely due to confounding condition. Marker is not reliable. q4->a4_yes Yes a_final Result likely indicates Postprandial Hyperglycemia or Glycemic Variability. q4->a_final No

Caption: Decision tree for troubleshooting unexpectedly low 1,5-AG values.

References

Technical Support Center: Dietary Polyols and 1,5-Anhydroglucitol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential impact of dietary polyols on the measurement of 1,5-Anhydroglucitol (1,5-AG), a critical biomarker for short-term glycemic control.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,5-AG) and why is it a useful biomarker?

A1: this compound (1,5-AG) is a naturally occurring, metabolically inert polyol found in food.[1][2] Its levels in the blood remain stable under normal glucose conditions because it is freely filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (elevated blood glucose), glucose competitively inhibits the renal reabsorption of 1,5-AG, leading to a decrease in its serum concentration. This makes 1,5-AG a sensitive marker for short-term glycemic control and hyperglycemic excursions over the preceding 1-2 weeks.[1][3][4]

Q2: Can the consumption of dietary polyols (sugar alcohols) affect 1,5-AG measurements?

A2: Yes, there is a potential for dietary polyols to interfere with the enzymatic measurement of 1,5-AG. This is primarily due to the cross-reactivity of the enzymes used in the assay with structurally similar compounds. The most common enzymatic assays for 1,5-AG, such as the GlycoMark™ assay, utilize the enzyme pyranose oxidase (PROD).[5][6] This enzyme is not entirely specific to 1,5-AG and can also react with other sugars and polyols that have a pyranose-like structure.[5][7]

Q3: Which specific polyols and sugars have been reported to interfere with the 1,5-AG enzymatic assay?

A3: Research has shown that the pyranose oxidase (PROD) enzyme can react with sugars such as galactose, xylose, and mannose.[5] One study specifically identified galactose as a significant interfering molecule in saliva samples.[5][8] While direct quantitative interference data for all common dietary polyols like sorbitol and xylitol (B92547) is limited in the readily available literature, the potential for cross-reactivity exists due to structural similarities. However, one study submitted to the FDA for the GlycoMark™ assay indicated that maltose (B56501) at a concentration of 500 mg/dL did not cause interference.[9]

Q4: Are there other factors that can influence 1,5-AG levels besides hyperglycemia and dietary polyols?

A4: Yes, several other conditions can affect 1,5-AG levels, independent of glycemic control. These include:

  • Kidney Disease: Advanced kidney disease (Stage 4 or 5) can lead to low 1,5-AG values.[10]

  • Liver Disease: Advanced liver disease may also result in lower 1,5-AG levels.[10][11]

  • Pregnancy: 1,5-AG levels can be altered during pregnancy.[10]

  • Medications: Certain medications, such as SGLT2 inhibitors (e.g., Invokana®) and acarbose, are known to lower 1,5-AG levels.[10] Conversely, some Chinese medicines like Polygala Tenuifolia and Senega Syrup may cause elevated 1,5-AG values.[10]

  • Uremia: Increased levels of inositol (B14025) in patients with uremia can interfere with 1,5-AG measurement.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low 1,5-AG levels in a normoglycemic subject 1. Recent high intake of dietary polyols or interfering sugars (e.g., galactose).2. Use of interfering medications (e.g., SGLT2 inhibitors).3. Underlying, undiagnosed kidney or liver disease.1. Review the subject's dietary records for consumption of sugar-free products, certain fruits, or supplements containing high levels of polyols.2. Confirm the subject's medication regimen.3. Consider alternative methods for assessing glycemic control, such as fructosamine (B8680336) or continuous glucose monitoring, to corroborate findings.4. If interference is suspected, consider a washout period for the suspected dietary source and re-measure 1,5-AG.
Inconsistent 1,5-AG results between different assay kits Different enzymatic assays (e.g., GlycoMark™ vs. Determiner-L) may have varying specificities and may yield different results for the same sample.[3]Be consistent with the assay kit used for longitudinal monitoring of a subject. If switching kits, perform bridging studies to establish a correlation between the results from the two assays.
High variability in 1,5-AG measurements for the same subject over a short period 1. Intermittent high consumption of interfering substances.2. Significant fluctuations in postprandial glucose levels.3. Assay imprecision.1. Inquire about the subject's diet and medication use in the days leading up to each measurement.2. Correlate 1,5-AG levels with other glycemic markers like postprandial glucose or continuous glucose monitoring data.[13][14]3. Run quality control samples to ensure the assay is performing within specified precision limits.

Quantitative Data on Potential Interferences

The following table summarizes available quantitative data on the interference of various substances with the enzymatic 1,5-AG assay.

Substance Test Concentration Interference Observed Source
Maltose 500 mg/dLNo[9]
Glucose 1000 mg/dLNo[9]
Ascorbic Acid 25 mg/dLNo[9]
Uric Acid 20 mg/dLNo[9]
Creatinine 10 mg/dLNo[9]
Urea 20 mg/dLNo[9]
Hemoglobin up to 125 mg/dLNo[9]
Triglycerides up to 1153 mg/dLNo[9]
Bilirubin up to 53 mg/dLNo[9]
Galactose Not specified (present in saliva)Significant interference[5][8]
Xylose Not specifiedPotential for interference[5]
Mannose Not specifiedPotential for interference[5]

Experimental Protocols

Protocol 1: Enzymatic Measurement of this compound (General Principle)

This protocol outlines the general steps for the enzymatic determination of 1,5-AG in serum or plasma, based on the principles of the GlycoMark™ assay.

  • Sample Preparation:

    • Collect blood samples in serum separator tubes or EDTA plasma tubes.

    • Centrifuge to separate serum or plasma from blood cells.

  • Glucose Elimination:

    • The sample is pre-treated to eliminate glucose, which can interfere with the assay. This is typically achieved by converting glucose to a non-reactive form.

    • Incubate the sample with a reagent containing hexokinase and ATP to convert glucose to glucose-6-phosphate.

  • 1,5-AG Oxidation:

    • Add a second reagent containing pyranose oxidase (PROD).

    • PROD catalyzes the oxidation of 1,5-AG, producing hydrogen peroxide (H₂O₂).

  • Colorimetric Detection:

    • The generated H₂O₂ is then measured in a colorimetric reaction involving a peroxidase and a chromogenic substrate.

    • The intensity of the color produced is directly proportional to the concentration of 1,5-AG in the sample.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

  • Calculation:

    • Calculate the 1,5-AG concentration based on a standard curve generated using known concentrations of 1,5-AG.

Protocol 2: Assessing the Interference of a Test Compound (e.g., a Polyol) on 1,5-AG Measurement

This protocol provides a framework for evaluating the potential interference of a specific polyol on the enzymatic 1,5-AG assay.

  • Prepare a Baseline Sample:

    • Use a pooled serum or plasma sample with a known 1,5-AG concentration.

  • Prepare Spiked Samples:

    • Create a series of aliquots of the baseline sample.

    • Spike each aliquot with increasing concentrations of the test polyol (e.g., sorbitol, xylitol, maltitol). The concentration range should cover physiologically relevant levels following dietary intake.

    • Include a control aliquot with no added polyol.

  • Measure 1,5-AG:

    • Measure the 1,5-AG concentration in all spiked samples and the control sample using the enzymatic assay protocol described above.

  • Analyze the Data:

    • Compare the 1,5-AG measurements of the spiked samples to the control sample.

    • Calculate the percent recovery of 1,5-AG in the presence of the polyol. A significant deviation from 100% recovery indicates interference.

    • Plot the measured 1,5-AG concentration against the polyol concentration to determine if there is a dose-dependent effect.

Visualizations

Polyol_Interference_Pathway cluster_sample Biological Sample (Serum/Plasma) cluster_assay Enzymatic 1,5-AG Assay cluster_step1 Step 1: Glucose Elimination cluster_step2 Step 2: 1,5-AG Oxidation cluster_step3 Step 3: Detection 1,5-AG This compound H2O2_AG H₂O₂ (from 1,5-AG) 1,5-AG->H2O2_AG Pyranose Oxidase (PROD) Polyol Dietary Polyol (e.g., Sorbitol, Xylitol) H2O2_Polyol H₂O₂ (from Polyol) Polyol->H2O2_Polyol Pyranose Oxidase (PROD) (Potential Cross-reactivity) Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Hexokinase + ATP Colorimetric_Signal Measured Signal (Potentially Inflated) H2O2_AG->Colorimetric_Signal Peroxidase + Chromogen H2O2_Polyol->Colorimetric_Signal

Caption: Biochemical pathway of the enzymatic 1,5-AG assay and the potential point of interference by dietary polyols.

Caption: A logical workflow for troubleshooting unexpected this compound (1,5-AG) measurement results.

References

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Anhydroglucitol (1,5-AG) measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,5-AG) and why is it measured?

A1: this compound (1,5-AG) is a naturally occurring dietary polyol that is structurally similar to glucose.[1][2] In individuals with normal blood glucose levels, 1,5-AG is filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (high blood glucose), typically when the renal threshold for glucose is exceeded, the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in serum 1,5-AG levels.[3][4][5] This makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting hyperglycemic excursions over the preceding 1-2 weeks.[6][7][8]

Q2: What sample types are suitable for 1,5-AG measurement?

A2: Serum and plasma are the most common sample types for 1,5-AG analysis. Acceptable anticoagulants for plasma collection include EDTA, heparin, sodium fluoride, and sodium citrate.[6][9]

Q3: How should specimens be handled and stored?

A3: For optimal results, specimens should be handled and stored correctly. The stability of 1,5-AG in serum is as follows:

  • Room temperature: up to 7 days[9]

  • Refrigerated (2-8°C): up to 7 days[6][9]

  • Frozen (-80°C): up to 28 days[9][10] It is also stable for at least three freeze-thaw cycles.[10] Hemolyzed samples should be rejected.[9]

Q4: What are the common methods for measuring 1,5-AG?

A4: The most common methods for 1,5-AG measurement are enzymatic assays and liquid or gas chromatography with mass spectrometry (LC/MS).[3] Enzymatic assays, such as the GlycoMark™ assay, are widely used in clinical settings due to their simplicity and suitability for automation.[11] LC/MS methods are highly sensitive and precise but are often more complex and costly.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the measurement of 1,5-AG.

Issue 1: Unexpectedly Low 1,5-AG Results

Potential Cause Explanation Recommended Action
Recent Hyperglycemic Excursions The primary reason for low 1,5-AG is recent hyperglycemia. This is the intended clinical application of the marker.Correlate the 1,5-AG value with other glycemic markers (e.g., continuous glucose monitoring data, fructosamine) to confirm recent hyperglycemic events.[12]
Medications Certain medications can lower 1,5-AG levels independently of glycemic control. These include SGLT2 inhibitors (e.g., Invokana®) and acarbose.[4][6]Review the subject's medication history. If the subject is on interfering medications, this should be noted when interpreting the results.
Advanced Kidney Disease Stage 4 or 5 kidney disease can lead to low 1,5-AG values.[4][6]Assess the subject's renal function. 1,5-AG may not be a reliable marker of glycemic control in patients with severe renal impairment.
Advanced Liver Disease Advanced liver disease has been associated with decreased 1,5-AG levels.[6][11]Consider the subject's liver function status when interpreting low 1,5-AG results.
Pregnancy 1,5-AG levels can be lower during pregnancy.[6][12] Decreased 1,5-AG is also a risk factor for gestational diabetes.[4]Exercise caution when interpreting 1,5-AG levels in pregnant individuals.

Issue 2: Unexpectedly High 1,5-AG Results

Potential Cause Explanation Recommended Action
Dietary Supplements/Herbal Medicines Certain Chinese herbal medicines, such as those containing Polygala tenuifolia or Senega Syrup, may cause elevated 1,5-AG values.[6]Inquire about the use of any herbal supplements or traditional medicines.
Assay Interference Although uncommon in serum/plasma assays, cross-reactivity with other substances could theoretically elevate results. For salivary 1,5-AG, galactose is a known interferent in enzymatic assays.[3][8]If using a non-standard sample type or suspecting interference, consider re-analysis using a different method, such as LC-MS.

Issue 3: High Assay Variability (Poor Precision)

Potential Cause Explanation Recommended Action
Improper Sample Handling Repeated freeze-thaw cycles beyond what is recommended or improper storage can degrade sample integrity.Ensure all samples are handled according to the recommended storage and handling procedures.[9][10]
Instrument Malfunction Issues with the automated analyzer, such as improper reagent dispensing or temperature fluctuations, can lead to variability.Perform instrument maintenance and calibration as per the manufacturer's instructions. Run quality control samples to verify instrument performance.
Reagent Issues Expired or improperly stored reagents can lead to inconsistent results.Check the expiration dates and storage conditions of all reagents. Ensure reagents have been brought to the appropriate temperature before use.

Quantitative Data Summary

Table 1: Performance Characteristics of a Commercial 1,5-AG Enzymatic Assay (GlycoMark™)

Parameter Value Reference
Method Enzymatic[6]
Sample Volume 4 µL[6]
Analytical Sensitivity 0.2 µg/mL[2][6]
Linearity 0 - 50 µg/mL[6]
Calibration 2-Point[6]
Intra-assay Imprecision (%CV) 1.28% - 3.83%[6]
Inter-assay Imprecision (%CV) 0.79% - 3.7%[10]

Table 2: Reference Intervals for Serum 1,5-AG (mcg/mL)

Population Male Female Reference
U.S. Adults (≥18 years) 7.3 - 36.67.5 - 28.4[9]
U.S. Adults (5th-95th percentile) 10.7 - 32.06.8 - 29.3[2]
U.S. Adolescents (2-17 years) 15.0 - 38.011.2 - 35.7[9]
Healthy U.S. Population 10.2 - 33.85.9 - 31.8[10]
Chinese Population (Jiangsu) 15.8 - 52.614.3 - 48.0[13]

Experimental Protocols

Methodology: Enzymatic Assay for this compound

This protocol is a generalized representation of a commercially available enzymatic assay for the quantitative determination of 1,5-AG in serum or plasma. For specific applications, refer to the manufacturer's package insert.

Principle: The assay typically involves a series of enzymatic reactions. In one common approach, pyranose oxidase (PROD) is used, which acts on 1,5-AG to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a peroxidase-catalyzed reaction that results in the formation of a colored product. The intensity of the color is directly proportional to the 1,5-AG concentration.

Materials:

  • Automated clinical chemistry analyzer (e.g., Roche Hitachi 917)

  • 1,5-AG Reagent Kit (containing enzymes, substrates, and buffer)

  • 1,5-AG Calibrators

  • Quality Control (QC) materials (low and high levels)

  • Patient serum or plasma samples

Procedure:

  • Sample Preparation: Centrifuge blood collection tubes to separate serum or plasma. Ensure samples are free of hemolysis and particulate matter.

  • Instrument Setup: Program the automated analyzer with the assay parameters as specified by the reagent manufacturer. This includes sample volume, reagent volumes, incubation times, and wavelength for absorbance reading.

  • Calibration: Perform a 2-point calibration using the low and high calibrators provided with the kit. Calibration should be performed as recommended by the manufacturer (e.g., with each new reagent lot, after major instrument maintenance).

  • Quality Control: Analyze QC materials at least once daily to verify the performance of the assay and instrument. The results must fall within the manufacturer's specified ranges before reporting patient results.

  • Sample Analysis: Load the patient samples onto the analyzer. The instrument will automatically perform the following steps: a. Dispense a precise volume of sample into a reaction cuvette. b. Add Reagent 1 (buffer/enzyme mixture) and incubate. c. Add Reagent 2 (chromogen/enzyme mixture) to initiate the color development reaction. d. Measure the change in absorbance at the specified wavelength.

  • Calculation: The analyzer's software calculates the 1,5-AG concentration in each sample by comparing its absorbance to the calibration curve.

  • Result Review: Review the results, including QC data, to ensure the validity of the run. Investigate any out-of-range QC results or flags on patient data before reporting.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_results Data Processing Collect Collect Blood Sample (Serum or Plasma) Centrifuge Centrifuge to Separate Serum/Plasma Collect->Centrifuge Inspect Inspect for Hemolysis and Particulates Centrifuge->Inspect Load Load Patient Samples Inspect->Load Calibrate Perform 2-Point Calibration QC Run Quality Control (Low & High) Calibrate->QC QC->Load If QC Passes Assay Automated Assay: Dispense, Incubate, Read Absorbance Load->Assay Calculate Calculate 1,5-AG Concentration Assay->Calculate Review Review QC and Patient Data Calculate->Review Report Report Results Review->Report

Caption: Workflow for Enzymatic 1,5-AG Measurement.

G Start Unexpected 1,5-AG Result (Low or High) CheckMeds Review Patient Medication History (SGLT2i, Acarbose, Herbals) Start->CheckMeds CheckClinical Review Clinical Status (Kidney/Liver Disease, Pregnancy) CheckMeds->CheckClinical No ResultExplained Result is Clinically/Medically Explained. Annotate Report. CheckMeds->ResultExplained Yes CheckQC Review Assay QC Data (Calibrators, Controls) CheckClinical->CheckQC No CheckClinical->ResultExplained Yes ResultUnexplained Result Remains Unexplained CheckQC->ResultUnexplained QC OK InvestigateAssay Investigate for Assay Interference. Consider re-analysis with alternate method (LC-MS). CheckQC->InvestigateAssay QC Failed ResultUnexplained->InvestigateAssay

Caption: Troubleshooting Logic for Unexpected 1,5-AG Results.

References

troubleshooting low 1,5-AG readings in well-controlled diabetes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-anhydroglucitol (1,5-AG) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,5-AG) and why is it a useful biomarker in diabetes research?

A1: this compound (1,5-AG) is a naturally occurring dietary polyol structurally similar to glucose. In healthy individuals, it is filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (blood glucose >180 mg/dL), high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a decrease in serum/plasma levels.[1] This inverse relationship makes 1,5-AG a sensitive marker for short-term glycemic control, particularly for detecting postprandial hyperglycemic excursions that may not be fully reflected in long-term markers like HbA1c.[1][2]

Q2: What is the clinical significance of a low 1,5-AG reading in a research subject with well-controlled diabetes (i.e., normal or near-normal HbA1c)?

A2: A low 1,5-AG level in the context of a normal or near-normal HbA1c suggests recent and transient episodes of hyperglycemia, particularly post-meal glucose spikes.[1] While HbA1c provides an average of blood glucose over 2-3 months, 1,5-AG reflects glycemic control over the preceding 1-2 weeks.[3] Therefore, a low 1,5-AG can unmask glycemic variability that is not apparent from the HbA1c value alone. This is significant because glycemic excursions are increasingly recognized as an independent risk factor for diabetic complications.[2]

Q3: What are the expected reference ranges for 1,5-AG?

A3: Reference ranges can vary slightly by laboratory and patient population. However, general guidelines are as follows:

PopulationTypical Reference Range (µg/mL)
Adult Male10.7 - 32.0
Adult Female6.8 - 29.3
Glycemic Control Goal for Diabetic Patients >10.0

Data compiled from multiple sources.

Troubleshooting Guide for Low 1,5-AG Readings

Low 1,5-AG readings in a subject with seemingly well-controlled diabetes can be perplexing. This guide provides a systematic approach to troubleshooting these unexpected results, considering both physiological factors and potential technical issues with the assay.

Step 1: Investigate Physiological and Clinical Factors

Is the subject taking any medications known to affect 1,5-AG levels?

Certain medications can influence 1,5-AG levels independently of glycemic control.

Medication ClassMechanism of Action & Effect on 1,5-AG
SGLT2 Inhibitors (e.g., Invokana®, Farxiga®, Jardiance®)These drugs block glucose reabsorption in the kidneys, leading to persistent glucosuria. This directly competes with and inhibits 1,5-AG reabsorption, resulting in artificially low 1,5-AG levels.
Steroids (Corticosteroids)Can induce hyperglycemia, which would lead to a true decrease in 1,5-AG levels.
Acarbose (an alpha-glucosidase inhibitor)May potentially reduce 1,5-AG levels by interfering with its intestinal absorption.

Could the subject have an underlying medical condition affecting 1,5-AG?

ConditionEffect on 1,5-AG
Renal Impairment (Stage 4 or 5 kidney disease)Can lead to low 1,5-AG values.
Advanced Liver Disease May result in decreased 1,5-AG levels.
Pregnancy Hormonal changes and alterations in renal function can cause lower 1,5-AG readings.
Post-gastrectomy Can lead to oxyhyperglycemia (rapid spikes in blood glucose after eating), resulting in low 1,5-AG.

Has the subject's diet changed recently?

Recent dietary changes, particularly in the type and amount of carbohydrates, can influence 1,5-AG levels.[4] Additionally, intravenous hyperalimentation can increase 1,5-AG concentrations.

Step 2: Review Pre-Analytical Procedures

Errors in sample collection, handling, and storage are a major source of variability in laboratory results.[5][6]

Was the sample collected and handled correctly?

ParameterRecommendationPotential Impact of Deviation
Sample Type Serum (serum separator tube - SST) or Plasma (EDTA, heparin, sodium fluoride, sodium citrate).Use of incorrect anticoagulants can interfere with the assay.
Hemolysis Avoid hemolysis (rupture of red blood cells).Hemolysis can interfere with colorimetric assays and release intracellular components that may affect results.[7][8][9]
Lipemia If possible, collect samples from fasting subjects to minimize lipemia (high levels of fats in the blood).Grossly lipemic samples can cause light scattering and interfere with spectrophotometric readings.[7][8][9]
Icterus Note any significant icterus (high bilirubin).High levels of bilirubin (B190676) can cause spectral interference in some assays.[7][8]
Sample Stability Follow manufacturer's guidelines. Typically: Room Temperature: up to 7 days; Refrigerated (2-8°C): up to 7 days; Frozen (-20°C): up to 28 days.Improper storage can lead to degradation of the analyte.
Step 3: Evaluate Analytical (Assay) Performance

If physiological and pre-analytical factors have been ruled out, consider issues with the assay itself.

Are you experiencing any of these common assay problems?

ProblemPossible CauseRecommended Solution
Inconsistent Results (Poor Reproducibility) Pipetting errors; Inconsistent incubation times or temperatures; Reagent contamination.Calibrate pipettes; Ensure consistent timing and temperature for all samples and standards; Use fresh, properly stored reagents.[4][10]
High Background Signal Improper washing; Non-specific binding.Increase the number and/or duration of wash steps; Use an appropriate blocking buffer as recommended by the manufacturer.[11]
No or Weak Signal Inactive enzyme or substrate; Omission of a reagent; Incorrect wavelength setting on the plate reader.Use fresh reagents and verify storage conditions; Double-check that all reagents were added in the correct order; Confirm the correct wavelength setting for the assay.[10]

Experimental Protocols

General Principle of the Enzymatic 1,5-AG Assay

The most common method for quantifying 1,5-AG is a colorimetric enzymatic assay. The general principle involves the following steps:

  • Glucose Removal: The sample is pre-treated to eliminate endogenous glucose, which would otherwise interfere with the assay. This is typically achieved by converting glucose to a non-reactive form (e.g., glucose-6-phosphate) using the enzyme hexokinase.

  • 1,5-AG Oxidation: The enzyme pyranose oxidase (PROD) is used to specifically oxidize 1,5-AG, producing hydrogen peroxide (H₂O₂).

  • Colorimetric Detection: The generated H₂O₂ is then detected in a colorimetric reaction, often using peroxidase (POD) and a chromogenic substrate. The intensity of the resulting color is directly proportional to the concentration of 1,5-AG in the sample and is measured using a spectrophotometer.

Detailed Protocol for a Manual Colorimetric Enzymatic 1,5-AG Assay

This protocol is a generalized example and should be adapted based on the specific manufacturer's instructions for the assay kit being used.

Materials:

  • 1,5-AG assay kit (containing reagents, standards, and controls)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 546 nm)

  • Calibrated pipettes and tips

  • Microplates (e.g., 96-well plates)

  • Incubator set to the temperature specified by the kit (e.g., 37°C)

  • Serum or plasma samples

  • Deionized or distilled water

Procedure:

  • Reagent Preparation:

    • Allow all reagents, standards, and samples to come to room temperature before use.

    • Reconstitute any lyophilized reagents or standards as per the kit instructions.

    • Prepare a working solution of the wash buffer, if required.

  • Standard Curve Preparation:

    • Prepare a series of standards with known 1,5-AG concentrations according to the kit protocol. This typically involves serial dilutions of a stock standard.

    • Include a blank (zero standard) containing only the assay buffer.

  • Assay Procedure:

    • Pipette the appropriate volume of standards, controls, and samples into separate wells of the microplate.

    • Add Reagent 1 (containing the glucose-removing enzymes) to each well.

    • Mix gently and incubate for the time and temperature specified in the protocol (e.g., 5 minutes at 37°C).

    • Add Reagent 2 (containing pyranose oxidase and the colorimetric reagents) to each well.

    • Mix gently and incubate for the specified time and temperature (e.g., 5 minutes at 37°C).

  • Measurement:

    • Measure the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards, controls, and samples.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the 1,5-AG concentration in the unknown samples.

Visualizations

Troubleshooting_Low_1_5AG cluster_Physiological Step 1: Physiological & Clinical Factors cluster_PreAnalytical Step 2: Pre-Analytical Review cluster_Analytical Step 3: Analytical (Assay) Review start Low 1,5-AG Reading in a Well-Controlled Diabetic Subject medication Medication Review start->medication conditions Underlying Conditions medication->conditions No interfering meds end_invalid Result is likely an artifact. Re-test sample if possible. medication->end_invalid SGLT2 inhibitor use identified diet Dietary Assessment conditions->diet No relevant conditions conditions->end_invalid Renal/Liver disease or pregnancy identified collection Sample Collection diet->collection No significant dietary changes handling Sample Handling collection->handling collection->end_invalid Hemolysis, lipemia, or wrong tube identified storage Sample Storage handling->storage handling->end_invalid Improper handling identified reagents Reagent Integrity storage->reagents No pre-analytical errors identified storage->end_invalid Improper storage identified protocol Assay Protocol Adherence reagents->protocol reagents->end_invalid Expired/improperly stored reagents identified instrument Instrument Performance protocol->instrument protocol->end_invalid Protocol deviation identified end_valid Result is likely a true reflection of recent hyperglycemic excursions. instrument->end_valid No assay errors identified instrument->end_invalid Instrument malfunction identified Renal_Handling_1_5AG cluster_euglycemia Euglycemia (Normal Blood Glucose) cluster_hyperglycemia Hyperglycemia (High Blood Glucose) bloodstream 1,5-AG and Glucose in Bloodstream glomerulus Glomerular Filtration bloodstream->glomerulus proximal_tubule Renal Proximal Tubule glomerulus->proximal_tubule euglycemia_reabsorption High Reabsorption of 1,5-AG proximal_tubule->euglycemia_reabsorption Low Glucose hyperglycemia_competition Glucose Competitively Inhibits 1,5-AG Reabsorption proximal_tubule->hyperglycemia_competition High Glucose (>180 mg/dL) euglycemia_excretion Low Excretion of 1,5-AG in Urine euglycemia_reabsorption->euglycemia_excretion euglycemia_result Normal/High Serum 1,5-AG euglycemia_excretion->euglycemia_result hyperglycemia_excretion High Excretion of 1,5-AG in Urine hyperglycemia_competition->hyperglycemia_excretion hyperglycemia_result Low Serum 1,5-AG hyperglycemia_excretion->hyperglycemia_result

References

Navigating the Nuances of 1,5-Anhydroglucitol Measurement in the Presence of Hematological Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in the measurement and interpretation of 1,5-Anhydroglucitol (1,5-AG) levels in the context of hematological conditions. Accurate assessment of glycemic control is critical in various research and clinical settings, and understanding the impact of blood disorders on biomarkers like 1,5-AG is paramount for reliable data interpretation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate robust and accurate experimental outcomes.

Troubleshooting Guide: Unexpected this compound Levels

Low or unexpected 1,5-AG levels in non-diabetic subjects can be a source of confusion. This guide provides a systematic approach to troubleshooting such discrepancies.

Observed Issue Potential Cause Recommended Action
Low 1,5-AG in a non-diabetic patient with known hemolytic anemia. Hemolytic anemia does not directly lower 1,5-AG levels. The low value may indicate underlying postprandial hyperglycemia that is not captured by HbA1c, which is falsely lowered by hemolysis.1. Confirm the absence of diabetes through an oral glucose tolerance test (OGTT). 2. Consider continuous glucose monitoring (CGM) to assess for glycemic excursions. 3. Rely on Glycated Albumin (GA) and 1,5-AG for a more accurate picture of glycemic control, as they are not affected by red blood cell lifespan.[1]
Low 1,5-AG in a patient with a hemoglobinopathy (e.g., sickle cell disease, thalassemia). Similar to hemolytic anemia, hemoglobinopathies primarily affect the accuracy of HbA1c measurements, not 1,5-AG. The low 1,5-AG may be a true indicator of glycemic variability.1. Use 1,5-AG and GA as more reliable markers of glycemic control in these patients. 2. Be aware that some HPLC methods for HbA1c can be affected by hemoglobin variants.
Low 1,5-AG in a patient with chronic kidney disease (CKD). Severe renal dysfunction (CKD stages 4-5) and end-stage renal disease (ESRD) can impair the renal reabsorption of 1,5-AG, leading to falsely low levels.[2]1. Assess the patient's estimated glomerular filtration rate (eGFR). 2. For patients with an eGFR below 30 mL/min/1.73m², interpret 1,5-AG results with caution. In these cases, 1,5-AG may not be a reliable marker of glycemic control.[2]
Unexpectedly low 1,5-AG with no known hematological or renal condition. Consider other factors that can influence 1,5-AG levels, such as certain medications (e.g., SGLT2 inhibitors), pregnancy, or severe liver disease.1. Review the patient's medication list. 2. Assess for pregnancy or underlying liver conditions. 3. If no other cause is identified, further investigation into glycemic status with an OGTT or CGM may be warranted.

Frequently Asked Questions (FAQs)

Q1: How does hemolytic anemia affect 1,5-AG levels compared to HbA1c?

A1: Hemolytic anemia, characterized by a shortened red blood cell (RBC) lifespan, leads to falsely low HbA1c levels because there is less time for hemoglobin to become glycated. In contrast, 1,5-AG levels are not influenced by RBC turnover.[1] Therefore, in a patient with hemolytic anemia, 1,5-AG provides a more accurate reflection of recent glycemic control than HbA1c.

Q2: Can I use 1,5-AG to monitor glycemic control in patients with sickle cell disease or thalassemia?

A2: Yes, 1,5-AG is considered a more reliable marker for short-term glycemic control in patients with hemoglobinopathies like sickle cell disease and thalassemia compared to HbA1c.[3] The structural variants in hemoglobin in these conditions can interfere with certain HbA1c assay methods, leading to inaccurate results. Since 1,5-AG is a small molecule filtered and reabsorbed by the kidneys, its levels are not affected by hemoglobin variants.

Q3: What is the impact of iron deficiency anemia on 1,5-AG levels?

A3: The direct effect of iron deficiency anemia on 1,5-AG levels has not been extensively studied, and quantitative data is scarce. While some studies have shown that iron deficiency anemia can lead to falsely elevated HbA1c levels, the impact on 1,5-AG is not well established.[4][5][6][7] It is generally believed that 1,5-AG is not significantly affected by iron deficiency.

Q4: Does megaloblastic anemia affect 1,5-AG measurements?

A4: Similar to iron deficiency anemia, there is a lack of specific research on the direct impact of megaloblastic anemia on 1,5-AG levels. Megaloblastic anemia can affect red blood cell size and lifespan, which can interfere with HbA1c. However, 1,5-AG is not expected to be directly influenced by these hematological changes.

Q5: At what stage of chronic kidney disease (CKD) does 1,5-AG become an unreliable marker?

A5: 1,5-AG is generally considered a reliable marker of glycemic control in patients with mild to moderate CKD (stages 1-3). However, in severe CKD (stages 4-5) and end-stage renal disease (ESRD), its reliability decreases significantly due to impaired renal tubular reabsorption.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the impact of hemolytic conditions on glycemic markers. It is important to note that data on the direct effect of other specific anemias and hemoglobinopathies on 1,5-AG levels are limited.

ConditionGlycemic MarkerValue in ConditionControl/Reference ValueKey Findings
Hemolysis This compound (µg/mL) Not significantly different from controls.Not significantly different from the hemolysis group.1,5-AG is not affected by hemolysis.[1]
Glycated Albumin (%) Not significantly different from controls.Not significantly different from the hemolysis group.GA is not affected by hemolysis.[1]
HbA1c (%) Significantly lower than controls.Significantly higher than the hemolysis group.HbA1c is falsely lowered by hemolysis.[1]
Chronic Kidney Disease (Stage 4-5) This compound (µg/mL) Significantly lower than in healthy individuals and those with mild-moderate CKD, even in non-diabetics.Healthy: ~12-40 µg/mL.[8]1,5-AG is an unreliable marker in severe CKD.[2]

Experimental Protocols

Measurement of this compound by Enzymatic Assay (e.g., GlycoMark®)

This protocol provides a general overview of the enzymatic method for 1,5-AG determination. Specific kit instructions should always be followed.

Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the sample is phosphorylated by hexokinase to prevent interference. Then, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured colorimetrically through a peroxidase-catalyzed reaction. The intensity of the color is inversely proportional to the 1,5-AG concentration.

Materials:

  • Serum or plasma sample

  • 1,5-AG enzymatic assay kit (e.g., GlycoMark®)

  • Microplate reader or automated clinical chemistry analyzer

  • Calibrators and controls provided with the kit

Procedure:

  • Sample Preparation: Collect blood in a serum separator tube or an EDTA tube. Centrifuge to separate serum or plasma.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

  • Assay Reaction:

    • Pipette the sample, calibrators, and controls into the appropriate wells of a microplate or sample cups for an automated analyzer.

    • Add the first enzyme reagent (containing hexokinase and ATP) to all wells and incubate to eliminate glucose.

    • Add the second enzyme reagent (containing PROD and a chromogenic substrate) to initiate the colorimetric reaction.

    • Incubate for the time specified in the kit protocol.

  • Measurement: Read the absorbance at the wavelength specified by the manufacturer using a microplate reader or automated analyzer.

  • Calculation: Calculate the 1,5-AG concentration based on the standard curve generated from the calibrators.

Measurement of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for 1,5-AG quantification.

Principle: HPLC separates 1,5-AG from other components in the sample based on its physicochemical properties. The separated 1,5-AG is then detected and quantified.

Materials:

  • Serum or plasma sample

  • HPLC system with a suitable column (e.g., anion exchange or amide column)

  • Detector (e.g., pulsed amperometric detector or mass spectrometer)

  • Reagents for mobile phase and sample preparation (e.g., trichloroacetic acid for deproteinization)

  • 1,5-AG standard for calibration

Procedure:

  • Sample Preparation:

    • Deproteinize the plasma or serum sample by adding a precipitating agent like trichloroacetic acid.[9]

    • Centrifuge to remove the precipitated proteins.

    • The supernatant containing 1,5-AG may require further cleanup using solid-phase extraction (SPE) cartridges to remove interfering substances.[9]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC column.

    • Elute 1,5-AG using an appropriate mobile phase at a constant flow rate.

    • Detect the eluted 1,5-AG using a suitable detector.

  • Quantification: Determine the concentration of 1,5-AG in the sample by comparing its peak area or height to a standard curve prepared from known concentrations of 1,5-AG.

Visualizations

Hematological_Influence_on_Glycemic_Markers cluster_conditions Hematological Conditions cluster_markers Glycemic Markers Hemolytic Anemia Hemolytic Anemia 1,5-AG 1,5-AG Hemolytic Anemia->1,5-AG No Significant Effect HbA1c HbA1c Hemolytic Anemia->HbA1c Falsely Lowers Hemoglobinopathies Hemoglobinopathies Hemoglobinopathies->1,5-AG No Significant Effect Hemoglobinopathies->HbA1c Interferes (Assay Dependent) Iron Deficiency Anemia Iron Deficiency Anemia Iron Deficiency Anemia->1,5-AG Effect Not Well Established Iron Deficiency Anemia->HbA1c Falsely Elevates Megaloblastic Anemia Megaloblastic Anemia Megaloblastic Anemia->1,5-AG Effect Not Well Established Megaloblastic Anemia->HbA1c May Interfere Experimental_Workflow_15AG cluster_sample Sample Collection & Preparation cluster_enzymatic Enzymatic Assay cluster_hplc HPLC Method cluster_analysis Data Analysis start Blood Sample Collection centrifuge Centrifugation to separate serum/plasma start->centrifuge glucose_elimination Glucose Elimination Step centrifuge->glucose_elimination deproteinization Deproteinization centrifuge->deproteinization enzymatic_reaction 1,5-AG Oxidation & Color Development glucose_elimination->enzymatic_reaction measurement_enzymatic Absorbance Measurement enzymatic_reaction->measurement_enzymatic calculation Concentration Calculation measurement_enzymatic->calculation hplc_injection HPLC Injection & Separation deproteinization->hplc_injection detection Detection (PAD/MS) hplc_injection->detection detection->calculation interpretation Result Interpretation calculation->interpretation

References

Technical Support Center: Refining the Analytical Window for 1,5-Anhydroglucitol (1,5-AG) in Short-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,5-anhydroglucitol (1,5-AG) as a marker for short-term glycemic control. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 1,5-AG, and why is it considered a short-term marker of glycemic control?

A1: this compound (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose.[1][2] In a state of normal blood glucose, 1,5-AG is filtered by the kidneys and almost completely reabsorbed.[3] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in serum levels.[4][5][6][7] Because of its half-life of about one to two weeks, 1,5-AG levels reflect glycemic excursions over this recent period, making it a valuable marker for short-term glycemic control.[8][9]

Q2: What is the typical analytical window for 1,5-AG?

A2: The analytical window for 1,5-AG is generally considered to be the preceding one to two weeks.[1][7] This allows for the detection of recent hyperglycemic events that may not be captured by longer-term markers like HbA1c, which reflects average glucose levels over two to three months.[1][10] Some studies suggest that 1,5-AG can respond to significant changes in glycemia within as little as 24-48 hours to a few days.[10][11][12]

Q3: How does 1,5-AG compare to other glycemic markers like HbA1c and fructosamine (B8680336)?

A3: 1,5-AG, HbA1c, and fructosamine provide insights into glycemic control over different timeframes. 1,5-AG is more sensitive to short-term glycemic fluctuations and postprandial hyperglycemia than HbA1c and fructosamine.[13][14] While HbA1c gives a long-term average (2-3 months), and fructosamine provides a medium-term picture (2-3 weeks), 1,5-AG offers a more immediate view of glycemic control (1-2 weeks).[1][10][15] This makes 1,5-AG particularly useful for monitoring the effects of recent therapeutic adjustments.[8]

Q4: What are the primary applications of measuring 1,5-AG in short-term studies?

A4: In short-term studies, 1,5-AG is valuable for:

  • Monitoring recent glycemic variability and postprandial hyperglycemia.[1][13]

  • Assessing the effectiveness of new diabetes therapies or lifestyle interventions over a short period.[11]

  • Identifying transient glycemic excursions that may not be reflected in HbA1c values.[11]

  • Providing complementary information to HbA1c for a more comprehensive assessment of glycemic control.[13]

Q5: What are the known factors that can interfere with 1,5-AG measurements?

A5: Several factors can influence 1,5-AG levels, including:

  • Renal dysfunction: Severe renal impairment (Stage 4 or 5 kidney disease) can affect 1,5-AG levels.[16][17][18]

  • Liver disease: Advanced liver disease may lead to inaccurate 1,5-AG readings.[8][16][18]

  • Pregnancy: Hormonal changes during pregnancy can impact 1,5-AG levels.[7][16]

  • Medications: Certain drugs, such as SGLT2 inhibitors (e.g., Invokana®) and acarbose, can lower 1,5-AG values.[18] Conversely, some Chinese herbal supplements like Polygalae Radix may artificially increase levels.[19]

  • Diet: Since 1,5-AG is derived from food, dietary intake is its primary source.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly Low 1,5-AG Levels Recent, significant hyperglycemic excursions.Correlate with continuous glucose monitoring (CGM) data or frequent self-monitoring of blood glucose (SMBG) to confirm hyperglycemic events.[12][16]
Use of SGLT2 inhibitors or acarbose.Review the subject's medication history. If these medications are being used, consider this as a confounding factor in the interpretation of the results.[18]
Undiagnosed or advanced renal or liver disease.Screen subjects for renal and liver function. Exclude subjects with severe impairment if not part of the study design.[16][17][18]
Unexpectedly High 1,5-AG Levels Excellent recent glycemic control.Confirm with other glycemic markers and patient-reported data. High levels are generally indicative of good control.[1]
Use of certain herbal supplements (e.g., Polygalae Radix).Inquire about the use of any herbal or traditional medicines that may interfere with the assay.[19]
High Variability in 1,5-AG Results Inconsistent sample handling and storage.Ensure standardized procedures for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles.[20] Store samples at -20°C for up to one month or -80°C for longer durations.[20]
Hemolysis in the sample.Visually inspect samples for hemolysis. Do not use hemolyzed specimens for analysis.[20]
Assay performance issues.Run quality control samples with each batch of assays to monitor performance. Refer to the assay kit insert for precision specifications.[18]

Quantitative Data Summary

Table 1: Comparison of Glycemic Markers

Marker Analytical Window Primary Indication
This compound (1,5-AG) 1-2 weeks[1][7]Short-term glycemic excursions and postprandial hyperglycemia[1][13]
Fructosamine 2-3 weeks[10]Intermediate-term average glycemia
Glycated Albumin (GA) 2-3 weeks[10]Intermediate-term average glycemia
Hemoglobin A1c (HbA1c) 2-3 months[1][10]Long-term average glycemia

Table 2: Reference Ranges for Serum 1,5-AG

Population Reference Range (µg/mL)
Males 10.7 - 32.0[19][21]
Females 6.8 - 29.3[19][21]
Healthy Adults (China) 11.27 - 45.61[22]
Note: Reference ranges may vary depending on the specific assay and population studied.

Experimental Protocols

Enzymatic Colorimetric Assay for 1,5-AG (GlycoMark™ Assay Principle)

This protocol describes the general steps for a commercially available enzymatic assay for 1,5-AG.

1. Principle: This assay typically involves a two-step enzymatic reaction. The first step eliminates glucose from the sample to prevent interference. In the second step, 1,5-AG is oxidized by pyranose oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically.[19]

2. Sample Preparation:

  • Collect blood samples in a serum separator tube or a tube with an appropriate anticoagulant (EDTA or heparin for plasma).[20]

  • Allow serum to clot for at least 30 minutes at room temperature before centrifugation.

  • Centrifuge samples at 1,000-2,000 x g for 10-15 minutes.

  • Separate the serum or plasma from the cells immediately.

  • Samples can be stored at 2-8°C for up to 7 days, at -20°C for up to one month, or at -80°C for longer periods.[20][22] Avoid repeated freeze-thaw cycles.[20]

3. Assay Procedure (Automated Analyzer):

  • Calibrate the instrument according to the manufacturer's instructions, typically using a 2-point calibration.[18]

  • Load quality control materials and samples onto the analyzer.

  • The analyzer will automatically perform the following steps:

    • Pipette a small volume of the sample (e.g., 4 µL) and reagent into a reaction cuvette.[18]

    • Incubate the mixture to allow for the enzymatic reactions to occur.

    • Measure the absorbance of the resulting colored product at the specified wavelength.

  • The concentration of 1,5-AG in the sample is calculated based on the calibration curve.

4. Quality Control:

  • Run at least two levels of quality control material with each assay run to ensure the accuracy and precision of the results.

  • Results should fall within the manufacturer's specified ranges for the controls.

Visualizations

Caption: Physiological pathway of 1,5-AG regulation in the body.

Experimental_Workflow Sample_Collection 1. Sample Collection (Serum or Plasma) Sample_Processing 2. Sample Processing (Centrifugation) Sample_Collection->Sample_Processing Storage 3. Storage (-20°C or -80°C) Sample_Processing->Storage Assay 4. Enzymatic Assay (Automated Analyzer) Storage->Assay Data_Analysis 5. Data Analysis (Concentration Calculation) Assay->Data_Analysis

Caption: A typical experimental workflow for 1,5-AG measurement.

Troubleshooting_Tree Start Inconsistent 1,5-AG Results Check_QC Are QC samples within range? Start->Check_QC Check_Sample Is there evidence of hemolysis or lipemia? Check_QC->Check_Sample Yes Assay_Issue Troubleshoot assay/ instrument. Check_QC->Assay_Issue No Review_Protocol Review sample handling and storage protocols. Check_Sample->Review_Protocol No Sample_Issue Recollect sample if possible. Check_Sample->Sample_Issue Yes Review_Patient_Data Review patient clinical data (medications, renal/liver function). Review_Protocol->Review_Patient_Data Confounding_Factor Interpret results in context of confounding factors. Review_Patient_Data->Confounding_Factor

Caption: A decision tree for troubleshooting inconsistent 1,5-AG results.

References

Validation & Comparative

A Comparative Guide to Glycemic Control Monitoring: 1,5-Anhydroglucitol vs. HbA1c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of glycemic control monitoring, Hemoglobin A1c (HbA1c) has long been the established gold standard, providing a valuable long-term perspective on average blood glucose levels. However, the emergence of 1,5-Anhydroglucitol (1,5-AG) as a sensitive marker for short-term glycemic excursions presents a compelling alternative and a complementary tool for a more nuanced understanding of glucose dynamics. This guide provides an objective comparison of 1,5-AG and HbA1c, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate biomarker for their specific needs.

At a Glance: Key Differences

FeatureThis compound (1,5-AG)Hemoglobin A1c (HbA1c)
Timeframe of Glycemic Control Short-term (1-2 weeks)[1][2]Long-term (2-3 months)[1]
Biomarker Type Circulating polyolGlycated hemoglobin
Primary Indication Postprandial hyperglycemia and glycemic variability[1][3][4]Average glycemic control[1]
Measurement Principle Competitive inhibition of renal reabsorption by glucoseNon-enzymatic glycation of hemoglobin
Sensitivity to Change High; responds rapidly to changes in hyperglycemia[5][6]Low; reflects a longer-term average

Biochemical Principles and Measurement

This compound (1,5-AG): A Proxy for Recent Hyperglycemia

1,5-AG is a naturally occurring, metabolically inert polyol found in food.[7] It is freely filtered by the glomeruli and almost completely reabsorbed in the renal tubules. Crucially, its reabsorption is competitively inhibited by glucose when blood glucose concentrations exceed the renal threshold for glucosuria (approximately 180 mg/dL).[7] Consequently, periods of hyperglycemia lead to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. This inverse relationship makes serum 1,5-AG a sensitive indicator of recent hyperglycemic episodes.

dot

cluster_blood Bloodstream cluster_kidney Kidney (Renal Tubules) Glucose High Blood Glucose (>180 mg/dL) Reabsorption Competitive Reabsorption Glucose->Reabsorption Inhibits AG_blood This compound (1,5-AG) AG_blood->Reabsorption Serum_AG Decreased Serum 1,5-AG Urine Increased 1,5-AG Excretion in Urine Reabsorption->Urine Reduced Reabsorption Urine->Serum_AG

Figure 1: Mechanism of 1,5-AG reduction during hyperglycemia.

Hemoglobin A1c (HbA1c): The Long-Term Average

HbA1c is formed through a non-enzymatic reaction between glucose and the N-terminal valine of the β-chain of hemoglobin in red blood cells.[8] The rate of this glycation is proportional to the ambient glucose concentration. Since red blood cells have an average lifespan of approximately 120 days, the HbA1c level reflects the integrated average blood glucose concentration over the preceding 2 to 3 months.[1]

dot

cluster_blood Bloodstream (over 2-3 months) cluster_rbc Red Blood Cell Glucose Average Blood Glucose Hemoglobin Hemoglobin Glucose->Hemoglobin Non-enzymatic glycation HbA1c Glycated Hemoglobin (HbA1c) Hemoglobin->HbA1c

Figure 2: Formation of HbA1c in red blood cells.

Performance Data: A Head-to-Head Comparison

Numerous studies have compared the clinical utility of 1,5-AG and HbA1c in various patient populations. The following tables summarize key quantitative data from this research.

Table 1: Mean Levels in Different Glycemic States

Glycemic StatusnMean 1,5-AG (µg/mL)Mean HbA1c (%)Study
Normal Glucose Tolerance (NGT)6021.85.3[1]
Impaired Glucose Tolerance (IGT)5018.85.8[1]
Type 2 Diabetes (T2DM)1007.98.3[1]
Healthy Controls13624.7 ± 6.45.1 ± 0.4[9]
Type 1 Diabetes (T1D)1384.0 ± 2.08.5 ± 1.6[9]

Table 2: Correlation with Glycemic Parameters

Parameter1,5-AG Correlation (r)HbA1c Correlation (r)Study
Fasting Plasma Glucose-0.627-[10]
HbA1c-0.629-[10]
Fructosamine (B8680336)-0.590-[10]
Postprandial Glucose (2-week average)-0.40-[11]
CGM - Area Under the Curve >180 mg/dL-0.450.33[3][4]
CGM - Mean Post-meal Maximum Glucose-0.540.40[3][4]

Table 3: Diagnostic Performance for Diabetes

MarkerCut-off ValueSensitivity (%)Specificity (%)Study
1,5-AG14 µg/mL84.293.1[10]
1,5-AG11.18 µg/mL92.682.3[7]
HbA1c-82.3-[7]
1,5-AG92 µmol/L (15 µg/mL)65.391.1[12][13]
HbA1c5.8%87.494.2[12][13]

Experimental Protocols

A clear understanding of the methodologies used to measure these biomarkers is crucial for interpreting experimental data.

This compound (GlycoMark™ Assay) - Enzymatic Method

The GlycoMark™ assay is a widely used enzymatic method for the quantification of 1,5-AG in serum or plasma.

dot

cluster_workflow GlycoMark™ Assay Workflow start Serum/Plasma Sample step1 Pre-treatment: Eliminate glucose using glucokinase start->step1 step2 Reaction with pyranose oxidase (PROD) 1,5-AG is oxidized to produce H₂O₂ step1->step2 step3 Colorimetric reaction: H₂O₂ reacts with a chromogen in the presence of peroxidase (POD) step2->step3 end Measure absorbance (proportional to 1,5-AG concentration) step3->end

Figure 3: Workflow for the enzymatic measurement of 1,5-AG.

Protocol Steps:

  • Sample Collection: Serum or plasma is collected from the patient.

  • Glucose Elimination: The sample is pre-treated to eliminate endogenous glucose, which could interfere with the assay.

  • Enzymatic Reaction: Pyranose oxidase is added, which specifically oxidizes 1,5-AG to produce hydrogen peroxide (H₂O₂).

  • Colorimetric Detection: The generated H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase, producing a colored product.

  • Quantification: The absorbance of the colored product is measured, which is directly proportional to the concentration of 1,5-AG in the sample.

HbA1c Measurement

Several methods are available for HbA1c measurement, with High-Performance Liquid Chromatography (HPLC) considered the gold standard and enzymatic assays also being widely used.

High-Performance Liquid Chromatography (HPLC)

HPLC separates hemoglobin variants based on their charge differences.

Protocol Steps:

  • Sample Preparation: A whole blood sample is collected in an EDTA tube. The red blood cells are lysed to release hemoglobin.[14]

  • Chromatographic Separation: The hemolysate is injected into an HPLC system with an ion-exchange column. A buffer gradient is used to elute the different hemoglobin fractions (including HbA1c and non-glycated hemoglobin) at different times.[15]

  • Detection: As the fractions elute from the column, they pass through a detector (typically measuring absorbance at 415 nm).[8]

  • Quantification: The area under the peak for each hemoglobin fraction is calculated. The HbA1c percentage is determined by the ratio of the HbA1c peak area to the total hemoglobin peak area.[14]

Enzymatic Assay

Enzymatic assays for HbA1c offer a high-throughput alternative to HPLC.

Protocol Steps:

  • Sample Lysis: A whole blood sample is lysed to release hemoglobin.[16]

  • Protease Digestion: The hemoglobin molecules are digested by a protease, which liberates fructosyl-valine (the glycated N-terminal amino acid of the β-chain).[17][18]

  • Enzymatic Oxidation: A specific fructosyl-valine oxidase (FVO) enzyme is added, which oxidizes the fructosyl-valine and produces hydrogen peroxide (H₂O₂).[17][18]

  • Colorimetric Detection: The H₂O₂ is quantified in a colorimetric reaction with a chromogen and peroxidase.[16]

  • Calculation: The HbA1c concentration is determined by comparing the signal to that of calibrators and is often expressed as a percentage of total hemoglobin, which may be measured in a separate reaction.[16]

Concluding Remarks

Both 1,5-AG and HbA1c provide valuable, yet distinct, information regarding a patient's glycemic status. HbA1c remains the cornerstone for assessing long-term glycemic control and the risk of chronic complications.[1] In contrast, 1,5-AG offers a more dynamic view of recent glycemic control, proving particularly useful for monitoring postprandial hyperglycemia and glycemic variability, which are increasingly recognized as important factors in diabetes management.[1][3]

For researchers and drug development professionals, the choice of biomarker will depend on the specific objectives of the study. For interventions aimed at reducing postprandial glucose excursions, 1,5-AG is a more sensitive and responsive endpoint than HbA1c.[5][6] In clinical trials evaluating the overall efficacy of a new diabetes therapy over several months, HbA1c remains the primary endpoint. However, the inclusion of 1,5-AG as a secondary endpoint can provide valuable insights into the mechanism of action of the drug and its effects on short-term glycemic control. The complementary use of both markers can, therefore, offer a more comprehensive assessment of glycemic control than either marker alone.

References

A Comparative Analysis of 1,5-Anhydroglucitol and Fructosamine in Glycemic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance, experimental protocols, and clinical utility of two key short-to-intermediate-term glycemic markers.

In the landscape of diabetes management and research, the assessment of glycemic control extends beyond the long-term measure of HbA1c. For a more granular understanding of recent glycemic history, particularly short-term fluctuations and postprandial hyperglycemia, researchers and clinicians turn to alternative markers such as 1,5-Anhydroglucitol (1,5-AG) and fructosamine (B8680336). This guide provides a comprehensive comparative analysis of these two important biomarkers, complete with experimental data, detailed methodologies, and visual representations of their underlying principles to aid in their effective application in research and clinical settings.

Core Principles and Clinical Utility

This compound (1,5-AG) is a naturally occurring dietary polyol that serves as a sensitive marker for short-term glycemic control, reflecting average blood glucose levels over the preceding 1-2 weeks.[1][2][3][4] Its clinical utility is rooted in its renal handling. Under normal glucose conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[5][6] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in serum levels.[5][6] This mechanism makes 1,5-AG a particularly strong indicator of postprandial hyperglycemia and glycemic excursions.[5][7][8][9][10]

Fructosamine is a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin.[11][12] Given that the half-life of albumin is approximately 2-3 weeks, fructosamine levels reflect the average blood glucose concentrations over this period.[11] This makes fructosamine a valuable tool for monitoring glycemic control in situations where HbA1c may be unreliable, such as in patients with hemoglobinopathies, sickle cell anemia, or other conditions affecting red blood cell lifespan.[11] It is also useful for assessing the effectiveness of recent adjustments to diabetes treatment plans and for monitoring glycemic control during pregnancy.[11][12][13]

Comparative Performance Data

The following table summarizes key performance characteristics of 1,5-AG and fructosamine based on published experimental data.

FeatureThis compound (1,5-AG)Fructosamine
Timeframe of Glycemic Control 1-2 weeks[1][2][3][4]2-3 weeks[11]
Primary Indication Postprandial hyperglycemia and glycemic excursions[5][7][8][9][10]Short-term glycemic control, especially when HbA1c is unreliable[11][14]
Normal Range Varies by assay, but a common lower limit of normal is 14 µg/mL[15][16]Typically 200 to 285 µmol/L[11][14]
Correlation with HbA1c Significant negative correlation (r ≈ -0.6 to -0.7)[15][16][17]Significant positive correlation (r ≈ 0.7)[18][19]
Correlation with Fasting Plasma Glucose Significant negative correlation (r ≈ -0.6)[15][16]Significant positive correlation (r ≈ 0.7)[18]
Correlation with Postprandial Glucose Stronger negative correlation than with fasting glucose[8][9]Reflects overall average glucose, with some contribution from postprandial levels[18]
Sensitivity for Diabetes Mellitus High (e.g., 84.2% at a cutoff of 14 µg/mL)[15][16]Generally lower than 1,5-AG for initial screening[15][16]
Specificity for Diabetes Mellitus High (e.g., 93.1% at a cutoff of 14 µg/mL)[15][16]Generally lower than 1,5-AG for initial screening[15][16]

Experimental Protocols

Measurement of this compound (Enzymatic Assay)

The determination of serum 1,5-AG levels is commonly performed using an enzymatic colorimetric assay. A widely used method, such as the GlycoMark™ assay, involves a two-step reaction.[6][20]

Principle:

  • Pre-treatment: Endogenous glucose in the sample is first phosphorylated by glucokinase to prevent it from interfering with the subsequent reaction.

  • Oxidation and Detection: Pyranose oxidase then specifically oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is proportional to the 1,5-AG concentration and is quantified colorimetrically through a peroxidase-catalyzed reaction.[6][20]

Workflow:

G Workflow for this compound Enzymatic Assay cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Sample Serum or Plasma Sample Pretreatment Pre-treatment with Glucokinase and ATP to eliminate glucose Sample->Pretreatment Oxidation Oxidation of 1,5-AG by Pyranose Oxidase to produce H₂O₂ Pretreatment->Oxidation Color_Development Colorimetric detection of H₂O₂ using Peroxidase and a chromogen Oxidation->Color_Development Spectrophotometry Measure absorbance at a specific wavelength (e.g., 546/700 nm) Color_Development->Spectrophotometry Calculation Calculate 1,5-AG concentration based on a standard curve Spectrophotometry->Calculation

Caption: Workflow of the enzymatic assay for 1,5-AG measurement.

Measurement of Fructosamine (Colorimetric Assay)

The most common method for measuring fructosamine is a colorimetric assay based on the reduction of nitroblue tetrazolium (NBT).[11][21][22]

Principle: Under alkaline conditions, the ketoamine linkages of fructosamine reduce NBT to formazan (B1609692), a colored product. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically.[11][21][22]

Workflow:

G Workflow for Fructosamine Colorimetric Assay cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Serum or Plasma Sample Incubation Incubate sample with Nitroblue Tetrazolium (NBT) in an alkaline buffer Sample->Incubation Reduction Fructosamine reduces NBT to Formazan (colored) Incubation->Reduction Spectrophotometry Measure the rate of change in absorbance at a specific wavelength (e.g., 530/550 nm) Reduction->Spectrophotometry Calculation Calculate Fructosamine concentration based on the rate of formazan formation Spectrophotometry->Calculation

Caption: Workflow of the colorimetric assay for fructosamine measurement.

Signaling Pathways and Metabolic Relationships

The following diagram illustrates the distinct metabolic pathways that influence the levels of 1,5-AG and fructosamine, highlighting their relationship with blood glucose.

G Metabolic Pathways of 1,5-AG and Fructosamine cluster_glucose Blood Glucose Homeostasis cluster_15AG This compound Pathway cluster_Fructosamine Fructosamine Formation Blood_Glucose Blood Glucose Hyperglycemia Hyperglycemia (>180 mg/dL) Blood_Glucose->Hyperglycemia Elevated Normoglycemia Normoglycemia Blood_Glucose->Normoglycemia Normal Serum_Proteins Serum Proteins (e.g., Albumin) Blood_Glucose->Serum_Proteins Non-enzymatic Glycation Kidney Kidney Hyperglycemia->Kidney Inhibits Reabsorption Normoglycemia->Kidney Promotes Reabsorption AG_Intake Dietary Intake of 1,5-AG Serum_AG Serum 1,5-AG AG_Intake->Serum_AG Serum_AG->Kidney Filtration Kidney->Serum_AG Reabsorption AG_Excretion Urinary 1,5-AG Excretion Kidney->AG_Excretion Excretion Fructosamine Fructosamine

Caption: Metabolic pathways influencing 1,5-AG and fructosamine levels.

Conclusion

Both 1,5-AG and fructosamine offer valuable insights into short-to-intermediate-term glycemic control, serving as important complements to the long-term perspective provided by HbA1c. The choice between these markers should be guided by the specific clinical or research question at hand. 1,5-AG is a superior marker for assessing postprandial hyperglycemia and recent glycemic excursions, making it particularly useful for fine-tuning therapeutic regimens in patients with seemingly well-controlled diabetes based on HbA1c alone.[5][9] Fructosamine, on the other hand, provides a reliable measure of average glycemia over a 2-3 week period and is the preferred marker in situations where HbA1c is compromised.[11][14] A comprehensive understanding of their respective physiological bases, analytical methodologies, and performance characteristics, as outlined in this guide, is essential for their appropriate and effective utilization in the fields of diabetes research and drug development.

References

The Correlation of 1,5-Anhydroglucitol with Continuous Glucose Monitoring Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,5-Anhydroglucitol (1,5-AG) as a biomarker for short-term glycemic control against the data derived from Continuous Glucose Monitoring (CGM) systems. The following sections present a summary of quantitative data from various studies, detailed experimental protocols, and a visualization of the typical experimental workflow.

Introduction to this compound and Continuous Glucose Monitoring

This compound (1,5-AG) is a naturally occurring dietary polyol that is used as a clinical marker for short-term glycemic control, reflecting average glucose levels over the preceding 1-2 weeks.[1][2] Its serum concentration remains stable under normal glycemic conditions due to a balance between dietary intake and near-complete reabsorption in the renal tubules.[3][4] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for glucosuria (typically >180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in its serum levels.[1][3][4] This inverse relationship with high blood glucose makes 1,5-AG a sensitive marker for hyperglycemic excursions.

Continuous Glucose Monitoring (CGM) systems, on the other hand, provide real-time, dynamic glucose information by measuring glucose levels in the interstitial fluid, typically in 5-minute intervals. CGM devices offer a comprehensive view of glycemic patterns, including periods of hyperglycemia, hypoglycemia, and glycemic variability. This detailed data has made CGM a valuable tool in diabetes management and clinical research.

This guide explores the correlation between the single-point measurement of serum 1,5-AG and the rich datasets provided by CGM, highlighting its potential as a complementary tool for assessing glycemic control.

Quantitative Data Presentation

The following table summarizes the correlation coefficients (r) from various studies comparing serum 1,5-AG levels with key metrics derived from CGM data. A negative correlation indicates that as the CGM metric (e.g., mean glucose, glycemic variability) increases, the 1,5-AG level decreases.

CGM MetricCorrelation with 1,5-AG (r value)Patient PopulationStudy Reference
Mean Glucose (MG) -0.64Type 2 Diabetes[5]
-0.50 to -0.56Type 1 Diabetes[6]
Time in Range (TIR) 0.38Type 2 Diabetes[5]
Coefficient of Variation (CoV) -0.45Type 2 Diabetes[5][7]
Standard Deviation (SD) of Glucose -0.576Type 1 Diabetes[8]
Mean Amplitude of Glycemic Excursions (MAGE) -0.613Type 1 Diabetes[8]
Area Under the Curve > 180 mg/dL (AUC-180) -0.60Type 1 Diabetes[6]
-0.45Type 1 & 2 Diabetes[9]
Mean Post-Meal Maximum Glucose (MPMG) -0.630Type 1 Diabetes[8]
-0.54Type 1 & 2 Diabetes[9]

Experimental Protocols

The studies cited in this guide generally follow a similar methodology to establish the correlation between 1,5-AG and CGM data. Below is a generalized, detailed protocol based on these studies.

1. Subject Recruitment and Baseline Assessment:

  • Inclusion Criteria: Participants are typically diagnosed with type 1 or type 2 diabetes.[5][10] Some studies may focus on specific populations, such as those with HbA1c levels within a certain range (e.g., 6.5-8.0%) to assess moderately controlled diabetes.[9][11]

  • Exclusion Criteria: Common exclusion criteria include severe renal impairment, pregnancy, and use of certain medications known to affect 1,5-AG levels.

  • Baseline Data Collection: At the initial visit, demographic data, medical history, and baseline glycemic markers such as HbA1c, fructosamine, and 1,5-AG are collected.[6][10]

2. Continuous Glucose Monitoring (CGM):

  • Device Application: A professional CGM device is applied to the participant. The duration of monitoring typically ranges from 72 hours to 14 days.[5][10][11]

  • Data Collection: The CGM system continuously records interstitial glucose levels at regular intervals (e.g., every 5 minutes).

  • Data Analysis: Upon completion of the monitoring period, the CGM data is downloaded and analyzed to calculate various glycemic metrics, including but not limited to:

    • Mean Glucose (MG)

    • Standard Deviation (SD) of glucose

    • Coefficient of Variation (CoV)

    • Time in Range (TIR), Time Above Range (TAR), and Time Below Range (TBR)

    • Mean Amplitude of Glycemic Excursions (MAGE)

    • Area Under the Curve for glucose above 180 mg/dL (AUC-180)[5][8][10]

3. This compound (1,5-AG) Measurement:

  • Sample Collection: Blood samples (serum or plasma) are collected at baseline and often at the end of the CGM monitoring period.[10]

  • Assay Method: The concentration of 1,5-AG is determined using an enzymatic assay. Commercially available assays such as the GlycoMark™ assay (GlycoMark, Inc.) or Diazyme's 1,5-AG assay are frequently used.[12][13] These assays are often performed on automated clinical chemistry analyzers.[14]

4. Statistical Analysis:

  • Correlation Analysis: Statistical methods, such as Pearson's or Spearman's rank correlation coefficient, are used to assess the relationship between serum 1,5-AG levels and the various CGM-derived glycemic metrics.[5][7]

  • Subgroup Analysis: In some studies, subgroup analyses are performed based on factors like baseline HbA1c levels to determine if the correlation differs in patients with varying degrees of glycemic control.[8][11]

Mandatory Visualization

The following diagrams illustrate the biological mechanism of 1,5-AG and the typical experimental workflow for its comparison with CGM data.

Biological Pathway of this compound Fluctuation cluster_0 Normal Glycemia cluster_1 Hyperglycemia Diet Dietary Intake of 1,5-AG Serum_AG_Normal Stable Serum 1,5-AG Diet->Serum_AG_Normal Kidney_Normal Kidney Filtration Serum_AG_Normal->Kidney_Normal Reabsorption_Normal ~99.9% Reabsorption in Renal Tubules Kidney_Normal->Reabsorption_Normal Urine_Normal Minimal Urinary Excretion Kidney_Normal->Urine_Normal Reabsorption_Normal->Serum_AG_Normal High_Glucose High Blood Glucose (>180 mg/dL) Kidney_Hyper Kidney Filtration High_Glucose->Kidney_Hyper Serum_AG_Low Decreased Serum 1,5-AG Serum_AG_Low->Kidney_Hyper Reabsorption_Inhibited Competitive Inhibition of Reabsorption by Glucose Kidney_Hyper->Reabsorption_Inhibited Reabsorption_Inhibited->Serum_AG_Low Urine_High Increased Urinary Excretion of 1,5-AG Reabsorption_Inhibited->Urine_High

Caption: Biological pathway of 1,5-AG under normal and hyperglycemic conditions.

Experimental Workflow: Correlating 1,5-AG with CGM Data cluster_0 Phase 1: Participant Recruitment & Baseline cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Data Analysis Recruitment Recruit Participants with Diabetes Baseline Collect Baseline Data: - Demographics - Medical History - HbA1c Recruitment->Baseline AG_Baseline Measure Baseline Serum 1,5-AG Baseline->AG_Baseline Correlation Perform Statistical Correlation Analysis AG_Baseline->Correlation CGM_Application Apply CGM for 3-14 Days CGM_Data Collect Continuous Glucose Data CGM_Application->CGM_Data AG_Endpoint Measure Endpoint Serum 1,5-AG CGM_Application->AG_Endpoint CGM_Metrics Calculate CGM Metrics: - Mean Glucose - TIR, SD, MAGE, etc. CGM_Data->CGM_Metrics AG_Endpoint->Correlation CGM_Metrics->Correlation Results Report Correlation between 1,5-AG and CGM Metrics Correlation->Results

Caption: A typical experimental workflow for studies comparing 1,5-AG and CGM data.

Conclusion

The available evidence consistently demonstrates a significant inverse correlation between serum 1,5-AG levels and various CGM-derived metrics of hyperglycemia and glycemic variability.[5][6][10] While CGM provides a detailed, real-time picture of glucose fluctuations, 1,5-AG offers a convenient and cost-effective single-point measurement that reflects short-term glycemic excursions.[15] This makes 1,5-AG a valuable complementary tool to HbA1c for a more comprehensive assessment of glycemic control, particularly in identifying postprandial hyperglycemia that may not be fully appreciated by HbA1c alone.[4][9] For researchers and drug development professionals, understanding the correlation between 1,5-AG and CGM can aid in the design of clinical trials and the evaluation of therapeutic interventions aimed at improving glycemic control.

References

1,5-Anhydroglucitol: A Novel Biomarker for Prediabetes Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early and accurate identification of individuals with prediabetes is crucial for implementing timely interventions and preventing the progression to type 2 diabetes. While established biomarkers such as glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) are widely used, they possess limitations in reflecting short-term glycemic excursions. This guide provides a comprehensive comparison of 1,5-Anhydroglucitol (1,5-AG) with standard prediabetes biomarkers, supported by experimental data and detailed methodologies, to validate its potential as a sensitive and complementary tool in prediabetes research and management.

Introduction to this compound (1,5-AG)

This compound is a naturally occurring, chemically stable monosaccharide.[1] Under normal glycemic conditions, its serum concentration is maintained in a stable state through dietary intake and renal reabsorption.[2] However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucose, leading to a decrease in its serum levels.[1][3] This unique mechanism allows serum 1,5-AG concentrations to reflect recent hyperglycemic episodes, particularly postprandial hyperglycemia, over a 1 to 2-week period.[1][4]

Comparative Analysis of Prediabetes Biomarkers

The following tables summarize the performance characteristics of 1,5-AG in comparison to established and other emerging biomarkers for prediabetes.

BiomarkerPrincipleTimeframe of Glycemic ControlAdvantagesLimitations
This compound (1,5-AG) Reflects recent hyperglycemic excursions by monitoring competitive inhibition of renal reabsorption.[1]1-2 weeks[1][4]- Sensitive to postprandial hyperglycemia and glycemic variability.[5][6] - Provides a short-term view of glycemic control.[7] - Unaffected by variations in hemoglobin.[7]- Not yet a primary diagnostic tool.[8] - Can be influenced by SGLT2 inhibitors.[1]
Glycated Hemoglobin (HbA1c) Measures the percentage of hemoglobin in red blood cells that is glycated.[9]2-3 months[10]- Standardized and widely used for diagnosis and monitoring.[11] - Convenient as it does not require fasting.[9]- May not accurately reflect recent changes in glycemic control.[11] - Can be affected by conditions altering red blood cell turnover.[9]
Fasting Plasma Glucose (FPG) Measures blood glucose levels after a period of fasting (at least 8 hours).[10]Single point in time- Inexpensive and widely available.- High day-to-day variability. - Does not capture postprandial hyperglycemia.[6]
Oral Glucose Tolerance Test (OGTT) Measures blood glucose levels at fasting and 2 hours after a 75g glucose load.[10]Single point in time- Considered a gold standard for diagnosing glucose intolerance.- Inconvenient for patients. - Less commonly used in routine practice except during pregnancy.[10]
Glycated Albumin (GA) Measures the percentage of albumin that is glycated.2-3 weeks- Reflects shorter-term glycemic control than HbA1c.- Lack of standardization and limited clinical validation.[8]
Fructosamine Measures all glycated serum proteins, primarily albumin.[12]1-4 weeks[12]- Useful in situations where HbA1c may be unreliable.[12]- Not as widely standardized as HbA1c.[12]

Diagnostic Performance of 1,5-AG for Prediabetes and Diabetes

The following table presents a summary of the diagnostic performance of 1,5-AG from various studies. It is important to note that cutoff values, sensitivity, and specificity can vary depending on the study population and design.

Study PopulationConditionOptimal CutoffSensitivitySpecificityArea Under the Curve (AUC)
Morbidly-obese Chinese Cohort[8]Prediabetes130.39 µmol/L61.48%60.00%0.635
Morbidly-obese Chinese Cohort[8]Diabetes68.87 µmol/L73.60%83.09%0.829
Euro-Brazilian Population[13]Type 2 Diabetes92 µmol/L65.3%91.1%0.820
High-risk Chinese individuals[1]Diabetes11.18 µg/ml92.6%82.3%Not Reported
Community-based population with hypertension[6]2h-PG ≥11.1 mmol/L13.23 µg/mL89.7%73.5%0.850

Experimental Protocols

Measurement of this compound (1,5-AG)

Principle: The Diazyme 1,5-AG assay is an enzymatic method for the quantitative determination of 1,5-AG in serum or plasma.[14] The assay utilizes the enzyme pyranose oxidase (PROD) to oxidize the 2nd position hydroxyl group of 1,5-AG, which generates hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically using peroxidase (POD).[14]

Protocol:

  • Sample Pre-treatment: To eliminate interference from glucose in the sample, it is pre-treated with glucokinase to convert glucose to glucose-6-phosphate.[15]

  • Enzymatic Reaction: The enzyme pyranose oxidase is added to the sample, which specifically oxidizes 1,5-AG to produce hydrogen peroxide.[15]

  • Colorimetric Detection: Peroxidase and a chromogenic substrate are added. The peroxidase catalyzes the reaction between hydrogen peroxide and the substrate, resulting in a colored product.[15]

  • Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546/700nm) using an automated analyzer. The concentration of 1,5-AG is proportional to the absorbance.[15]

Standard Diagnostic Procedures for Prediabetes

The American Diabetes Association (ADA) has established the following criteria for the diagnosis of prediabetes:[10]

  • Glycated Hemoglobin (HbA1c): 5.7% to 6.4%

  • Fasting Plasma Glucose (FPG): 100 to 125 mg/dL (5.6 to 6.9 mmol/L)

  • Oral Glucose Tolerance Test (OGTT): 2-hour post-load glucose of 140 to 199 mg/dL (7.8 to 11.0 mmol/L)

Visualizing the Role of 1,5-AG

The following diagrams illustrate the biological mechanism of 1,5-AG as a biomarker and a conceptual workflow for its validation.

G cluster_0 Normal Glycemic State cluster_1 Hyperglycemic State (Prediabetes) Blood Glucose (Normal) Blood Glucose (Normal) Renal Tubule Renal Tubule Blood Glucose (Normal)->Renal Tubule Filtered 1,5-AG Reabsorption (High) 1,5-AG Reabsorption (High) Renal Tubule->1,5-AG Reabsorption (High) Active Transport 1,5-AG Reabsorption (Low) 1,5-AG Reabsorption (Low) Renal Tubule->1,5-AG Reabsorption (Low) Competitive Inhibition by Glucose Serum 1,5-AG (Stable) Serum 1,5-AG (Stable) 1,5-AG Reabsorption (High)->Serum 1,5-AG (Stable) Maintains Level Blood Glucose (High) Blood Glucose (High) Blood Glucose (High)->Renal Tubule Filtered Serum 1,5-AG (Decreased) Serum 1,5-AG (Decreased) 1,5-AG Reabsorption (Low)->Serum 1,5-AG (Decreased) Leads to Decrease

Caption: Mechanism of 1,5-AG as a biomarker for hyperglycemia.

G Patient Cohort Patient Cohort Blood Sample Collection Blood Sample Collection Patient Cohort->Blood Sample Collection Measure 1,5-AG Measure 1,5-AG Blood Sample Collection->Measure 1,5-AG Measure HbA1c, FPG, OGTT Measure HbA1c, FPG, OGTT Blood Sample Collection->Measure HbA1c, FPG, OGTT Statistical Analysis Statistical Analysis Measure 1,5-AG->Statistical Analysis Measure HbA1c, FPG, OGTT->Statistical Analysis Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation ROC, Sensitivity, Specificity Validation of 1,5-AG Validation of 1,5-AG Performance Evaluation->Validation of 1,5-AG

Caption: Experimental workflow for validating 1,5-AG as a biomarker.

Conclusion

This compound offers a valuable and complementary perspective to traditional biomarkers for prediabetes. Its ability to reflect short-term glycemic excursions, particularly postprandial hyperglycemia, provides a more dynamic view of an individual's glycemic control.[5][6] While not yet a standalone diagnostic tool for prediabetes, its integration into research and clinical practice can enhance the identification of individuals at high risk and aid in the monitoring of therapeutic interventions.[8] The combination of 1,5-AG with established markers like HbA1c and FPG has been shown to improve the sensitivity of diabetes detection.[1][6] Further research and standardization will be crucial in fully establishing the clinical utility of 1,5-AG in the management of prediabetes.

References

A Researcher's Guide to 1,5-Anhydroglucitol (1,5-AG) Assay Kits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of 1,5-Anhydroglucitol (1,5-AG) is a critical aspect of metabolic research and diabetes monitoring. This guide offers an objective comparison of commercially available 1,5-AG assay kits, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate kit for your research needs.

This compound is a naturally occurring polyol that is structurally similar to glucose. In individuals with normal glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia, high levels of glucose competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in its serum concentration. This inverse relationship makes 1,5-AG a sensitive and specific marker for short-term glycemic control, reflecting glucose fluctuations over the preceding 1-2 weeks.[1][2][3]

This guide focuses on a comparative analysis of four commercially available 1,5-AG assay kits: GlycoMark™, Determiner-L, Abcam this compound Assay Kit (ab284531), and Cloud-Clone 1,5-AG ELISA Kit.

Performance Comparison of 1,5-AG Assay Kits

The selection of an appropriate assay kit is paramount for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of the four compared 1,5-AG assay kits, based on manufacturer's specifications and available research data.

FeatureGlycoMark™Determiner-LAbcam (ab284531)Cloud-Clone (CEB046Ge)
Assay Principle Enzymatic ColorimetricEnzymatic ColorimetricColorimetricCompetitive ELISA
Sample Type Serum, PlasmaSerum, PlasmaSerum, Plasma, SalivaSerum, Plasma, other biological fluids
Intra-Assay Precision (CV%) 0.7% - 3.83%[1][4]1.9%[1]Not explicitly provided<10%[5]
Inter-Assay Precision (CV%) 2.7% - 3.71%[1][4]5.1%[1]Not explicitly provided<12%[5]
Sensitivity (LOD) 0.2 µg/mL[4]1.0 µg/mL[2]0.11 nmoles/well<61 ng/mL[5]
Detection Range 0 - 50 µg/mL[4]Not explicitly provided0.2 – 5 nmole/well160-100,000 ng/mL[5]
Assay Time Not explicitly providedNot explicitly provided~3.5 hours2 hours[5]

Experimental Principles and Workflows

The compared kits utilize two primary methodologies for the quantification of 1,5-AG: enzymatic colorimetric assays and competitive enzyme-linked immunosorbent assay (ELISA).

Enzymatic Colorimetric Assay Workflow

The GlycoMark™ and Determiner-L kits, as well as the Abcam kit, are based on an enzymatic colorimetric method. The general principle involves a two-step enzymatic reaction. First, endogenous glucose in the sample is eliminated to prevent interference. Subsequently, 1,5-AG is oxidized by a specific enzyme, such as pyranose oxidase, which generates a detectable signal, often through the production of hydrogen peroxide that reacts with a chromogenic substrate.[6] The intensity of the color produced is directly proportional to the concentration of 1,5-AG in the sample.

G cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_detection Detection Sample Serum/Plasma Sample Glucose_Removal Removal of Endogenous Glucose Sample->Glucose_Removal Enzyme_Addition Addition of Pyranose Oxidase Glucose_Removal->Enzyme_Addition H2O2_Production 1,5-AG Oxidation & Hydrogen Peroxide Production Enzyme_Addition->H2O2_Production Chromogen_Addition Addition of Chromogenic Substrate H2O2_Production->Chromogen_Addition Color_Development Color Development Chromogen_Addition->Color_Development Measurement Measure Absorbance Color_Development->Measurement

Fig. 1: General workflow of an enzymatic colorimetric 1,5-AG assay.
Competitive ELISA Workflow

The Cloud-Clone kit utilizes a competitive ELISA method. In this assay, a microplate is pre-coated with an antibody specific to 1,5-AG. When the sample is added, the 1,5-AG present in the sample competes with a fixed amount of biotin-labeled 1,5-AG for binding to the antibody. After washing, an avidin-HRP conjugate is added, which binds to the biotinylated 1,5-AG. The addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of 1,5-AG in the sample.[7]

G cluster_binding Competitive Binding cluster_detection Detection Plate Microplate pre-coated with anti-1,5-AG antibody Sample_Addition Add Sample (unlabeled 1,5-AG) and Biotin-labeled 1,5-AG Plate->Sample_Addition Incubation1 Incubation Sample_Addition->Incubation1 Washing1 Washing Incubation1->Washing1 HRP_Addition Add Avidin-HRP Conjugate Washing1->HRP_Addition Incubation2 Incubation HRP_Addition->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate_Addition Add Substrate Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Measurement Measure Absorbance Color_Development->Measurement

Fig. 2: General workflow of a competitive ELISA for 1,5-AG.

Detailed Experimental Protocols

The following are summaries of the experimental protocols for the Abcam and Cloud-Clone 1,5-AG assay kits, based on their respective product datasheets. For GlycoMark™ and Determiner-L, a general protocol for automated chemistry analyzers is described.

GlycoMark™ and Determiner-L (Automated Enzymatic Colorimetric)

These kits are designed for use with automated chemistry analyzers. The specific programming and reagent handling will vary depending on the analyzer model (e.g., Roche Hitachi 917).[6] The general steps are as follows:

  • Reagent Preparation: Reagents are typically ready-to-use liquids.

  • Analyzer Programming: The instrument is programmed with the specific assay parameters provided by the manufacturer.

  • Sample Loading: Serum or plasma samples are loaded into the analyzer.

  • Automated Assay: The analyzer automatically performs the following steps:

    • Dispensing of sample and reagents into reaction cuvettes.

    • Incubation at a specified temperature.

    • Measurement of the absorbance change at the specified wavelength.

  • Data Calculation: The analyzer's software calculates the 1,5-AG concentration based on a calibration curve.

Abcam this compound Assay Kit (ab284531) (Colorimetric)

This kit is a manual colorimetric assay.

  • Reagent Preparation: Reconstitute the Pretreatment Enzyme Mix, Pretreatment Cofactor Mix, Detection Enzyme Mix, Detection Probe, and 1,5-AG Standard with ddH₂O.

  • Standard Curve Preparation: Prepare a serial dilution of the 1,5-AG Standard.

  • Sample Preparation: Add 5-20 µl of serum, plasma, or saliva to wells of a 96-well plate. Adjust the volume to 30 µl with Sample Pretreatment Buffer.

  • Pretreatment: Add 20 µl of Pretreatment Reaction Mix to each well. Incubate for 90 minutes at 37°C.

  • Detection: Add 50 µl of Detection Reaction Mix to each well. Incubate for 60 minutes at 37°C.

  • Measurement: Measure the absorbance at 460 nm.

  • Calculation: Calculate the 1,5-AG concentration from the standard curve.[8]

Cloud-Clone 1,5-AG ELISA Kit (CEB046Ge) (Competitive ELISA)

This kit is a manual competitive ELISA.

  • Reagent Preparation: Prepare all reagents, samples, and standards as instructed in the manual.

  • Competitive Reaction: Add 50 µL of standard or sample and 50 µL of Detection Reagent A (biotin-conjugated 1,5-AG) to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash each well 3 times.

  • Enzyme Conjugate Addition: Add 100 µL of Detection Reagent B (Avidin-HRP) to each well. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash each well 5 times.

  • Substrate Addition: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm immediately.

  • Calculation: Calculate the 1,5-AG concentration using the standard curve. The concentration is inversely proportional to the OD value.[5][7]

Logical Flow for Kit Selection

The process of selecting the most suitable 1,5-AG assay kit involves considering several factors related to your research needs.

G Start Start: Define Research Needs Throughput High Sample Throughput? Start->Throughput Automation Automated Analyzer Available? Throughput->Automation Yes Abcam_CloudClone Consider Abcam or Cloud-Clone Throughput->Abcam_CloudClone No GlycoMark_Determiner Consider GlycoMark™ or Determiner-L Automation->GlycoMark_Determiner Yes Automation->Abcam_CloudClone No Sensitivity High Sensitivity Required? Abcam Consider Abcam Kit Sensitivity->Abcam Yes (Lower LOD) CloudClone_ELISA Consider Cloud-Clone ELISA Sensitivity->CloudClone_ELISA No Sample_Type Sample Type (Serum, Plasma, Saliva)? Sample_Type->GlycoMark_Determiner Serum/Plasma Sample_Type->Abcam Saliva Abcam_CloudClone->Sensitivity Abcam->Sample_Type CloudClone_ELISA->Sample_Type

Fig. 3: Decision tree for selecting a 1,5-AG assay kit.

Conclusion and Recommendations

The choice of a this compound assay kit should be guided by the specific requirements of the research.

  • For high-throughput clinical or research laboratories with access to automated chemistry analyzers, the GlycoMark™ and Determiner-L kits offer convenience and have well-established performance characteristics. A direct comparison study showed a high correlation between the two, though with a small systematic difference, and indicated that the GlycoMark™ assay is robust to freeze-thaw cycles.[1]

  • For researchers requiring a versatile, manual colorimetric assay that can be used with various sample types, including saliva, the Abcam (ab284531) kit is a suitable option with a good limit of detection.

  • The Cloud-Clone (CEB046Ge) ELISA kit provides a manual, high-sensitivity option with a wide detection range, making it adaptable for samples with varying 1,5-AG concentrations.

Ultimately, it is recommended that researchers validate the chosen kit within their own laboratory settings to ensure optimal performance for their specific sample types and experimental conditions. This guide provides a foundational comparison to streamline the initial selection process.

References

Assessing the Prognostic Value of 1,5-Anhydroglucitol in Cardiovascular Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,5-anhydroglucitol (1,5-AG) as a prognostic biomarker for cardiovascular disease (CVD) against other established and emerging markers. This document synthesizes experimental data on the performance of 1,5-AG and provides detailed methodologies from key studies to support further research and development.

Introduction to this compound as a Cardiovascular Biomarker

This compound (1,5-AG) is a naturally occurring dietary monosaccharide that has emerged as a sensitive marker for short-term glycemic control, reflecting glucose excursions over the preceding 1-2 weeks.[1][2] Its prognostic utility in cardiovascular disease is an area of active investigation, with a growing body of evidence suggesting that low serum levels of 1,5-AG, indicative of recent hyperglycemic episodes, are associated with an increased risk of adverse cardiovascular events. This guide will delve into the quantitative data supporting the prognostic value of 1,5-AG and compare its performance with other key cardiovascular biomarkers.

Comparative Prognostic Performance of 1,5-AG

The prognostic value of 1,5-AG for various cardiovascular outcomes has been predominantly investigated in large-scale cohort studies, most notably the Atherosclerosis Risk in Communities (ARIC) study. The data consistently demonstrates an association between low 1,5-AG levels and an increased risk of coronary heart disease (CHD), ischemic stroke, heart failure, and all-cause mortality, particularly in individuals with diabetes.[2]

Performance Against Glycemic Markers

1,5-AG offers a different perspective on glycemic control compared to the long-term marker, Hemoglobin A1c (HbA1c). While HbA1c provides an average of blood glucose over 2-3 months, 1,5-AG is more reflective of recent, transient spikes in blood sugar, such as postprandial hyperglycemia.[3]

BiomarkerPopulationOutcomeHazard Ratio (HR) / Odds Ratio (OR) (95% CI)Key Finding
1,5-AG Individuals with diabetesCoronary Heart DiseaseHR: 3.85 (3.11–4.78) for <6.0 vs. ≥6 µg/mLLow 1,5-AG is a strong predictor of CHD in diabetic individuals.[2]
Individuals with diabetesIschemic StrokeHR: 3.48 (2.66–4.55) for <6.0 vs. ≥6 µg/mLLow 1,5-AG is significantly associated with an increased risk of stroke.[2]
Individuals with diabetesHeart FailureHR: 3.50 (2.93–4.17) for <6.0 vs. ≥6 µg/mLLow 1,5-AG is a robust predictor of heart failure in the diabetic population.[2]
Individuals with diabetesAll-Cause MortalityHR: 2.44 (2.11–2.83) for <6.0 vs. ≥6 µg/mLLow 1,5-AG is associated with a higher risk of death.[2]
HbA1c General PopulationCoronary Heart DiseaseHR: 1.29 (1.18-1.41) per 1% increaseElevated HbA1c is a well-established risk factor for CHD.
Glycated Albumin (GA) High-risk CAD populationCoronary Artery DiseaseOR: 1.143 (1.048-1.247)GA was found to be more closely correlated with CAD than 1,5-AG and HbA1c in one study.
Performance Against Other Cardiovascular Biomarkers

Direct head-to-head comparisons of 1,5-AG with a comprehensive panel of non-glycemic biomarkers in the same cohort are limited. However, by examining data from large studies, we can infer its potential standing.

BiomarkerPopulationOutcomeKey Performance Metric (95% CI)Key Finding
1,5-AG Individuals without diagnosed diabetesCardiovascular DiseaseC-statistic difference (vs. 2-h glucose): -0.03 ( -0.06, 0.00)2-hour glucose showed better discrimination for CVD than 1,5-AG in this population.
hs-CRP Patients with stable CADCV death, MI, or strokeHR: 1.52 (1.15–2.02) for >3 vs. <1 mg/LHigh hs-CRP is a significant predictor of adverse cardiovascular events.
Cardiac Troponin I (cTnI) General PopulationCardiovascular DiseaseHR: 1.26 per 1-SD increaseElevated cTnI is a strong predictor of future cardiovascular events.
LDL Cholesterol General PopulationCoronary Heart DiseaseHR: 1.37 (1.24-1.51) per 1-SD increaseElevated LDL-C is a cornerstone of cardiovascular risk assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in key studies assessing 1,5-AG and other cardiovascular biomarkers.

Measurement of this compound (ARIC Study)
  • Study Population: The Atherosclerosis Risk in Communities (ARIC) study is a prospective cohort of over 15,000 participants from four U.S. communities.

  • Sample Type: Stored serum specimens.

  • Assay Method: An enzymatic assay (GlycoMark, Winston-Salem, NC) was used on a Roche Modular P800 system. The assay is based on the oxidation of 1,5-AG by pyranose oxidase, with the resulting hydrogen peroxide being detected colorimetrically.

  • Quality Control: The interassay coefficient of variation (CV) was 5%. The reliability coefficient for masked duplicate specimen pairs was 0.99.

Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
  • Assay Method: High-sensitivity immunoturbidimetric assays are commonly used. These assays utilize latex particles coated with anti-CRP antibodies. The agglutination caused by the CRP in the sample is measured by changes in turbidity.

  • Sample Type: Serum or plasma.

  • Instrumentation: Automated clinical chemistry analyzers.

Measurement of Cardiac Troponins (High-Sensitivity Assays)
  • Assay Method: High-sensitivity immunoassays, typically using a sandwich format. Monoclonal antibodies specific to cardiac troponin I (cTnI) or T (cTnT) are used for capture and detection.

  • Sample Type: Plasma or serum.

  • Instrumentation: Automated immunoassay platforms.

Measurement of Lipid Profile
  • Methodology: Standardized enzymatic colorimetric methods are used for total cholesterol, triglycerides, and HDL cholesterol on automated clinical chemistry analyzers. LDL cholesterol is typically calculated using the Friedewald equation, provided the triglyceride level is below 400 mg/dL.

Signaling Pathways and Experimental Workflows

The prognostic value of 1,5-AG in cardiovascular disease is hypothesized to be linked to the detrimental effects of postprandial hyperglycemia and glycemic variability on vascular health.

G cluster_0 Glycemic Variability cluster_1 Pathophysiological Consequences cluster_2 Clinical Outcomes Postprandial Hyperglycemia Postprandial Hyperglycemia Oxidative Stress Oxidative Stress Postprandial Hyperglycemia->Oxidative Stress Increased ROS Production Endothelial Dysfunction Endothelial Dysfunction Postprandial Hyperglycemia->Endothelial Dysfunction Decreased NO Bioavailability Inflammation Inflammation Oxidative Stress->Inflammation Activation of NF-κB Atherosclerosis Progression Atherosclerosis Progression Endothelial Dysfunction->Atherosclerosis Progression Inflammation->Atherosclerosis Progression Adverse Cardiovascular Events Adverse Cardiovascular Events Atherosclerosis Progression->Adverse Cardiovascular Events G Baseline Baseline Follow-up Follow-up Analysis Analysis Patient Cohort Enrollment Patient Cohort Enrollment Baseline Data Collection Baseline Data Collection Patient Cohort Enrollment->Baseline Data Collection Biomarker Measurement (1,5-AG, etc.) Biomarker Measurement (1,5-AG, etc.) Baseline Data Collection->Biomarker Measurement (1,5-AG, etc.) Long-term Follow-up for CV Events Long-term Follow-up for CV Events Biomarker Measurement (1,5-AG, etc.)->Long-term Follow-up for CV Events Statistical Analysis (Cox Proportional Hazards) Statistical Analysis (Cox Proportional Hazards) Long-term Follow-up for CV Events->Statistical Analysis (Cox Proportional Hazards) Assessment of Prognostic Value Assessment of Prognostic Value Statistical Analysis (Cox Proportional Hazards)->Assessment of Prognostic Value

References

Comparative Effectiveness of 1,5-Anhydroglucitol in Type 1 vs. Type 2 Diabetes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the clinical utility of 1,5-Anhydroglucitol (1,5-AG) as a glycemic marker in individuals with Type 1 Diabetes Mellitus (T1DM) versus Type 2 Diabetes Mellitus (T2DM). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of 1,5-AG in these distinct patient populations. This document synthesizes experimental data on the effectiveness of 1,5-AG, details the methodologies of key evaluative experiments, and presents visual representations of relevant physiological and experimental workflows.

Executive Summary

This compound (1,5-AG) is a naturally occurring polyol that serves as a valuable short-term marker for glycemic control, reflecting blood glucose changes over a 1-2 week period.[1][2] Its serum concentration is inversely proportional to the degree of glucosuria; when blood glucose levels exceed the renal threshold (typically ~180 mg/dL), the reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucose, leading to a decrease in serum 1,5-AG levels.[3][4] This mechanism makes 1,5-AG particularly sensitive to postprandial hyperglycemia and glycemic excursions.[5][6]

While HbA1c remains the gold standard for long-term glycemic monitoring, 1,5-AG offers complementary information, especially in assessing short-term glycemic variability, which is a critical factor in the management of both T1DM and T2DM.[7][8] However, the clinical utility and interpretation of 1,5-AG levels can differ between the two types of diabetes due to their distinct pathophysiological characteristics.

Data Presentation: Quantitative Comparison of 1,5-AG Performance

The following tables summarize key performance metrics of 1,5-AG in T1DM and T2DM based on published research.

Table 1: General Performance of 1,5-AG as a Glycemic Marker

ParameterType 1 Diabetes (T1DM)Type 2 Diabetes (T2DM)Healthy Controls
Mean 1,5-AG Levels (µg/mL) 4.0 ± 2.0[9]5.43 (in one study)[10]24.7 ± 6.4[9]
Correlation with HbA1c Significant inverse correlation (r = -0.53)[9]Significant inverse correlation (r = -0.768)[11]Not significantly correlated[9]
Correlation with Postprandial Glucose Negatively associated with peak post-meal glucose levels[1][12]Stronger correlation with mean post-meal maximum glucose than HbA1c[13]N/A
Usefulness in Glycemic Variability Useful for assessing short-term changes in glycemic variability[7][14]More effective indicator of glycemic fluctuations compared to HbA1c and GA[12][15]N/A

Table 2: Diagnostic and Monitoring Utility of 1,5-AG

ApplicationType 1 Diabetes (T1DM)Type 2 Diabetes (T2DM)
Screening/Diagnosis Not a primary screening tool, but low levels are indicative of hyperglycemia.Can be an effective indicator for screening, with a suggested cutoff of 11.18 μg/ml (92.6% sensitivity, 82.3% specificity in a Chinese population).[1] Combination with FPG significantly increases sensitivity.[1][15]
Monitoring Short-Term Control Reflects glycemic excursions over a 1-2 week period.[1]A validated marker for short-term glycemic control.[6][16]
Identifying Postprandial Hyperglycemia Particularly useful for predicting postprandial hyperglycemia in managed T1DM children.[1][12]A robust marker for postprandial hyperglycemia, especially in moderately controlled patients (HbA1c <8%).[3][13]
Limitations Utility may be limited in patients with very poor glycemic control (floor effect).Loses effectiveness in exposing postprandial hyperglycemia when HbA1c is higher than 8%.[4] Renal dysfunction can affect 1,5-AG levels.[1][15]

Experimental Protocols

Measurement of this compound (1,5-AG)

Methodology: Enzymatic Colorimetric Assay (e.g., GlycoMark™)

This assay is a common method for the quantitative determination of 1,5-AG in serum or plasma.[9][11][17]

  • Sample Preparation: Venous blood is collected, and serum is separated and can be stored at -80°C.[9]

  • Glucose Removal: The sample is pre-treated with glucokinase to eliminate any glucose present, which could interfere with the assay.[18]

  • 1,5-AG Oxidation: The enzyme pyranose oxidase (PROD) is added to the sample. PROD specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, which results in the formation of hydrogen peroxide (H₂O₂).[18]

  • Colorimetric Detection: The generated H₂O₂ is detected by the addition of peroxidase (POD) and a chromogenic substrate. The resulting color change is measured spectrophotometrically at a specific wavelength (e.g., 546/700nm).[18]

  • Quantification: The concentration of 1,5-AG is determined by comparing the absorbance of the sample to that of a known standard.

Measurement of Glycated Hemoglobin (HbA1c)

Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for measuring HbA1c levels.[9]

  • Sample Preparation: A whole blood sample is collected in an EDTA tube.

  • Hemolysate Preparation: Red blood cells are lysed to release hemoglobin.

  • Chromatographic Separation: The hemolysate is injected into an HPLC system. A cation-exchange column separates the different hemoglobin fractions (including HbA1c) based on their charge differences.

  • Detection and Quantification: As the different hemoglobin fractions elute from the column, they are detected by a spectrophotometer. The area under the peak corresponding to HbA1c is measured and expressed as a percentage of the total hemoglobin.

Signaling Pathways and Experimental Workflows

Physiological Pathway of 1,5-AG Regulation

Caption: Competitive inhibition of renal 1,5-AG reabsorption by glucose.

Experimental Workflow for Comparative Study

exp_workflow cluster_analysis Laboratory Analysis Patient_Recruitment Patient Recruitment (T1DM & T2DM cohorts) Baseline_Data Baseline Data Collection (Clinical history, demographics) Patient_Recruitment->Baseline_Data CGM Continuous Glucose Monitoring (CGM) Patient_Recruitment->CGM Blood_Sampling Blood Sample Collection Baseline_Data->Blood_Sampling Biomarker_Analysis Biomarker Analysis Blood_Sampling->Biomarker_Analysis 1,5-AG_Assay 1,5-AG Assay Biomarker_Analysis->1,5-AG_Assay HbA1c_Assay HbA1c Assay Biomarker_Analysis->HbA1c_Assay Other_Markers Other Glycemic Markers (e.g., Fructosamine) Biomarker_Analysis->Other_Markers Data_Analysis Statistical Data Analysis CGM->Data_Analysis Results Comparative Effectiveness Results Data_Analysis->Results 1,5-AG_Assay->Data_Analysis HbA1c_Assay->Data_Analysis Other_Markers->Data_Analysis

Caption: Workflow for a study comparing glycemic markers in diabetes.

Conclusion

1,5-AG is a sensitive and valuable marker for short-term glycemic control and postprandial hyperglycemia in both T1DM and T2DM. In T1DM, where glycemic variability can be more pronounced, 1,5-AG is a useful tool for assessing short-term fluctuations that may not be captured by HbA1c.[14] For T2DM, 1,5-AG is particularly effective in moderately controlled patients to identify postprandial glucose excursions and can be a useful screening tool in combination with other markers.[1][3] The choice of glycemic marker should be tailored to the specific clinical question and patient population. For a comprehensive assessment of glycemic control, particularly when evaluating therapeutic interventions aimed at reducing glycemic variability, the concurrent use of 1,5-AG and HbA1c is recommended.

References

Salivary 1,5-Anhydroglucitol: A Non-Invasive Alternative to Serum Levels for Glycemic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of salivary and serum 1,5-Anhydroglucitol (1,5-AG) measurements for researchers, scientists, and drug development professionals. This guide synthesizes data from multiple validation studies, providing a clear overview of the correlation, methodologies, and performance of salivary 1,5-AG as a biomarker for short-term glycemic control.

Saliva presents a promising non-invasive alternative to blood for monitoring glycemic status. Among the various biomarkers, this compound (1,5-AG), a naturally occurring dietary polyol, has emerged as a sensitive indicator of short-term hyperglycemia. When blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the urinary excretion of glucose competitively inhibits the reabsorption of 1,5-AG, leading to a decrease in its serum concentrations. This inverse relationship with hyperglycemia makes 1,5-AG a valuable tool for tracking glycemic excursions. Recent research has focused on validating salivary 1,5-AG against the established serum standard, opening avenues for more convenient patient monitoring.

Performance of Salivary vs. Serum this compound: A Quantitative Comparison

Multiple studies have demonstrated a significant positive correlation between salivary and serum 1,5-AG levels. The following table summarizes key quantitative data from these validation studies, comparing concentrations in diabetic and healthy individuals and the strength of the correlation between the two matrices.

Study & YearParticipant GroupsSerum 1,5-AG (µg/mL)Salivary 1,5-AG (µg/mL)Correlation (Saliva vs. Serum)Analytical Method
Subramaniam Kedarnath P, et al. (2023)Healthy Controls (n=45)Mean: 22.19Mean: 0.124r = 0.648 (p = 0.0005)LC-MS
Type 2 Diabetics (PPBS >180 mg/dL) (n=45)Mean: 3.89Mean: 0.025
Ying L, et al. (2021)Type 2 Diabetics (n=284)-Median: 0.133r = 0.285 (p < 0.001)LC-MS
Jian C, et al. (2020)Diabetes MellitusLower than non-diabeticsLower than non-diabeticsPositive Correlation (p < 0.05)LC-MS (Saliva), Enzymatic (Serum)
Asha, et al. (2019)Healthy Controls (n=30)--Moderate Positive Correlation (p < 0.03)Not Specified
Type 2 Diabetics (n=30)--Moderate Positive Correlation (p < 0.009)
Mook-Kanamori DO, et al. (2014)Case-control study--High CorrelationNot Specified

PPBS: Postprandial Blood Sugar; LC-MS: Liquid Chromatography-Mass Spectrometry.

In a study involving healthy individuals and diabetic patients with postprandial blood sugar levels above 180 mg/dL, a significant positive correlation was observed between serum and salivary 1,5-AG levels (r = 0.648, p = 0.0005).[1] Healthy individuals showed higher mean concentrations of 1,5-AG in both serum (22.19 µg/mL) and saliva (0.124 µg/mL) compared to diabetic patients (3.89 µg/mL in serum and 0.025 µg/mL in saliva).[1][2] Furthermore, a salivary 1,5-AG level of less than 0.054 μg/ml was found to have an 86.4% sensitivity and 87.2% specificity for predicting blood sugar values greater than 180 mg/dl.[1][2]

Another study with 284 type 2 diabetes patients also reported a significant positive correlation between salivary and serum 1,5-AG (r=0.285, p<0.001).[3] Similarly, a 2020 study found that salivary 1,5-AG was positively correlated with serum 1,5-AG and negatively correlated with blood glucose and HbA1c.[4][5] These findings are consistent with earlier research which also demonstrated a high correlation between salivary and serum 1,5-AG.[6][7]

Experimental Protocols

The validation of salivary 1,5-AG against serum levels involves a standardized workflow, from participant recruitment to sample analysis.

Participant Recruitment and Grouping

Studies typically recruit a cohort of participants that includes both healthy, normoglycemic individuals and patients diagnosed with type 2 diabetes. For instance, one study recruited 45 healthy controls and 45 patients with type 2 diabetes who had postprandial blood sugar levels exceeding 180 mg/dL.[2] Another large-scale study involved 641 subjects without a prior history of diabetes who underwent an oral glucose tolerance test for classification.[4]

Sample Collection

Paired saliva and blood samples are collected from each participant. For saliva collection, participants are often instructed to chew on a cotton swab for a specified duration (e.g., 40-50 times in one minute) to stimulate saliva flow.[6][7] Blood samples are typically collected via venipuncture and processed to obtain serum.

Analytical Methodologies

The quantification of 1,5-AG in both saliva and serum is crucial. While serum 1,5-AG is often measured using established enzymatic assays, such as the GlycoMark™ kit, these kits may not be directly applicable to saliva due to interfering substances like galactose.[6][8][9] Therefore, liquid chromatography-mass spectrometry (LC-MS) has been identified as a more accurate and reliable method for quantifying the low concentrations of 1,5-AG found in saliva.[6][10] Several studies have successfully developed and validated LC-MS methods for this purpose.[1][2][4]

The diagram below illustrates a typical experimental workflow for a validation study.

G cluster_0 Phase 1: Participant Recruitment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Sample Processing & Analysis cluster_3 Phase 4: Data Analysis Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Grouping (Diabetic vs. Healthy) Grouping (Diabetic vs. Healthy) Informed Consent->Grouping (Diabetic vs. Healthy) Saliva Collection (e.g., chewing cotton swab) Saliva Collection (e.g., chewing cotton swab) Grouping (Diabetic vs. Healthy)->Saliva Collection (e.g., chewing cotton swab) Blood Collection (Venipuncture) Blood Collection (Venipuncture) Grouping (Diabetic vs. Healthy)->Blood Collection (Venipuncture) Saliva Processing Saliva Processing Saliva Collection (e.g., chewing cotton swab)->Saliva Processing Serum Separation Serum Separation Blood Collection (Venipuncture)->Serum Separation LC-MS Analysis for Salivary 1,5-AG LC-MS Analysis for Salivary 1,5-AG Saliva Processing->LC-MS Analysis for Salivary 1,5-AG Enzymatic Assay or LC-MS for Serum 1,5-AG Enzymatic Assay or LC-MS for Serum 1,5-AG Serum Separation->Enzymatic Assay or LC-MS for Serum 1,5-AG Statistical Analysis Statistical Analysis LC-MS Analysis for Salivary 1,5-AG->Statistical Analysis Enzymatic Assay or LC-MS for Serum 1,5-AG->Statistical Analysis Correlation & Comparison Correlation & Comparison Statistical Analysis->Correlation & Comparison Validation Results Validation Results Correlation & Comparison->Validation Results

Figure 1: Experimental workflow for validating salivary 1,5-AG against serum levels.

Signaling Pathway and Mechanism

The utility of 1,5-AG as a biomarker is rooted in its physiological handling by the kidneys. The following diagram illustrates the mechanism by which glycemic status influences 1,5-AG levels in both serum and saliva.

G cluster_0 Normoglycemia (<180 mg/dL) cluster_1 Hyperglycemia (>180 mg/dL) Normal Blood Glucose Normal Blood Glucose 1,5-AG Freely Filtered 1,5-AG Freely Filtered Normal Blood Glucose->1,5-AG Freely Filtered Glomerular Filtration Glomerular Filtration Renal Tubules Renal Tubules Glomerular Filtration->Renal Tubules Complete 1,5-AG Reabsorption Complete 1,5-AG Reabsorption Renal Tubules->Complete 1,5-AG Reabsorption Active Transport 1,5-AG Freely Filtered->Glomerular Filtration Stable Serum 1,5-AG Stable Serum 1,5-AG Complete 1,5-AG Reabsorption->Stable Serum 1,5-AG Stable Salivary 1,5-AG Stable Salivary 1,5-AG Stable Serum 1,5-AG->Stable Salivary 1,5-AG High Blood Glucose High Blood Glucose 1,5-AG and Excess Glucose Filtered 1,5-AG and Excess Glucose Filtered High Blood Glucose->1,5-AG and Excess Glucose Filtered Glomerular Filtration_H Glomerular Filtration_H Renal Tubules_H Renal Tubules_H Glomerular Filtration_H->Renal Tubules_H Inhibited 1,5-AG Reabsorption Inhibited 1,5-AG Reabsorption Renal Tubules_H->Inhibited 1,5-AG Reabsorption Competitive Inhibition by Glucose 1,5-AG and Excess Glucose Filtered->Glomerular Filtration_H Increased Urinary 1,5-AG Excretion Increased Urinary 1,5-AG Excretion Inhibited 1,5-AG Reabsorption->Increased Urinary 1,5-AG Excretion Decreased Serum 1,5-AG Decreased Serum 1,5-AG Increased Urinary 1,5-AG Excretion->Decreased Serum 1,5-AG Decreased Salivary 1,5-AG Decreased Salivary 1,5-AG Decreased Serum 1,5-AG->Decreased Salivary 1,5-AG

Figure 2: Mechanism of 1,5-AG level modulation by blood glucose in serum and saliva.

Conclusion

The evidence strongly suggests that salivary 1,5-AG is a valid and reliable non-invasive biomarker for monitoring short-term glycemic control. There is a consistent and significant positive correlation between salivary and serum 1,5-AG levels. While enzymatic assays for serum are well-established, LC-MS is the recommended method for accurate quantification in saliva to avoid interferences. The convenience of saliva collection, coupled with the strong correlation to serum levels, positions salivary 1,5-AG as a valuable tool in research and clinical settings, potentially improving patient compliance and frequency of monitoring in the management of diabetes.

References

A Comparative Guide to Glycemic Markers: A Cost-Effectiveness Perspective on 1,5-Anhydroglucitol (1,5-AG) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of glycemic monitoring is evolving, with a growing need for markers that not only reflect long-term glucose control but also capture short-term glycemic excursions. This guide provides a comparative analysis of 1,5-anhydroglucitol (1,5-AG) testing against established markers like Hemoglobin A1c (HbA1c) and Fructosamine (B8680336). The focus is on providing a cost-effectiveness perspective by presenting available data on their performance and costs, alongside detailed experimental methodologies.

Data Presentation: Quantitative Comparison of Glycemic Markers

FeatureThis compound (1,5-AG)Hemoglobin A1c (HbA1c)Fructosamine
Timeframe of Glycemic Control ~1-2 weeks~2-3 months~2-3 weeks
Primary Indication Short-term glycemic variability, postprandial hyperglycemiaLong-term glycemic controlShort-term glycemic control, situations where HbA1c is unreliable
Approximate Cost per Test (USD) $99Varies widely, often part of routine panels$52 - $103
Sensitivity for Diabetes Mellitus 84.2% (at 14 µg/ml cutoff)Varies by cutoffGenerally lower than HbA1c
Specificity for Diabetes Mellitus 93.1% (at 14 µg/ml cutoff)Varies by cutoffGenerally lower than HbA1c

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the fundamental principles of the assays used to measure 1,5-AG and Fructosamine.

This compound (1,5-AG) Enzymatic Assay

The determination of 1,5-AG levels is typically performed using an enzymatic assay. The Diazyme 1,5-AG Assay serves as a representative example.

Principle:

  • Glucose Removal: The sample (serum or plasma) is pre-treated to eliminate glucose, which can interfere with the assay. This is achieved through the action of hexokinase and pyruvate (B1213749) kinase.

  • 1,5-AG Oxidation: The enzyme pyranose oxidase (PROD) specifically oxidizes the 2nd position hydroxyl group of 1,5-AG.

  • Detection: This oxidation reaction generates hydrogen peroxide (H2O2). The amount of H2O2 is then quantified colorimetrically using a peroxidase (POD) enzyme and a chromogenic substrate. The intensity of the color produced is directly proportional to the 1,5-AG concentration in the sample.

Specimen: Serum or plasma.

Stability: Samples are generally stable for 7 days when refrigerated.

Fructosamine Colorimetric (Nitroblue Tetrazolium - NBT) Assay

The most common method for measuring fructosamine is a colorimetric assay based on the reducing ability of fructosamine.

Principle:

  • Reduction Reaction: In an alkaline environment, the ketoamine groups of glycated proteins (fructosamine) reduce nitroblue tetrazolium (NBT).

  • Formazan (B1609692) Formation: This reduction results in the formation of a purple-colored formazan product.

  • Spectrophotometric Measurement: The rate of formazan formation is measured spectrophotometrically at a specific wavelength (e.g., 530 nm). The rate of color development is directly proportional to the fructosamine concentration in the sample.

Specimen: Serum or plasma.

Stability: Samples are stable for up to 2 weeks at 2–8 °C and for 5 weeks at -20 °C.

Visualizing the Glycemic Marker Landscape

To better understand the workflow and logical relationships in glycemic marker testing, the following diagrams are provided.

CostEffectivenessWorkflow cluster_0 Patient Population cluster_1 Glycemic Marker Selection cluster_2 Analysis cluster_3 Outcome Patient Researchers, Scientists, Drug Development Professionals (Target Audience) AG 1,5-AG Testing Patient->AG HbA1c HbA1c Testing Patient->HbA1c Fructosamine Fructosamine Testing Patient->Fructosamine Cost Cost Analysis (Per Test) AG->Cost Performance Performance Analysis (Sensitivity, Specificity) AG->Performance HbA1c->Cost HbA1c->Performance Fructosamine->Cost Fructosamine->Performance CEA Cost-Effectiveness Analysis (QALY - Ideal) Cost->CEA Performance->CEA Decision Informed Decision-Making CEA->Decision

Caption: Workflow for Cost-Effectiveness Analysis of Glycemic Markers.

GlycemicMarkerDecisionTree cluster_timeframe Timeframe of Glycemic Control cluster_markers Recommended Marker Start Clinical Question LongTerm Long-Term (2-3 months) Start->LongTerm Assess long-term control? ShortTerm Short-Term (1-3 weeks) Start->ShortTerm Assess short-term changes or postprandial hyperglycemia? UseHbA1c HbA1c LongTerm->UseHbA1c ConsiderAG Consider 1,5-AG (for glycemic variability) ShortTerm->ConsiderAG ConsiderFructosamine Consider Fructosamine (if HbA1c unreliable) ShortTerm->ConsiderFructosamine End Decision UseHbA1c->End Standard of Care ConsiderAG->End Specialized Assessment ConsiderFructosamine->End Alternative Assessment

Safety Operating Guide

Proper Disposal of 1,5-Anhydroglucitol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of 1,5-Anhydroglucitol, a naturally occurring monosaccharide. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to adhere to your institution's specific waste disposal guidelines.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves. All handling of this compound should be conducted in a well-ventilated area to minimize inhalation exposure.[1][2]

Disposal Protocol

The primary approach to disposing of this compound is to first characterize the waste stream. The appropriate disposal method depends on whether the this compound is in its pure form or has been mixed with other chemicals.

Step 1: Waste Characterization

  • Consult Institutional Guidelines: The most critical first step is to consult your organization's chemical hygiene plan and waste disposal protocols.[2][3] Your Environmental Health and Safety (EHS) department provides the definitive procedures for all chemical waste.[3]

  • Review Safety Data Sheet (SDS): If an SDS is available for the specific this compound product you are using, refer to Section 13 for disposal considerations.

  • Assess for Contamination: Determine if the this compound waste has been mixed with any hazardous substances. If so, it must be treated as hazardous waste.

Step 2: Non-Hazardous Disposal (for pure, uncontaminated this compound)

If this compound is deemed non-hazardous by your institution and is not mixed with any hazardous materials, the following general procedures may apply. However, always secure approval from your EHS department before proceeding.

  • Solid Waste:

    • Ensure the material is in a solid, dry form.

    • Place the dry solid into a designated non-hazardous solid waste container. This container should be clearly labeled.

    • Do not dispose of this material in the regular trash unless explicitly permitted by your EHS department.[4]

  • Aqueous Solutions:

    • Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[4]

    • Crucially, verify if your local wastewater regulations and institutional policies allow for this practice. Many municipalities have strict limits on chemical disposal via the sanitary sewer.[4]

Step 3: Hazardous Waste Disposal (for contaminated this compound)

If this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste.

  • Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.[3][5][6] The container must be in good condition, with a leak-proof, screw-on cap.[5][6]

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents of the waste, including this compound and any solvents or other chemicals present.[2][3] Abbreviations and chemical formulas are generally not permitted.[3]

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[5][6]

  • Collection: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[3]

Summary of Disposal Procedures

Waste TypeContainerizationLabelingDisposal Method
Pure, Solid this compound Designated non-hazardous solid waste container"Non-Hazardous Waste: this compound"Collection by EHS or as per institutional guidelines
Aqueous Solution of this compound N/A (if drain disposal is permitted)N/ADrain disposal with copious water (requires EHS approval)
This compound Mixed with Hazardous Waste Chemically compatible, sealed hazardous waste container"Hazardous Waste" with all constituents listedCollection by EHS for hazardous waste disposal

Disposal Workflow

DisposalWorkflow start Start: this compound Waste characterize Characterize Waste: Pure or Mixed with Hazardous Material? start->characterize pure Pure this compound characterize->pure Pure mixed Mixed with Hazardous Material characterize->mixed Mixed consult_ehs Consult Institutional EHS Guidelines pure->consult_ehs hazardous_protocol Follow Hazardous Waste Protocol mixed->hazardous_protocol solid_waste Solid Waste Protocol consult_ehs->solid_waste Solid aqueous_waste Aqueous Solution Protocol consult_ehs->aqueous_waste Aqueous non_haz_container Place in Labeled Non-Hazardous Container solid_waste->non_haz_container drain_disposal Drain Disposal Permitted? aqueous_waste->drain_disposal haz_container Place in Labeled Hazardous Waste Container hazardous_protocol->haz_container ehs_pickup Arrange for EHS Pickup non_haz_container->ehs_pickup yes_drain Yes drain_disposal->yes_drain Yes no_drain No drain_disposal->no_drain No flush_water Flush with Copious Water yes_drain->flush_water no_drain->non_haz_container end End: Proper Disposal flush_water->end haz_container->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Anhydroglucitol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 1,5-Anhydroglucitol in a laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to ensure operational integrity and mitigate risks from receipt to disposal.

This compound, a naturally occurring monosaccharide, is generally considered to be of low toxicity. However, adherence to proper safety measures is paramount to maintaining a safe laboratory environment. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, some safety data sheets indicate that it may cause skin irritation. Therefore, the following PPE is recommended:

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be equipped with side shields to protect against splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Ensure to inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect the skin and clothing from potential spills.
Respiratory Protection Dust Mask (optional)Recommended when handling the powdered form of this compound to avoid inhalation of nuisance dust.

Operational Plan: From Receipt to Storage

A systematic approach to handling this compound ensures safety and preserves the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Log the receipt of the chemical in your laboratory's inventory system.

2. Handling and Preparation:

  • Always handle this compound in a well-ventilated area.

  • When weighing the solid form, do so in a designated weighing area, and if available, within a chemical fume hood to minimize dust dispersion.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Store away from incompatible materials, although specific incompatibilities are not prominently noted for this compound.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste is straightforward but must be conducted responsibly.

1. Unused or Expired Product:

  • For small quantities, this compound can typically be disposed of as non-hazardous solid waste, in accordance with local regulations.

  • It is advisable to consult your institution's environmental health and safety (EHS) department for specific guidelines.

2. Contaminated Materials:

  • Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound can be disposed of in the regular laboratory trash, unless they are contaminated with other hazardous materials.

3. Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate can typically be disposed of down the drain with copious amounts of water.

  • After rinsing, the empty container can be discarded in the regular trash or recycled, depending on institutional policies.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound within a laboratory setting.

SafeHandlingWorkflow cluster_receipt Receiving cluster_handling Handling & Preparation cluster_storage Storage cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Log Log in Inventory Inspect->Log DonPPE Don Appropriate PPE Log->DonPPE Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution DonPPE->PrepareSol DisposeWaste Dispose of Solid Waste Weigh->DisposeWaste Store Store in Cool, Dry Place PrepareSol->Store PrepareSol->DisposeWaste Store->DonPPE DisposeCont Dispose of Contaminated Items DisposeWaste->DisposeCont RinseDispose Rinse & Dispose of Container DisposeCont->RinseDispose

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Anhydroglucitol
Reactant of Route 2
1,5-Anhydroglucitol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.